2,2-Dimethylindoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-1,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-10(2)7-8-5-3-4-6-9(8)11-10/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCOLBXGORCBMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18023-30-8 | |
| Record name | 2,2-dimethyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Reactivity of 2,2-Dimethylindoline
Abstract
The 2,2-dimethylindoline scaffold is a significant structural motif in medicinal chemistry and materials science, prized for its conformational rigidity and synthetic versatility. As a "privileged structure," it serves as a core component in a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents. This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, including adaptations of the Fischer Indole Synthesis and modern reductive cyclization strategies. Furthermore, it details the key chemical transformations of the indoline core, such as dehydrogenation, N-functionalization, and electrophilic aromatic substitution. By elucidating the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel indoline-based molecules.
Introduction
The indoline (2,3-dihydroindole) framework is a cornerstone in heterocyclic chemistry, forming the structural basis for numerous natural products and pharmaceuticals.[1] The introduction of a gem-dimethyl group at the C2 position imparts unique properties, most notably the prevention of C2-oxidation or epimerization and the introduction of a defined three-dimensional conformation. These characteristics make this compound a highly sought-after building block in drug discovery programs, where precise control over molecular shape and metabolic stability is paramount. For instance, selective Janus kinase (JAK) inhibitors incorporating complex indoline scaffolds have been developed for various disease treatments.[2]
This guide offers a senior application scientist's perspective on the synthesis and manipulation of this important scaffold. We will move beyond simple procedural lists to explore the underlying principles that govern reaction outcomes, providing insights into why specific reagents and conditions are chosen. The methodologies presented are designed to be robust and reproducible, reflecting the standards of trustworthiness required in a drug development setting.
Synthesis of the this compound Core
The construction of the 2,2-disubstituted indoline core has historically presented a synthetic challenge.[3] However, several reliable strategies have emerged, ranging from classic named reactions to modern catalytic methods.
Fischer Indole Synthesis Adaptation
Expertise & Rationale: The Fischer Indole Synthesis, discovered in 1883, is a powerful acid-catalyzed reaction that produces indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones).[4] While it classically yields indoles, the reaction can be intercepted at the indoline stage or the resulting indole can be subsequently reduced. For the synthesis of a 2,2-dimethyl substituted core, acetone is the logical ketone choice. The reaction proceeds through a key[5][5]-sigmatropic rearrangement, a thermally or acid-promoted process that is highly reliable for forming the crucial C-C bond.[6][7] The choice of acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), is critical; Lewis acids are often preferred to Brønsted acids to minimize side reactions.[4]
Reaction Mechanism:
-
Hydrazone Formation: Phenylhydrazine reacts with acetone to form the corresponding phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[4]
-
[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a rearrangement analogous to a Cope rearrangement, forming a di-imine intermediate.[6]
-
Aromatization & Cyclization: The intermediate rearomatizes, and the newly formed amino group attacks the imine carbon to form a cyclic aminal.
-
Ammonia Elimination: The aminal eliminates a molecule of ammonia to yield the aromatic 2,2-dimethyl-2H-indole, which can then be reduced in a subsequent step to the target this compound.
Reductive Cyclization of o-Nitrophenyl Precursors
Expertise & Rationale: This strategy is one of the most direct and high-yielding methods for indoline synthesis. It relies on the chemical reduction of an ortho-substituted nitroarene. The key is the synthesis of a suitable precursor, such as 2-methyl-2-(2-nitrophenyl)propanenitrile or 1,1-dimethyl-2-(2-nitrophenyl)ethane. The nitro group is readily reduced to an amine under various conditions, most commonly catalytic hydrogenation. The resulting aniline derivative then undergoes a spontaneous or catalyzed intramolecular cyclization to form the indoline ring. This method avoids the high temperatures and harsh acidic conditions of the Fischer indole synthesis, making it compatible with a wider range of functional groups.[8]
Workflow:
-
Precursor Synthesis: An ortho-nitro-substituted aromatic compound is functionalized with a neopentyl-like group (e.g., via nucleophilic aromatic substitution or cross-coupling).
-
Catalytic Hydrogenation: The nitro precursor is subjected to catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[9] This simultaneously reduces the nitro group to an amine and can reduce other functionalities if not controlled.
-
Intramolecular Cyclization: The in situ-generated amino group attacks an adjacent electrophilic center or a C-H bond is activated to close the five-membered ring.
-
Workup & Purification: Standard extraction and chromatographic purification yield the final product.
Protocol: Reductive Cyclization of 2-Methyl-2-(2-nitrophenyl)propanal
-
To a solution of 2-methyl-2-(2-nitrophenyl)propanal (1.0 eq) in ethanol (0.1 M) in a hydrogenation vessel, add 10% Pd/C catalyst (5 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford this compound.
Key Reactions and Functionalization
Once synthesized, the this compound core can be elaborated through several key transformations.
Dehydrogenation to 2,2-Dimethyl-2H-indole
Expertise & Rationale: The conversion of an indoline to its corresponding indole is a fundamental oxidative transformation. For 2,2-disubstituted indolines, this yields a 2H-indole (or indolenine), which is a valuable electrophilic intermediate. Palladium-catalyzed aerobic oxidation is the state-of-the-art method for this process.[10][11] It offers mild reaction conditions, uses molecular oxygen as the terminal oxidant (environmentally benign), and proceeds with high efficiency. The mechanism is believed to proceed via coordination of the palladium(II) catalyst to the indoline nitrogen, followed by a sequence of C-H activation and reductive elimination.[10]
Protocol: Pd-Catalyzed Aerobic Dehydrogenation
-
To a solution of this compound (1.0 eq) in a suitable solvent such as toluene or DMSO (0.2 M), add Pd(OAc)₂ (5 mol%).
-
Heat the reaction mixture to 80-100 °C under an atmosphere of air or oxygen (a balloon is often sufficient).
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a short plug of silica gel to remove the palladium catalyst.
-
Concentrate the filtrate and purify by column chromatography to yield 2,2-dimethyl-2H-indole.
N-Functionalization Reactions
Expertise & Rationale: The nitrogen atom of the indoline is a nucleophilic center that can be readily functionalized, which is a critical step for modulating the biological activity and physicochemical properties of the molecule. Standard N-acylation and N-alkylation reactions are typically straightforward. For more complex N-aryl or N-heteroaryl substitutions, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is the method of choice due to its broad scope and high functional group tolerance.[12] The choice of base and ligand is crucial for the success of these couplings.
| Reaction Type | Reagents | Base | Catalyst/Ligand | Typical Conditions |
| N-Acylation | Acyl Chloride or Anhydride | Pyridine or Et₃N | None | DCM, 0 °C to rt |
| N-Alkylation | Alkyl Halide (e.g., MeI) | K₂CO₃ or NaH | None | DMF or ACN, rt to 60 °C |
| N-Arylation | Aryl Bromide or Triflate | NaOt-Bu or Cs₂CO₃ | Pd₂(dba)₃ / Xantphos | Toluene, 110 °C |
| N-Boc Protection | (Boc)₂O | DMAP (cat.) | None | ACN or THF, rt |
Electrophilic Aromatic Substitution
Expertise & Rationale: The benzene portion of the indoline ring is electron-rich and can undergo electrophilic aromatic substitution. The nitrogen atom acts as a powerful ortho-, para-directing group.[13] However, under the strongly acidic conditions often required for these reactions (e.g., nitration or Friedel-Crafts), the nitrogen atom can be protonated, which deactivates the ring. Therefore, it is standard practice to first protect the nitrogen, typically as an amide or carbamate (e.g., N-acetyl or N-Boc). This protecting group moderates the activating effect of the nitrogen and directs substitution primarily to the para-position (C5) due to steric hindrance at the ortho-position (C7).
Protocol: C5-Nitration of N-Acetyl-2,2-dimethylindoline
-
To a solution of N-acetyl-2,2-dimethylindoline (1.0 eq) in acetic anhydride at -10 °C, add acetyl nitrate (prepared by adding fuming nitric acid to a cooled suspension of acetic anhydride) dropwise, maintaining the temperature below 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain N-acetyl-2,2-dimethyl-5-nitroindoline.
Asymmetric Synthesis via Kinetic Resolution
Expertise & Rationale: For applications in drug development, accessing single enantiomers of chiral molecules is often mandatory. For indolines substituted at the C2 position with two different groups, or for creating chiral quaternary centers, asymmetric methods are required. Kinetic resolution is a powerful technique that separates a racemate by having a chiral reagent or catalyst react faster with one enantiomer than the other.[14][15] The deprotonation of N-Boc-2-arylindolines using a chiral base system, such as n-butyllithium and (-)-sparteine, can selectively form a configurationally stable organolithium intermediate from one enantiomer, which can then be trapped with an electrophile.[15] This leaves the unreacted starting material enriched in the other enantiomer.
Conclusion
The this compound scaffold represents a versatile and valuable platform for the development of novel chemical entities. A thorough understanding of its synthesis, from foundational methods like the Fischer indole synthesis to more modern reductive cyclizations, is essential for its effective utilization. Furthermore, mastery of its key reactions—including dehydrogenation, N-functionalization, and regioselective aromatic substitution—allows for the precise tailoring of its structure to achieve desired physicochemical and pharmacological profiles. The advanced application of asymmetric techniques further expands the utility of this scaffold, enabling the creation of stereochemically pure compounds for sophisticated biological applications. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently incorporate this compound and its derivatives into their research and development programs.
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Physical and chemical properties of 2,2-Dimethylindoline
An In-depth Technical Guide to 2,2-Dimethylindoline
Introduction: Unveiling a Versatile Heterocyclic Scaffold
This compound is a heterocyclic aromatic organic compound belonging to the indoline family. Its structure is characterized by a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring, with two methyl groups geminally substituted at the C2 position. This unique structural motif imparts a combination of rigidity and three-dimensionality that makes it a valuable building block in medicinal chemistry and materials science. The presence of the dimethyl groups at the C2 position sterically hinders aromatization to the corresponding indole, conferring greater stability and distinct reactivity compared to its unsaturated counterpart. This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, alongside insights into its synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. The properties of this compound are summarized below, providing a foundational dataset for its application in research and development.
Table 1: Core Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃N | [1] |
| Molar Mass | 147.22 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 90-92 °C at 13 Torr | [1] |
| Melting Point | 138 °C | [1] |
| Density | 0.962 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 5.31 ± 0.60 (Predicted) | [2] |
| Solubility | Limited solubility in water; soluble in non-polar organic solvents like hexane and toluene. | [3] |
Note: Some physical properties listed are for closely related isomers like 2,3-dimethylindoline, as specific experimental data for the 2,2-isomer can be limited. Predicted values are used where experimental data is unavailable.
Synthesis and Reactivity: Constructing and Utilizing the Core
The synthesis of 2,2-disubstituted indolines has historically been a challenge. However, modern synthetic methodologies have provided robust pathways to access this valuable scaffold.
Synthetic Strategies
A notable method for constructing 2,2-disubstituted indolines involves the dearomative Meerwein-Eschenmoser-Claisen rearrangement of 3-indolyl alcohols.[4] This[5][5] sigmatropic rearrangement provides efficient access to these structures and can transfer chirality with high fidelity, making it a powerful tool for enantioselective synthesis.[4] The choice of solvent and reagents is critical; for instance, the reaction often proceeds with excellent yields in toluene at elevated temperatures.[4]
Another approach involves the kinetic resolution of N-protected 2-arylindolines.[6][7] Deprotonation using a chiral base system, such as n-butyllithium and the chiral ligand sparteine, followed by an electrophilic quench, can yield highly enantioenriched 2,2-disubstituted indolines.[6][7]
Chemical Reactivity
The reactivity of this compound is centered around the secondary amine and the aromatic ring.
-
N-Functionalization: The nitrogen atom is nucleophilic and can readily undergo reactions such as alkylation, acylation, and arylation. These modifications are crucial for tuning the molecule's properties for specific applications, such as modulating its pharmacokinetic profile in drug candidates.
-
Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the activating, ortho-, para-directing indoline ring system.
Spectroscopic Characterization: Identifying the Signature
Unambiguous identification of this compound requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the C3 methylene protons, the C2 gem-dimethyl protons, and the N-H proton. The aromatic protons would appear in the downfield region (typically 6.5-7.5 ppm). The two methyl groups at C2 would give a characteristic singlet integrating to six protons, likely in the upfield region (around 1.2-1.5 ppm). The C3 methylene protons would appear as a singlet integrating to two protons. The N-H proton signal is often broad and its chemical shift is dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms. The two methyl carbons will appear at high field, while the aromatic carbons will be found in the 110-150 ppm range. The quaternary C2 carbon will also be identifiable.[8][9]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorptions for this compound include:
-
N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ due to the methyl and methylene groups.[10]
-
C-H Stretch (sp²): Weaker absorptions above 3000 cm⁻¹ from the aromatic ring.
-
C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.[11][12]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound (C₁₀H₁₃N), the molecular ion peak (M⁺) would be observed at an m/z of 147. Common fragmentation pathways would involve the loss of a methyl group (M-15) leading to a stable ion.
Applications in Drug Discovery and Development
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic bioactive compounds. The 2,2-disubstituted motif offers a way to introduce a quaternary center, which can be advantageous for several reasons:
-
Metabolic Stability: The gem-dimethyl group can block potential sites of metabolism, increasing the compound's half-life in vivo.
-
Improved Physicochemical Properties: The substitution can influence solubility and lipophilicity, which are key parameters in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[13]
-
Fine-tuning of Receptor Binding: The three-dimensional arrangement of the substituents can be optimized for specific interactions with biological targets.
Indoline derivatives have been investigated for a wide range of therapeutic areas, and the this compound core serves as a versatile starting point for the synthesis of novel drug candidates.[14][15]
Experimental Protocols
General Workflow for Synthesis and Characterization
The following diagram outlines a typical workflow for the synthesis and subsequent analysis of a this compound derivative.
Caption: Workflow for Synthesis and Characterization.
Protocol: N-Alkylation of this compound
Causality: This protocol describes a standard procedure for adding an alkyl group to the nitrogen atom. The use of a base like potassium carbonate is essential to deprotonate the secondary amine, making it a more potent nucleophile to attack the alkyl halide. An aprotic polar solvent like DMF facilitates the Sₙ2 reaction.
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Reagent Addition: Add the desired alkyl halide (e.g., iodomethane, 1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by silica gel column chromatography to yield the N-alkylated this compound.
-
Validation: Confirm the structure of the purified product using NMR, IR, and MS as described in Section 4.
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a laboratory setting.[16]
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[5][17]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[5] The compound may be air-sensitive.[5]
-
Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.[18]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes.[16][17] If inhaled, move to fresh air.[18] Seek medical attention if irritation persists.
Conclusion
This compound is a structurally significant heterocyclic compound with a growing presence in the fields of organic synthesis and medicinal chemistry. Its unique physical and chemical properties, stemming from the gem-disubstituted C2 position, offer distinct advantages in the design of novel molecules. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is paramount for researchers aiming to leverage this scaffold in drug discovery and other advanced applications. This guide has provided a technical foundation to support and inspire further investigation into this versatile molecular building block.
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The Therapeutic Potential of 2,2-Dimethylindoline Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The indoline scaffold represents a privileged structural motif in medicinal chemistry, conferring favorable pharmacokinetic and pharmacodynamic properties to a diverse range of biologically active molecules. Among its many variations, the 2,2-dimethylindoline core has emerged as a particularly promising framework for the development of novel therapeutics. This technical guide provides an in-depth exploration of this compound derivatives, detailing their synthesis, multifaceted biological activities, and underlying mechanisms of action. With a focus on their applications in oncology, infectious diseases, and neuroprotection, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative small molecule drug candidates. We will delve into established experimental protocols for evaluating their efficacy and elucidate key signaling pathways modulated by this versatile chemical class, offering a roadmap for future research and development endeavors.
Introduction: The this compound Scaffold - A Privileged Structure in Medicinal Chemistry
The indoline ring system, a saturated analog of indole, is a cornerstone in the design of pharmacologically active compounds. The introduction of gem-dimethyl substituents at the C2 position imparts a unique conformational rigidity and lipophilicity to the molecule. This structural feature can enhance binding affinity to biological targets, improve metabolic stability, and favorably influence cell permeability, making this compound a highly attractive starting point for the synthesis of new chemical entities.
The versatility of the this compound core allows for facile functionalization at various positions, including the nitrogen atom and the aromatic ring, enabling the generation of large and diverse chemical libraries for high-throughput screening. This guide will explore the synthetic strategies employed to create these derivatives and the subsequent evaluation of their biological potential.
Synthesis of this compound Derivatives
The construction of the this compound scaffold can be achieved through several synthetic routes. A common and effective method involves the Sonogashira coupling of a substituted ortho-aniline with a propargyl alcohol derivative, followed by an acid-mediated cyclization. This approach allows for the introduction of a variety of substituents on the aromatic ring, providing a diverse set of starting materials for further derivatization.
For instance, the synthesis of 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one, a closely related and biologically active analog, has been accomplished using a palladium-catalyzed Sonogashira coupling of an ortho-iodoaniline with 2-methylbut-3-yn-2-ol in an aqueous medium, followed by an acid-mediated cyclization. This methodology offers a robust and environmentally friendly route to this class of compounds.[1]
Biological Activities and Therapeutic Applications
This compound derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in several therapeutic areas. This section will focus on their anticancer, antimicrobial, and neuroprotective properties, providing detailed insights into their mechanisms of action and supporting data from preclinical studies.
Anticancer Activity: Targeting Key Oncogenic Pathways
The fight against cancer necessitates the development of novel therapeutic agents that can selectively target cancer cells while minimizing toxicity to healthy tissues. This compound derivatives have emerged as a promising class of anticancer agents, with several studies demonstrating their potent cytotoxic effects against a range of cancer cell lines.
The anticancer activity of indoline derivatives, including the 2,2-dimethyl substituted analogs, is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[2] Many of these kinases are overactive in cancer cells, and their inhibition can lead to cell cycle arrest and apoptosis. For example, the indolin-2-one scaffold is a key feature of several approved tyrosine kinase inhibitors, such as Sunitinib.[3]
Derivatives of the related 2-oxoindoline structure have been shown to target VEGFR-2, a key mediator of angiogenesis, with IC50 values in the nanomolar range.[4] Furthermore, some indolin-2-one compounds have been found to inhibit thioredoxin reductase (TrxR), leading to increased oxidative stress and activation of the p38 and JNK mitogen-activated protein kinase (MAPK) signaling pathways, ultimately triggering apoptosis.[2]
Signaling Pathway: MAPK Activation by TrxR Inhibition
Caption: Inhibition of TrxR by this compound derivatives leads to apoptosis.
The cytotoxic potential of 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one based chalcones has been evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds.
| Compound | DLD-1 (Colon Cancer) IC50 (µM) | NCI-N87 (Gastric Cancer) IC50 (µM) |
| 13a | >100 | >100 |
| 13b | 4.8 | 6.4 |
| 13c | 7.4 | 10.3 |
| 13d | 5.2 | 7.8 |
| 13e | 12.6 | 18.2 |
| 13f | 2.9 | 4.1 |
| 13g | 8.1 | 11.5 |
| 13h | 3.5 | 5.3 |
| 13i | 6.9 | 9.7 |
| 13j | 4.2 | 6.0 |
| 13k | >100 | >100 |
| 13l | 8.9 | 12.7 |
| Doxorubicin | 0.08 | 0.12 |
| Data adapted from a study on 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one based chalcones.[1] |
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health. The discovery of novel antimicrobial agents with unique mechanisms of action is therefore a critical priority. Indole and its derivatives have long been recognized for their antimicrobial properties, and recent studies have highlighted the potential of this compound compounds in this arena.
The antimicrobial mechanism of indoline derivatives can be multifaceted. One proposed mechanism for indolin-2-one nitroimidazole analogs involves a dual mode of action: the direct inhibition of topoisomerase IV, an essential enzyme for DNA replication, and the classic nitroimidazole mechanism of reductive bioactivation, which generates damaging reactive species.[5] Other potential mechanisms include the disruption of bacterial cell wall synthesis and the inhibition of biofilm formation.[6][7]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Modulation of the Nrf2 pathway by this compound derivatives.
While specific EC50 values for the neuroprotective activity of this compound derivatives are not yet widely available in the literature, studies on related indole-based compounds have demonstrated their ability to protect neuronal cells from oxidative stress-induced cytotoxicity. For instance, in a study using H2O2-stimulated SH-SY5Y neuroblastoma cells, several indole derivatives significantly preserved cell viability. [8]
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| H2O2 (500 µM) | 52.28 ± 1.77 |
| Compound 12 + H2O2 | 79.98 ± 3.15 |
| Compound 13 + H2O2 | 76.93 ± 6.11 |
| Compound 14 + H2O2 | 76.18 ± 0.74 |
| Compound 20 + H2O2 | 83.69 ± 3.22 |
| Compound 21 + H2O2 | 89.41 ± 5.03 |
| Compound 22 + H2O2 | 83.59 ± 1.83 |
Data adapted from a study on the neuroprotective effects of indole-based compounds. [8]
Experimental Protocols
To facilitate further research and development of this compound derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate their biological activities.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., DLD-1, NCI-N87) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle-only as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours under the same conditions as step 1.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.
Neuroprotective Activity: H2O2-Induced Oxidative Stress Assay in SH-SY5Y Cells
This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H2O2).
Protocol:
-
Cell Seeding: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
Induction of Oxidative Stress: Add H2O2 to the wells to a final concentration that induces significant but not complete cell death (e.g., 100-500 µM). Include control wells with cells only, cells with H2O2 only, and cells with the compound only.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Assessment of Cell Viability: Measure cell viability using the MTT assay as described in section 4.1.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of cells treated with both the compound and H2O2 to the viability of cells treated with H2O2 alone.
Conclusion and Future Directions
The this compound scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. The evidence presented in this guide underscores the potential of these derivatives as anticancer, antimicrobial, and neuroprotective agents. The synthetic accessibility of this scaffold, coupled with the ability to fine-tune its physicochemical properties through targeted modifications, makes it an attractive platform for further drug discovery efforts.
Future research should focus on several key areas:
-
Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of this compound derivatives are crucial to identify compounds with improved potency and selectivity.
-
Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design and the development of more effective therapies.
-
In Vivo Efficacy and Safety Studies: Promising lead compounds identified through in vitro screening must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing drugs could lead to more effective treatment strategies, particularly in the context of cancer and infectious diseases.
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The 2,2-Dimethylindoline Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The indoline scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. Within this versatile family, the 2,2-dimethylindoline core represents a particularly intriguing yet underexplored motif. The introduction of a gem-dimethyl group at the C2 position imparts unique stereoelectronic and conformational properties that can be strategically exploited to enhance pharmacological profiles. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry. We will delve into the synthetic strategies for accessing this scaffold, explore its promising utility in key therapeutic areas such as oncology and neurodegenerative diseases, and discuss the critical role of the gem-dimethyl group in optimizing drug-like properties. Detailed experimental protocols, structure-activity relationship analyses, and visualizations of relevant biological pathways are presented to equip researchers with the knowledge to leverage the this compound scaffold in their drug discovery endeavors.
The Strategic Advantage of the Gem-Dimethyl Group in the Indoline Core
The indoline nucleus, a bicyclic structure fusing a benzene ring to a pyrrolidine ring, is a privileged scaffold in drug discovery due to its presence in numerous natural products and FDA-approved drugs.[1] The substitution pattern on this core dramatically influences its biological activity. The introduction of a gem-dimethyl group at the C2 position is a strategic design element that can confer several advantages in drug development.[2][3]
The Thorpe-Ingold effect, or gem-dialkyl effect, suggests that the presence of two methyl groups on the same carbon atom can influence the conformation of the molecule by decreasing the bond angle and favoring cyclization or restricting rotation around adjacent bonds. In the context of the this compound scaffold, this can lead to:
-
Enhanced Target Engagement and Potency: By restricting the conformational flexibility of the indoline ring, the gem-dimethyl group can pre-organize the molecule into a bioactive conformation that fits more precisely into the binding pocket of a biological target. This can lead to stronger van der Waals interactions and a more favorable entropic contribution to binding, ultimately increasing potency and selectivity.[2][3]
-
Improved Metabolic Stability and Pharmacokinetic Profile: The quaternary carbon center created by the gem-dimethyl group can block sites of metabolic oxidation, a common route of drug metabolism. This can lead to increased metabolic stability, a longer half-life, and an improved overall pharmacokinetic (DMPK) profile.[2]
-
Modulation of Physicochemical Properties: The gem-dimethyl group can influence the lipophilicity and pKa of nearby functional groups, which are critical parameters for cell permeability and target interaction.[2]
The following diagram illustrates the general structure of the this compound core and highlights the key features imparted by the gem-dimethyl substitution.
Caption: The this compound scaffold and the strategic advantages of the gem-dimethyl group.
Potential Applications in Oncology: Targeting Kinase Signaling
The indolin-2-one scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[4] A prime example is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The core structure of Sunitinib features an indolin-2-one moiety. The incorporation of a this compound core in kinase inhibitors could offer a promising strategy to enhance their efficacy and selectivity.
Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
Many cancers are driven by aberrant signaling through RTKs, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). These kinases play crucial roles in tumor angiogenesis, proliferation, and metastasis. Indolin-2-one-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding site in the kinase domain and preventing the phosphorylation of downstream substrates.
The following diagram illustrates the general mechanism of action of indolin-2-one based kinase inhibitors.
Caption: Mechanism of action of this compound-based kinase inhibitors.
Structure-Activity Relationship (SAR) and the Role of the 2,2-Dimethyl Group
While specific SAR studies on this compound derivatives are limited, we can extrapolate from the extensive research on other indolin-2-one kinase inhibitors. Key interactions typically involve hydrogen bonding with the hinge region of the kinase and hydrophobic interactions in the ATP binding pocket. The gem-dimethyl group at the C2 position would occupy a hydrophobic pocket, potentially enhancing binding affinity. Furthermore, by restricting the conformation of the indoline ring, the gem-dimethyl substitution could optimize the orientation of other crucial pharmacophoric elements for improved target engagement.
| Compound Class | Target Kinase(s) | Key Structural Features | Reported Activity (IC50) | Reference |
| Hydrazonoindolin-2-ones | Multiple kinases | Varied heterocyclic moieties | Average IC50 values as low as 2.14 µM | [5][6] |
| 3-Substituted-indolin-2-ones | VEGFR | Pyridone unit | Significant enzymatic and cellular activities | [7] |
Applications in Neurodegenerative Diseases
The indole scaffold is also a key feature in many compounds being investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[8] The neuroprotective effects of indole derivatives are often attributed to their antioxidant properties and their ability to modulate various signaling pathways involved in neuronal survival.
Potential Mechanisms of Neuroprotection
Derivatives of this compound could exert neuroprotective effects through several mechanisms:
-
Antioxidant Activity: The indoline core can act as a free radical scavenger, mitigating oxidative stress, a key pathological feature of many neurodegenerative diseases.
-
Modulation of Signaling Pathways: Indole-based compounds have been shown to influence pathways such as those regulated by neurotrophic factors, which are crucial for neuronal growth and survival.[8] The conformational constraints imposed by the gem-dimethyl group could enhance the selectivity and potency of these compounds for specific targets within these pathways.
The following workflow outlines a potential screening cascade for identifying neuroprotective this compound derivatives.
Caption: A workflow for the discovery of neuroprotective this compound derivatives.
Antimicrobial Applications
Indole derivatives have a long history of being investigated for their antimicrobial properties.[9][10] The this compound scaffold could serve as a valuable template for the development of novel antibacterial and antifungal agents. The lipophilic nature of the gem-dimethyl group could enhance the ability of these compounds to penetrate microbial cell membranes.
Recent studies on indoline-dione derivatives have shown promising antimicrobial activity against various bacterial strains, including Enterococcus faecalis and Staphylococcus aureus.[10] The introduction of a this compound core into such structures could be a viable strategy to optimize their antimicrobial potency and spectrum.
Experimental Protocols
General Synthesis of the this compound Scaffold
While specific protocols for the synthesis of this compound are not abundantly available in the literature, a general approach can be adapted from the synthesis of related 2-substituted indolines. One potential route involves the intramolecular cyclization of a suitably substituted N-allyl-2-isopropylaniline derivative.
A Proposed Synthetic Route:
-
N-Allylation of 2-isopropylaniline: 2-isopropylaniline is reacted with an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetonitrile) to yield N-allyl-2-isopropylaniline.
-
Intramolecular Cyclization: The resulting N-allyl-2-isopropylaniline is subjected to a Lewis acid-catalyzed intramolecular cyclization. For example, treatment with a Lewis acid such as BF3·OEt2 in a non-polar solvent like dichloromethane could promote the cyclization to form the this compound ring system.
Synthesis of 2,2-Disubstituted Indolin-3-ones
A robust method for the synthesis of 2,2-disubstituted indolin-3-ones has been reported, which could be adapted for the preparation of 2,2-dimethylindolin-3-one derivatives. This method involves the dearomative Meerwein-Eschenmoser-Claisen rearrangement of 3-indolyl alcohols.[11][12]
Step-by-Step Methodology:
-
Preparation of the 3-Indolyl Alcohol: A suitable indole precursor is treated with a Grignard reagent or an organolithium reagent to generate the corresponding 3-indolyl alcohol.
-
Dearomative Claisen Rearrangement: The 3-indolyl alcohol is then subjected to a[3][3] sigmatropic rearrangement to afford the 2,2-disubstituted indolin-3-one. This transformation can be promoted by heating in the presence of a suitable reagent like N,N-dimethylacetamide dimethyl acetal.[11]
Conclusion and Future Perspectives
The this compound scaffold holds significant promise as a privileged core in medicinal chemistry. The strategic incorporation of the gem-dimethyl group offers a powerful tool to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. While the direct exploration of this compound derivatives is still in its early stages, the wealth of data on the broader indoline and indolin-2-one families provides a strong foundation for future research. The primary areas of opportunity for this scaffold appear to be in the development of novel kinase inhibitors for oncology, neuroprotective agents for the treatment of neurodegenerative diseases, and new antimicrobial agents. Further synthetic exploration and biological evaluation of a diverse library of this compound derivatives are warranted to fully unlock the therapeutic potential of this intriguing molecular framework.
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Topic: 2,2-Dimethylindoline as a Precursor for Heterocyclic Compounds
An In-Depth Technical Guide for Advanced Research
Audience: Researchers, scientists, and drug development professionals.
Abstract
The indoline scaffold is a privileged structure in medicinal chemistry and natural product synthesis. Among its derivatives, 2,2-dimethylindoline presents a unique and versatile platform for the construction of complex heterocyclic systems. The presence of the gem-dimethyl group at the C2 position sterically blocks a common site of metabolic oxidation and provides a key structural element for directing reactivity, particularly in the synthesis of spirocyclic frameworks. This technical guide provides a comprehensive overview of this compound's synthesis and its strategic application as a precursor. We will delve into key transformations including dehydrogenation, N-functionalization, and C-H functionalization, with a particular focus on its pivotal role in diastereoselective spirocyclization reactions. This document serves as a resource for researchers, offering detailed mechanistic insights, field-proven experimental protocols, and a forward-looking perspective on the untapped potential of this valuable building block.
The Strategic Advantage of the this compound Core
The utility of the this compound scaffold stems directly from its unique substitution pattern. Unlike simpler indolines, the gem-dimethyl group at the C2 position imparts several critical properties:
-
Steric Shielding and Stability: The quaternary C2 carbon prevents aromatization via simple dehydrogenation at this position and blocks metabolic pathways that often target the C2-H bond in other indolines. This inherent stability makes it a robust core for building more complex molecules.
-
Directing Group for Spirocyclization: The C2 carbon serves as a pre-formed spiro center. Reactions that form a new ring involving the C3 position or the nitrogen atom naturally lead to the creation of spirocyclic systems, a highly sought-after motif in drug discovery for exploring three-dimensional chemical space.
-
Foundation for Quinolines: Certain synthetic manipulations can leverage the dimethyl-substituted ring to facilitate ring-expansion reactions, providing access to substituted quinoline and quinolinone frameworks.[1]
This guide will explore how these intrinsic features are exploited in synthetic strategies to generate a diverse array of heterocyclic compounds.
Figure 1: Overview of synthetic pathways originating from this compound.
Synthesis of the this compound Precursor
A robust and scalable synthesis of the starting material is paramount. While various methods exist for indoline synthesis, a common and effective approach for 2,2-disubstituted indolines involves the cyclization of appropriately substituted anilines. A representative method is the acid-mediated cyclization of N-prenylaniline.
Experimental Protocol: Synthesis of this compound
Reaction Scheme: N-Prenylaniline → this compound
-
Reagents and Materials:
-
N-Prenylaniline (1.0 equiv)
-
Polyphosphoric acid (PPA) or a strong protic acid like H₂SO₄
-
Dichloromethane (DCM) for extraction
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
-
-
Procedure:
-
To a flask charged with polyphosphoric acid (approx. 10 times the weight of the aniline), heat the mixture to 80-100 °C.
-
Slowly add N-prenylaniline to the hot PPA with vigorous stirring. The addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, maintain the temperature and continue stirring for 2-4 hours, monitoring the reaction progress by TLC.
-
Allow the reaction mixture to cool to room temperature and then carefully quench by pouring it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude oil by flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to afford pure this compound.
-
Key Synthetic Transformations and Applications
Aromatization: Access to 2,2-Dimethylindoles
While the C2 position is blocked, dehydrogenation of the five-membered ring is a key transformation that converts the indoline core into the corresponding indole. This provides access to 2,2-dimethyl-2H-indoles (indolenines) or, after rearrangement, other substituted indoles. These indolenine structures are valuable intermediates for further functionalization. Catalytic dehydrogenation using palladium on carbon (Pd/C) is a standard and efficient method.[2]
Table 1: Comparison of Catalysts for Indoline Dehydrogenation
| Catalyst System | Temperature (°C) | H₂ Acceptor/Oxidant | Typical Yield (%) | Reference |
| 5 wt% Pd/C | 180-210 | None (H₂ release) | >95 | [2] |
| Crabtree's Catalyst | 80-100 | t-butylethylene | >90 | [3] |
| Pd(OAc)₂ / O₂ | 100 | O₂ (air) | 85-95 | [4] |
N-Functionalization: Diversifying the Core
The secondary amine of the indoline nucleus is a prime site for introducing molecular diversity. Standard N-alkylation, N-acylation, and N-arylation (e.g., Buchwald-Hartwig coupling) reactions proceed readily, allowing for the attachment of a wide range of functional groups.[5] This is particularly important in medicinal chemistry for modulating properties like solubility, receptor binding, and metabolic stability. For instance, kinetic resolution of N-Boc-2-arylindolines has been achieved through deprotonation with a chiral base, enabling the synthesis of enantioenriched 2,2-disubstituted indolines.[6]
C-H Functionalization: Modern Synthetic Strategies
Direct functionalization of C-H bonds on the aromatic ring of the indoline scaffold represents a highly atom-economical approach to complex derivatives.[7] Transition metal-catalyzed reactions, often directed by the nitrogen atom or a removable directing group, can achieve regioselective arylation, alkenylation, or alkylation at the C4-C7 positions.[8] While less explored for the 2,2-dimethyl derivative specifically, these methods provide a powerful toolkit for late-stage functionalization, enabling rapid generation of compound libraries for screening.[9][10]
Cornerstone Application: Synthesis of Spiro[indoline] Heterocycles
The most prominent application of this compound is as a precursor to spirocyclic systems. The C3 position, being a methylene group adjacent to both the aromatic ring and the amine, is readily functionalized and serves as the linchpin for constructing the second ring of the spiro-system.
Figure 2: General workflow for the synthesis of spiro[indoline-pyrrolidine] derivatives.
A powerful strategy involves the multi-component reaction between an indoline derivative, an isatin (or similar carbonyl compound), and a dipolarophile like dimethyl acetylenedicarboxylate (DMAD).[11][12]
Reaction Scheme: Isatin + Arylamine + DMAD → Spirooxindole-pyrroline
This protocol illustrates the general principle often adapted for indoline precursors.
-
Reagents and Materials:
-
Isatin derivative (1.0 equiv)
-
Substituted arylamine (1.0 equiv)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.1 equiv)
-
p-Toluenesulfonic acid (p-TSA) (0.5 mM catalyst)
-
Ethanol (Solvent)
-
n-Hexane and Ethyl Acetate for chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve the isatin derivative and the arylamine in ethanol.
-
Add the catalytic amount of p-TSA to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate Schiff base.
-
Add DMAD dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by column chromatography using a gradient of n-hexane and ethyl acetate to yield the pure spiro compound.
-
Causality in Protocol Design: The choice of an acid catalyst like p-TSA is critical for promoting the initial condensation between the isatin and the arylamine to form the imine intermediate.[11] This intermediate then undergoes a 1,3-dipolar cycloaddition reaction with the electron-deficient alkyne (DMAD). Ethanol is often chosen as a green and effective solvent for this transformation. The reaction proceeds efficiently at room temperature, highlighting the inherent reactivity of the components.
Pharmacological Relevance of Derived Heterocycles
The heterocyclic scaffolds derived from this compound are of significant interest to drug development professionals.
-
Spirooxindoles: This class of compounds is prevalent in natural products and exhibits a wide range of biological activities, including anticancer and antimicrobial properties.[11][13]
-
Quinolines: The quinoline core is found in numerous FDA-approved drugs, known for activities ranging from antimalarial to anticancer.[14]
-
Functionalized Indoles: As a privileged structure, the indole nucleus is a cornerstone of medicinal chemistry, with derivatives showing activity against a vast array of biological targets.[9]
The ability to generate these valuable heterocyclic systems from a common, structurally unique precursor like this compound underscores its importance in modern synthetic and medicinal chemistry.
Conclusion and Future Outlook
This compound is more than just another indoline derivative; it is a strategic building block that offers unique synthetic advantages due to its C2-gem-dimethyl substitution. It provides reliable access to stable indolenines, serves as an excellent platform for N-functionalization, and is an outstanding precursor for the construction of complex spirocyclic systems.
Future research will likely focus on expanding the scope of asymmetric transformations to generate enantiopure spirocycles and exploring novel C-H functionalization strategies to decorate the aromatic core with greater precision. The development of new ring-expansion methodologies could also open pathways to novel, complex heterocyclic frameworks. For researchers in drug discovery, this compound represents a valuable starting point for creating libraries of structurally diverse and three-dimensional compounds, increasing the probability of identifying next-generation therapeutic agents.
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Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. (2023). MDPI. [Link]
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Recent advances in spirocyclization of indole derivatives. (2022). ResearchGate. [Link]
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Rapid Access to 2,2-Disubstituted Indolines via Dearomative Indolic- Claisen Rearrangement: Concise, Enantioselective Total Synthesis of (+) - Hinckdentine A. (2023). University of Chicago. [Link]
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One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. (2024). National Institutes of Health. [Link]
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Catalytic dehydrogenation of 2-methylindoline to 2-methylindole in the... (2019). ResearchGate. [Link]
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ChemInform Abstract: Synthesis of 2-Methylindoline- and 2-Methyl-1,2,3,4-tetrahydroquinoline-Derived Phosphoramidites and Their Applications in Iridium-Catalyzed Allylic Alkylation of Indoles. (2010). ResearchGate. [Link]
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Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution. (2021). National Institutes of Health. [Link]
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Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. (2023). National Institutes of Health. [Link]
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Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2015). National Institutes of Health. [Link]
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2023). MDPI. [Link]
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General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. (2022). National Institutes of Health. [Link]
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Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application. (2021). National Institutes of Health. [Link]
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Studies On The Transition-metal Catalyzed C-H Functionalization To Construct Isoquinoline And 2-Aminoindole Derivatives. (2020). Globe Thesis. [Link]
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Exploration of C–H and N–H-bond functionalization towards 1-(1,2-diarylindol-3-yl)tetrahydroisoquinolines. (2014). National Institutes of Health. [Link]
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Pharmacologically interesting 2,2-dimethyl-2,3-dihydro-4(1H)-quinolinones. (2014). ResearchGate. [Link]
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The Enduring Versatility of 2,2-Dimethylindoline: A Technical Guide to its Chemistry and Applications
For Researchers, Scientists, and Drug Development Professionals
The indoline scaffold is a privileged motif in medicinal chemistry and materials science, bestowing unique three-dimensional structure and valuable electronic properties upon molecules that contain it. Among its many derivatives, 2,2-dimethylindoline stands out as a versatile building block, offering a strategic entry point to a diverse array of complex molecules with significant biological and physical functionalities. This in-depth technical guide explores the core chemistry of this compound, from its synthesis and reactivity to its burgeoning applications in drug discovery and advanced materials.
The this compound Core: Structural and Physicochemical Properties
This compound, with the molecular formula C₁₀H₁₃N, possesses a unique structural feature: a gem-dimethyl group at the C2 position of the indoline ring. This substitution pattern imparts specific physicochemical properties that are crucial for its synthetic utility and biological activity.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃N | |
| Molar Mass | 147.22 g/mol | |
| Boiling Point | 90-92 °C (at 13 Torr) | [1] |
| Density | 0.962 ± 0.06 g/cm³ (Predicted) | [1] |
The presence of the gem-dimethyl group sterically hinders the C2 position, influencing the regioselectivity of certain reactions and providing a stable anchor point in molecular design. This steric bulk can also impact the conformational flexibility of the indoline ring, a factor that is often exploited in the design of receptor ligands.
Synthesis of the this compound Scaffold
The construction of the 2,2-disubstituted indoline core has historically presented a synthetic challenge. However, several robust methods have emerged, with the Fischer indole synthesis being a cornerstone approach.
Fischer Indole Synthesis: A Classic Route with Modern Adaptations
The Fischer indole synthesis is a powerful and versatile method for the preparation of indoles and their derivatives from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[2][3] For the synthesis of this compound, the logical precursors would be phenylhydrazine and acetone.
Reaction Mechanism:
The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole ring. Subsequent reduction of the indole provides the indoline scaffold.
Figure 1: Generalized workflow for the Fischer indole synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
This protocol is a well-established procedure for the synthesis of related 2-methylindoles and is adapted here for this compound.[2]
Materials:
-
Phenylhydrazine
-
Acetone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Sulfate (anhydrous)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, combine phenylhydrazine (1.0 eq) and acetone (1.2 eq) in toluene. Heat the mixture at reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC until the phenylhydrazine is consumed.
-
Cyclization: Cool the reaction mixture to room temperature and add anhydrous zinc chloride (2.0 eq) portion-wise with stirring. Heat the mixture to 120-130 °C. The reaction is typically complete within 1-2 hours.
-
Work-up: Cool the mixture and carefully add water, followed by concentrated HCl to dissolve the zinc salts. Extract the aqueous layer with toluene.
-
Reduction: The resulting crude 2,2-dimethyl-1H-indole can be reduced to this compound using a variety of reducing agents, such as sodium cyanoborohydride in acetic acid or catalytic hydrogenation.
-
Purification: The final product is purified by column chromatography on silica gel.
Reductive Cyclization of Nitro Compounds
An alternative and often milder approach to the indoline skeleton involves the reductive cyclization of ortho-substituted nitroarenes. For this compound, this would involve the synthesis of a precursor like 1-(2-nitrophenyl)-2-methylpropan-2-ol, followed by reduction of the nitro group, which then undergoes spontaneous cyclization.
Reaction Pathway:
Figure 2: Reductive cyclization approach to this compound.
This method offers the advantage of avoiding the often harsh acidic conditions of the Fischer indole synthesis and can be more tolerant of other functional groups.
Spectroscopic Characterization of this compound
Accurate characterization of this compound is crucial for its use in synthesis and for the identification of its derivatives. While a dedicated, publicly available, and fully assigned spectrum for this compound is not readily found in the searched literature, the expected spectroscopic data can be reliably predicted based on the analysis of closely related structures such as 2,3-dimethylindole and general principles of NMR and mass spectrometry.
Predicted Spectroscopic Data:
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (4H, multiplet, ~6.5-7.2 ppm), NH proton (1H, broad singlet, ~3.5-4.5 ppm), C3 methylene protons (2H, singlet, ~2.9 ppm), C2 methyl protons (6H, singlet, ~1.3 ppm). |
| ¹³C NMR | Aromatic carbons (~110-150 ppm), C2 quaternary carbon (~50-60 ppm), C3 methylene carbon (~35-45 ppm), C2 methyl carbons (~25-35 ppm). |
| IR (cm⁻¹) | N-H stretch (~3400-3300), C-H aromatic stretch (~3100-3000), C-H aliphatic stretch (~2970-2850), C=C aromatic stretch (~1600, 1480). |
| Mass Spec (EI) | Molecular ion (M⁺) at m/z 147, followed by a base peak at m/z 132 due to the loss of a methyl group. |
Applications in Medicinal Chemistry
The this compound scaffold is a valuable pharmacophore in the design of novel therapeutic agents. Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets.
Kinase Inhibitors in Cancer Therapy
Many kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP. The indoline nucleus has been successfully incorporated into numerous potent and selective kinase inhibitors.[5] Derivatives of 2-indolinone, a closely related structure, are known to be critical components in several receptor tyrosine kinase (RTK) inhibitors, such as Sunitinib, which targets VEGFR and PDGFR.[5] The this compound moiety can serve as a bioisosteric replacement for other heterocyclic systems, offering opportunities to fine-tune the pharmacokinetic and pharmacodynamic properties of these inhibitors. The gem-dimethyl group can enhance metabolic stability by blocking potential sites of oxidation.
Signaling Pathway Context:
Figure 3: Mechanism of action for kinase inhibitors targeting receptor tyrosine kinases.
Modulators of Dopamine Receptors
The structural rigidity of the indoline core makes it an attractive scaffold for the design of ligands for G-protein coupled receptors (GPCRs), including dopamine receptors.[6][7] Derivatives of related quinoline and tetrahydroisoquinoline systems have shown significant affinity for D2 and D3 dopamine receptors.[8][9] The this compound framework can be functionalized to present key pharmacophoric features, such as basic nitrogen atoms and aromatic moieties, in a spatially defined manner to achieve high affinity and selectivity for specific dopamine receptor subtypes. Such modulators have potential applications in the treatment of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.
Applications in Materials Science
The unique electronic and photophysical properties of the indoline nucleus make it a promising component in the development of advanced organic materials.
Organic Light-Emitting Diodes (OLEDs)
The development of efficient and stable blue emitters remains a significant challenge in OLED technology.[10] The indoline core, with its electron-donating nitrogen atom, can be incorporated into donor-acceptor molecules designed to exhibit thermally activated delayed fluorescence (TADF). The 2,2-dimethyl substitution can enhance the solubility and film-forming properties of these materials, which is crucial for device fabrication. Furthermore, the steric hindrance provided by the gem-dimethyl groups can help to suppress intermolecular quenching, potentially leading to higher quantum efficiencies.
Basic OLED Structure and Function:
Figure 4: Simplified schematic of a multilayer OLED device.
Conjugated Polymers for Organic Electronics
The indoline moiety can be incorporated into the backbone of conjugated polymers to modulate their electronic properties.[11] The electron-rich nature of the indoline ring can increase the highest occupied molecular orbital (HOMO) level of the polymer, which is important for tuning the band gap and improving charge injection from the anode in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. The 2,2-dimethyl groups can improve the processability of these polymers by increasing their solubility in common organic solvents.
Conclusion and Future Outlook
This compound is a deceptively simple molecule with a wealth of untapped potential. Its unique structural and electronic properties make it a valuable building block for both medicinal chemists and materials scientists. As synthetic methodologies for its preparation become more refined and our understanding of its structure-activity and structure-property relationships deepens, we can expect to see the emergence of novel this compound-based compounds with enhanced therapeutic efficacy and superior performance in advanced electronic devices. The continued exploration of this versatile scaffold promises to open new avenues for innovation in drug discovery and materials science.
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MDPI. Rapid Characterization and Identification of Chemical Constituents in Gentiana radix before and after Wine-Processed by UHPLC-LTQ-Orbitrap MS n. Available from: [Link]
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ResearchGate. IR spectrum of compound 2. Available from: [Link]
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MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Available from: [Link]
-
ATB. 2,3-Dimethylindole | C10H11N | MD Topology | NMR | X-Ray. Available from: [Link]
-
ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Available from: [Link]
-
MDPI. Special Issue : Semiconducting Polymers for Organic Electronic Devices. Available from: [Link]
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Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of ... Available from: [Link]
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Doc Brown's Chemistry. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]
-
Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylbutane analysis of chemical shifts ppm interpretation of C ... Available from: [Link]
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An In-depth Technical Guide to the Discovery and Synthesis of 2,2-Dimethylindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,2-dimethylindoline, a significant heterocyclic scaffold in medicinal chemistry and materials science. The narrative traces the historical origins of its synthesis, rooted in the classic Fischer indole synthesis and the pioneering work on indolenine rearrangements by Plancher. It further explores the evolution of synthetic methodologies, including modern catalytic and reductive cyclization approaches. This guide offers a comparative analysis of key synthetic routes, detailed experimental protocols, and a discussion of the mechanistic principles that underpin these transformations. The content is structured to provide researchers and drug development professionals with a thorough understanding of the synthesis and strategic importance of this versatile molecular building block.
Introduction: The Significance of the this compound Scaffold
The indoline core, a saturated derivative of indole, is a privileged structure in a multitude of natural products and synthetic compounds with pronounced biological activities. The introduction of a gem-dimethyl group at the C2 position to form this compound imparts unique conformational constraints and metabolic stability, making it a highly valuable building block in drug discovery. The gem-dimethyl group can enhance binding affinity to biological targets and improve pharmacokinetic profiles by sterically shielding adjacent functionalities from metabolic degradation. This guide delves into the historical journey and the synthetic strategies developed to access this important molecular entity.
Historical Perspective: From Fischer and Plancher to Modern Methodologies
The history of this compound synthesis is intrinsically linked to the foundational work on indole chemistry in the late 19th century. While a singular "discovery" paper for this compound is not apparent, its synthesis logically follows from two key historical developments: the Fischer indole synthesis and the Plancher rearrangement.
The Fischer Indole Synthesis: Gateway to the Indolenine Precursor
The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a robust method for constructing the indole nucleus from the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1][2] For the synthesis of the direct precursor to this compound, this involves the reaction of phenylhydrazine with acetone. This reaction does not yield an indole directly but instead forms a 2,2-dimethyl-3H-indole, also known as a 2,2-dimethylindolenine.
The mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia lead to the aromatic indole ring.[3] In the case of acetone, the lack of a second alpha-hydrogen on the ketone prevents the final aromatization step, terminating the reaction at the indolenine stage.
dot graph Fischer_Indole_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Phenylhydrazine [label="Phenylhydrazine"]; Acetone [label="Acetone"]; Hydrazone [label="Acetone Phenylhydrazone"]; Indolenine [label="2,2-Dimethyl-3H-indole\n(Indolenine)"];
Phenylhydrazine -> Hydrazone [label=" Condensation "]; Acetone -> Hydrazone; Hydrazone -> Indolenine [label=" Acid-catalyzed\n[1][1]-Sigmatropic\nRearrangement &\nCyclization "]; } dot Figure 1: General scheme for the Fischer indole synthesis of 2,2-dimethyl-3H-indole.
The Plancher Rearrangement and the Implication of Indolenine's Existence
The work of G. Plancher in the late 1890s on the rearrangement of substituted indolenines provides strong evidence for their synthesis and isolation during that era.[4][5] The Plancher rearrangement describes the acid-catalyzed migration of an alkyl or aryl group from the C3 position of an indolenine to the C2 position, resulting in a more stable indole structure.[4] The fact that Plancher and his contemporaries were studying the reactivity of 3,3-disubstituted indolenines implies that their synthesis, likely via the Fischer indole synthesis, was an established procedure.
The Final Step: Reduction to this compound
With 2,2-dimethyl-3H-indole readily accessible, the final step to obtain this compound is a straightforward reduction of the imine functionality. Historically, this would have been accomplished using dissolving metal reductions, such as sodium in ethanol. In modern synthesis, this transformation is more commonly and efficiently achieved through catalytic hydrogenation.[6]
dot graph Reduction_of_Indolenine { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Indolenine [label="2,2-Dimethyl-3H-indole"]; Indoline [label="this compound"];
Indolenine -> Indoline [label=" Reduction\n(e.g., Na/EtOH or H₂, Catalyst) "]; } dot Figure 2: Reduction of 2,2-dimethyl-3H-indole to this compound.
Modern Synthetic Methodologies
While the historical two-step approach remains viable, several modern methods offer alternative and often more efficient routes to the this compound scaffold.
Reductive Cyclization of Nitroarenes
A powerful modern strategy for the synthesis of indolines is the reductive cyclization of ortho-substituted nitroarenes. For the synthesis of this compound, a suitable precursor would be a compound such as 2-(2-nitrophenyl)-2-methylpropane. The reduction of the nitro group to an amine is followed by an intramolecular cyclization to form the indoline ring. A variety of reducing agents can be employed, from classical methods like tin and hydrochloric acid to modern catalytic systems.
dot graph Reductive_Cyclization { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Nitroarene [label="2-(2-Nitrophenyl)-2-methylpropane"]; Indoline [label="this compound"];
Nitroarene -> Indoline [label=" Reductive\nCyclization "]; } dot Figure 3: Reductive cyclization route to this compound.
Catalytic Hydrogenation of Substituted Indoles
Modern advancements in catalysis have provided highly efficient methods for the reduction of substituted indoles to their corresponding indolines. While the direct synthesis of 2,2-dimethylindole is not feasible, related indole structures can be synthesized and subsequently reduced. For instance, catalytic hydrogenation of 2,3-dimethylindole can lead to 2,3-dimethylindoline, and while not the target molecule, this highlights the utility of catalytic hydrogenation in accessing substituted indolines.[7] The choice of catalyst and reaction conditions is crucial to prevent over-reduction of the benzene ring.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Precursors | Key Steps | Advantages | Disadvantages | Typical Yields |
| Historical (Fischer/Reduction) | Phenylhydrazine, Acetone | 1. Fischer Indole Synthesis2. Reduction | Well-established, readily available starting materials. | Two-step process, historical methods may use harsh reagents. | 60-80% (overall) |
| Reductive Cyclization | Substituted Nitroarenes | One-pot reductive cyclization | Can be a one-pot reaction, good atom economy. | Precursor synthesis may be multi-step. | 70-90% |
| Modern Catalytic Hydrogenation | Substituted Indoles | Catalytic Hydrogenation | High yields, clean reactions, stereocontrol often possible. | Requires specialized catalysts and equipment, potential for over-reduction. | >90% |
Detailed Experimental Protocols
Historical Approach: Synthesis of this compound via Fischer Indole Synthesis and Reduction
Step 1: Synthesis of 2,2-Dimethyl-3H-indole (Indolenine) [8][9]
-
In a round-bottom flask, dissolve phenylhydrazine hydrochloride (1 equivalent) in glacial acetic acid.
-
Add acetone (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Basify the aqueous solution with a concentrated sodium hydroxide solution until a pH of >10 is reached.
-
Extract the product with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 2,2-dimethyl-3H-indole as a colorless to pale yellow oil.
Step 2: Reduction of 2,2-Dimethyl-3H-indole to this compound
Classical Method: Sodium in Ethanol
-
In a three-necked flask equipped with a reflux condenser, dissolve 2,2-dimethyl-3H-indole (1 equivalent) in absolute ethanol.
-
Heat the solution to reflux and add small pieces of sodium metal (excess) portion-wise through the side neck, maintaining a vigorous reflux.
-
Continue the addition of sodium until it no longer reacts.
-
After the reaction is complete, cool the mixture and cautiously add water to quench any remaining sodium.
-
Remove the ethanol by distillation.
-
Extract the aqueous residue with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Modern Method: Catalytic Hydrogenation[7]
-
Dissolve 2,2-dimethyl-3H-indole (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of platinum on carbon (Pt/C, 5-10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm).
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Modern Approach: Reductive Cyclization of a Nitro-Precursor
A general procedure for the reductive cyclization of a nitro-aromatic compound is as follows:
-
Dissolve the nitro-precursor (e.g., 2-(2-nitrophenyl)-2-methylpropane) in a suitable solvent, such as ethanol or acetic acid.
-
Add a reducing agent. Common choices include:
-
Tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Iron powder in acetic acid.
-
Catalytic hydrogenation with a suitable catalyst (e.g., Pd/C).
-
-
Heat the reaction mixture as required, monitoring its progress by TLC.
-
Upon completion, cool the reaction and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Applications in Research and Drug Development
The this compound scaffold is a key component in a variety of biologically active molecules. Its presence often confers desirable properties such as increased metabolic stability and improved oral bioavailability. It is found in compounds targeting a range of therapeutic areas, including but not limited to:
-
Central Nervous System (CNS) agents: The conformational rigidity imparted by the gem-dimethyl group can lead to higher selectivity for specific receptor subtypes.
-
Anticancer agents: The indoline core is a common feature in many kinase inhibitors, and the 2,2-dimethyl substitution can enhance their potency and pharmacokinetic properties.
-
Antiviral and antimicrobial agents: The unique three-dimensional shape of this compound derivatives allows for effective interaction with viral or bacterial enzymes.
Conclusion
The synthesis of this compound has a rich history that parallels the development of modern organic chemistry. From its conceptual origins in the Fischer indole synthesis and the study of indolenine rearrangements to the development of highly efficient modern catalytic methods, the journey to access this valuable building block showcases the ingenuity of synthetic chemists. For researchers and professionals in drug development, a thorough understanding of these synthetic routes, both historical and contemporary, is essential for the rational design and efficient production of novel therapeutics and functional materials incorporating the this compound scaffold.
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A Theoretical Investigation into the Electronic Landscape of 2,2-Dimethylindoline: A Guide for Drug Development Professionals
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Methodological & Application
Introduction: The Significance of the 2,2-Dimethylindoline Scaffold
An Application Note and In-Depth Protocol for the Synthesis of 2,2-Dimethylindoline
The indoline scaffold is a privileged structural motif prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. The specific introduction of gem-dimethyl substitution at the C2 position yields this compound, a versatile building block that imparts unique conformational constraints and metabolic stability to target molecules. This structural feature is critical in medicinal chemistry for fine-tuning pharmacological activity and pharmacokinetic profiles. This guide provides a detailed, field-proven protocol for the robust synthesis of this compound, designed for researchers in organic synthesis and drug development. The presented methodology follows a classical and reliable two-step sequence: the Fischer indolization to form the indolenine intermediate, followed by a selective reduction to the desired indoline.
Synthetic Strategy Overview
The synthesis is approached in two distinct, high-yielding stages. The first stage employs the venerable Fischer indole synthesis, reacting phenylhydrazine with acetone under acidic conditions to generate the 2,2-dimethyl-3H-indole intermediate.[1][2] The second stage involves the selective reduction of the endocyclic C=N bond of this intermediate using sodium borohydride to furnish the target this compound. This method is favored for its operational simplicity, use of readily available reagents, and scalability.
Sources
Application Note: Comprehensive Analytical Characterization of 2,2-Dimethylindoline
Abstract
This application note provides a comprehensive guide to the analytical techniques for the characterization of 2,2-dimethylindoline, a key heterocyclic intermediate in pharmaceutical synthesis. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals to ensure the structural integrity, purity, and quality of this compound. This guide emphasizes not just the procedural steps but the underlying scientific principles governing each technique, thereby enabling robust and reliable characterization. The methods covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Introduction: The Significance of this compound Characterization
This compound is a substituted indoline scaffold that serves as a crucial building block in the synthesis of a variety of biologically active molecules and pharmaceutical agents. Its rigid structure and substitution pattern make it a valuable synthon in drug discovery. The precise characterization of this compound is paramount, as even minor impurities or structural ambiguities can significantly impact the efficacy, safety, and regulatory approval of the final drug product. This document provides a multi-faceted analytical approach to establish the identity, purity, and structural attributes of this compound with a high degree of confidence.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental for separating this compound from impurities, starting materials, and by-products.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like this compound.[1] A reversed-phase method is typically employed, leveraging the compound's hydrophobicity.
Causality of Experimental Choices: A C18 column is selected for its hydrophobic stationary phase, which provides good retention and separation of aromatic amines. The mobile phase, a mixture of acetonitrile and water, is chosen to elute the analyte with a good peak shape. Formic acid is added to the mobile phase to protonate the secondary amine, which minimizes peak tailing and improves chromatographic resolution. UV detection is suitable due to the chromophoric nature of the indoline ring system.[2]
Experimental Protocol: HPLC Purity Analysis
-
System Preparation:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity by area percent normalization.
-
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
GC is ideal for the analysis of volatile and semi-volatile compounds and is particularly useful for detecting residual solvents from the synthesis process.[1]
Causality of Experimental Choices: A non-polar capillary column (e.g., DB-5ms) is used to separate compounds based on their boiling points. The use of a Flame Ionization Detector (FID) provides high sensitivity for organic compounds. Headspace analysis is often preferred for residual solvents to avoid non-volatile matrix effects.[1] For direct injection, a high inlet temperature ensures complete volatilization of this compound.
Experimental Protocol: GC-FID Analysis
-
System Preparation:
-
GC System: Equipped with a split/splitless injector and Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
-
Sample Preparation:
-
Dissolve 20 mg of this compound in 1 mL of a suitable high-purity solvent (e.g., dichloromethane).
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis:
-
Identify peaks corresponding to residual solvents and any volatile impurities by comparing their retention times with known standards.
-
Quantify using an external or internal standard method.
-
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[3] Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
Causality of Experimental Choices: Deuterated chloroform (CDCl₃) is a common solvent for NMR as it is chemically inert and dissolves a wide range of organic compounds. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm). A high-field spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[4]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.7 mL of CDCl₃.
-
Add a small amount of TMS as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Expected Spectral Data for this compound:
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons (4H): Multiplets in the range of δ 6.5-7.2 ppm.
-
N-H Proton (1H): A broad singlet, typically around δ 3.5-4.5 ppm (can exchange with D₂O).
-
Methylene Protons (-CH₂-) (2H): A singlet at approximately δ 2.9 ppm.
-
Gem-dimethyl Protons (6H): A singlet at approximately δ 1.3 ppm.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic Carbons: Signals between δ 110-150 ppm.
-
Quaternary Carbon (C2): Around δ 60-70 ppm.
-
Methylene Carbon (C3): Around δ 40-50 ppm.
-
Gem-dimethyl Carbons: Around δ 25-35 ppm.
-
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Causality of Experimental Choices: Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a characteristic "fingerprint" mass spectrum.[5] This is useful for structural confirmation through library matching. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
Experimental Protocol: GC-MS Analysis
-
System and Sample Preparation:
-
Use the same GC system and sample preparation as described in section 2.2, but with the GC interfaced to a mass spectrometer.
-
-
MS Conditions (Electron Ionization):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 147.
-
Base Peak (M-15)⁺: m/z = 132, corresponding to the loss of a methyl radical (•CH₃), which is a very stable tertiary benzylic carbocation. This is analogous to the fragmentation of 2,2-dimethylpropane where the loss of a methyl group forms a stable tert-butyl cation.[6]
-
Other significant fragments may include those corresponding to the indoline ring system.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[7][8]
Causality of Experimental Choices: Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.[9] Alternatively, a KBr pellet can be prepared for transmission analysis.
Experimental Protocol: FTIR-ATR
-
Sample Preparation:
-
Place a small amount of the solid this compound sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the clean ATR crystal before analyzing the sample.
-
-
Expected Characteristic Absorption Bands:
-
N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (from the methyl and methylene groups).
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
C-N Stretch: A peak in the 1350-1250 cm⁻¹ region.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis.[10]
Causality of Experimental Choices: A polar protic solvent like ethanol is suitable for dissolving this compound and is UV-transparent in the region of interest. The Beer-Lambert law forms the basis for quantitative analysis.[10]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions to create a calibration curve (e.g., 1, 2, 5, 10, 20 µg/mL).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Scan the samples from 200 to 400 nm using ethanol as the blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
The indoline chromophore is expected to show absorption maxima (λmax) in the UV region, typically around 240 nm and 290 nm.
-
Plot absorbance at λmax versus concentration to generate a calibration curve. This can be used to determine the concentration of unknown samples.
-
Integrated Data Summary
A multi-technique approach provides a comprehensive and self-validating characterization of this compound.
| Technique | Parameter | Expected Result |
| HPLC | Purity | >99.0% (by area % at 254 nm) |
| GC-MS | Molecular Weight | Molecular Ion [M]⁺ at m/z 147 |
| Key Fragment | Base peak at m/z 132 ([M-15]⁺) | |
| ¹H NMR | Chemical Shifts | Aromatic (δ 6.5-7.2), NH (δ 3.5-4.5), CH₂ (δ 2.9), CH₃ (δ 1.3) |
| ¹³C NMR | Key Chemical Shifts | Quaternary C (δ 60-70), CH₂ (δ 40-50), CH₃ (δ 25-35) |
| FTIR | Key Stretches | N-H (~3350 cm⁻¹), C-N (~1300 cm⁻¹) |
| UV-Vis | λmax (in Ethanol) | ~240 nm and ~290 nm |
Visualized Analytical Workflow
The following diagram illustrates the logical flow for the comprehensive characterization of a new batch of this compound.
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Application Notes & Protocols: 2,2-Dimethylindoline as a Strategic Building Block in Modern Organic Synthesis
Abstract: The indoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among its derivatives, 2,2-dimethylindoline presents a unique and strategic building block for synthetic chemists. The gem-dimethyl group at the C2 position introduces a sterically demanding quaternary center, which fundamentally alters its reactivity compared to simpler indolines. This substitution blocks facile C2-functionalization and aromatization to a stable indole, instead directing synthetic transformations towards N-functionalization, C-H activation at the aromatic core, or dehydrogenation to a reactive 2,2-dimethyl-2H-indole intermediate. Furthermore, this motif can enhance the metabolic stability and fine-tune the conformational properties of bioactive molecules. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with field-proven insights and detailed experimental protocols for its key transformations, aimed at researchers, scientists, and drug development professionals.
Introduction: The Unique Profile of this compound
In the vast landscape of heterocyclic chemistry, indolines are fundamental building blocks for creating complex molecular architectures.[1] Their utility is central to drug discovery, where the indoline core is a common feature in FDA-approved therapeutics.[2] this compound (CAS: 18023-30-8) distinguishes itself through the presence of a gem-dimethyl group at the C2 position.
Why this matters:
-
Steric Influence: The bulky gem-dimethyl group sterically shields the adjacent C3 position and influences the overall conformation of the molecule, which can be critical for receptor binding.
-
Blocked Aromatization: Unlike indolines with a hydrogen at C2, this compound cannot be easily oxidized to a conventional, stable indole. This inherent stability against simple aromatization allows for selective functionalization at other positions without unwanted side reactions.
-
Metabolic Stability: In medicinal chemistry, the C2 position of indoline scaffolds can be susceptible to metabolic oxidation. The gem-dimethyl group acts as a "metabolic blocker," preventing this pathway and potentially improving the pharmacokinetic profile of a drug candidate.
-
Access to Quaternary Centers: It serves as a pre-formed scaffold containing a quaternary carbon, a structural feature that is often challenging to construct but is prevalent in many complex natural products.[3]
This document will detail the primary synthetic avenues for this versatile building block, focusing on N-functionalization, aromatic C-H functionalization, and oxidative dehydrogenation.
Physicochemical Properties & Characterization
A thorough understanding of a building block's physical and spectroscopic properties is paramount for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 18023-30-8 | [4] |
| Molecular Formula | C₁₀H₁₃N | [4] |
| Molar Mass | 147.22 g/mol | [4] |
| Boiling Point | 90-92 °C (at 13 Torr) | [4] |
| Density | 0.962 g/cm³ (Predicted) | [4] |
Spectroscopic Data: For confirmation of identity and purity, the following are key characterization signatures:
-
¹H NMR: Expect signals for the aromatic protons (typically in the δ 6.5-7.2 ppm range), a singlet for the C3 methylene protons, a singlet for the two C2 methyl groups, and a broad singlet for the N-H proton.
-
¹³C NMR: Distinct signals for the quaternary C2 carbon, the C3 methylene carbon, the two equivalent methyl carbons, and the aromatic carbons.
-
Mass Spectrometry: The molecular ion peak (M⁺) is expected at m/z = 147.
Key Synthetic Transformations & Protocols
The reactivity of this compound is dominated by three main sites: the nucleophilic nitrogen, the electron-rich aromatic ring, and the C-H bonds that can participate in oxidation.
N-Functionalization: The Primary Handle for Diversification
The secondary amine of the indoline core is its most nucleophilic and readily functionalized site. This provides a robust entry point for introducing a vast array of substituents, significantly expanding molecular diversity.
Protocol 3.1.1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol describes a general procedure for the coupling of this compound with an aryl bromide. The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds under relatively mild conditions.
-
Rationale: Palladium catalysts, in conjunction with specialized phosphine ligands, can catalytically couple amines with aryl halides. The choice of ligand and base is crucial for achieving high yields and can depend on the specific aryl halide used. Sodium tert-butoxide is a strong, non-nucleophilic base well-suited for this transformation.
-
Materials:
-
This compound (1.0 mmol, 147 mg)
-
Aryl Bromide (1.1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous, degassed toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Experimental Procedure:
-
Setup: In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl bromide followed by this compound to the tube.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.
-
Work-up: After the reaction is complete (as judged by consumption of the starting material), cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of celite, washing the pad with additional ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-2,2-dimethylindoline.[5]
-
Oxidative Dehydrogenation to 2,2-Dimethyl-2H-indole
While this compound cannot form a stable indole, it can undergo dehydrogenation to form 2,2-dimethyl-2H-indole. This product is a highly reactive enamine-like species that can serve as a precursor for further transformations, such as cycloadditions or reactions with electrophiles.
Protocol 3.2.1: Palladium-on-Carbon (Pd/C) Catalyzed Dehydrogenation
This method provides a classic and effective way to achieve dehydrogenation. The reaction often requires a hydrogen acceptor or high temperatures to drive the equilibrium.[6]
-
Rationale: Palladium on carbon is a heterogeneous catalyst that facilitates the removal of hydrogen atoms. In the absence of an external hydrogen acceptor, high temperatures can promote the release of hydrogen gas, driving the reaction forward. The choice of a high-boiling, inert solvent is critical.
-
Materials:
-
This compound (1.0 mmol, 147 mg)
-
10% Palladium on Carbon (Pd/C) (10 mol%, ~106 mg)
-
High-boiling solvent (e.g., mesitylene or decalin, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Experimental Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the solvent.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst under a stream of inert gas.
-
Reaction: Heat the mixture to reflux (typically >160 °C) under an inert atmosphere.
-
Monitoring: The reaction progress can be monitored by GC-MS or TLC. The formation of the 2H-indole can be observed, but care must be taken as the product may be unstable under the reaction conditions or during analysis.
-
Work-up: After several hours (e.g., 8-16 h), cool the reaction to room temperature.
-
Purification: Dilute the mixture with a suitable solvent like dichloromethane and filter through a pad of celite to remove the heterogeneous catalyst. Wash the celite pad thoroughly. The resulting filtrate contains the 2,2-dimethyl-2H-indole. Due to its potential instability, it is often best to use this solution directly in a subsequent reaction step without extensive purification.
-
Applications in Medicinal Chemistry and Total Synthesis
The 2,2-disubstituted indoline framework is a valuable motif in complex molecule synthesis and drug design.
-
Creating Quaternary Centers: Synthetic strategies like the dearomative Meerwein-Eschenmoser-Claisen rearrangement have been developed to construct 2,2-disubstituted indolines, demonstrating the importance of this structural class.[3] Such methods provide access to enantiomerically enriched products, which is crucial for pharmaceutical development.
-
Kinetic Resolution: Asymmetric lithiation using chiral ligands like sparteine allows for the kinetic resolution of 2-arylindolines, which can then be converted into enantioenriched 2,2-disubstituted indolines.[7][8] This highlights the synthetic accessibility and value of chiral scaffolds based on this core.
-
Bioactive Scaffolds: The indoline core's ability to present substituents in a defined three-dimensional space makes it a powerful scaffold for interacting with biological targets. The gem-dimethyl group adds a specific conformational constraint and lipophilicity that can be exploited to optimize ligand-protein interactions.
Table 2: Strategic Value of the this compound Motif
| Feature | Implication in Synthesis & Drug Design |
| C2-Quaternary Center | Provides steric bulk, influences conformation, and serves as a pre-installed complex structural feature.[3] |
| Blocked Aromatization | Enhances stability and allows for selective functionalization at other sites (N1, C4-C7) without competing indole formation. |
| Metabolic Stability | Prevents oxidative metabolism at the C2 position, potentially leading to improved drug half-life and bioavailability. |
| Lipophilicity | The two methyl groups increase the lipophilicity of the molecule, which can aid in cell membrane permeability. |
Summary and Outlook
This compound is more than just another indoline derivative; it is a specialized building block with a distinct reactivity profile governed by its C2-quaternary center. Its utility in providing steric hindrance, metabolic stability, and a handle for N-functionalization makes it an attractive starting material for creating novel and complex molecules. The protocols detailed herein for N-arylation and dehydrogenation represent foundational transformations that open the door to a wide range of more complex derivatives.
Future research will likely focus on the asymmetric functionalization of the aromatic ring, the development of novel cycloaddition reactions using the 2H-indole intermediate, and the incorporation of this scaffold into new classes of bioactive compounds and functional materials. As synthetic methods continue to advance, the strategic application of unique building blocks like this compound will remain a cornerstone of innovation in chemical science.
References
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- PubMed Central. (n.d.). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization.
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Application Notes & Protocols: The 2,2-Dimethylindoline Scaffold in Bioactive Molecule Synthesis
Prepared by: Gemini, Senior Application Scientist
Document ID: AN-DMI-2026-01
Abstract
The indoline nucleus, and specifically the 2,2-disubstituted indoline motif, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The gem-dimethyl substitution at the C-2 position imparts conformational rigidity and metabolic stability, making 2,2-dimethylindoline an attractive starting point for drug discovery. This document provides an in-depth guide to a cornerstone application of this scaffold: its elaboration into complex, biologically active spirocyclic systems. We will focus on the synthesis of spiro-pyrrolidinyl oxindoles via a multicomponent [3+2] cycloaddition reaction, a powerful strategy for generating molecular diversity with significant therapeutic potential, particularly in oncology.[2][3]
Introduction: The Strategic Value of the Indoline Core
The indoline ring system is a recurring motif in a vast array of bioactive molecules. Functionalization of the indoline core, particularly at the C-3 position, allows for the creation of a three-dimensional architecture that can effectively interact with biological targets. The this compound variant offers several advantages:
-
Steric Shielding: The gem-dimethyl group can influence the reactivity of adjacent positions and protect the scaffold from certain metabolic pathways.
-
Locked Conformation: It reduces the rotational freedom of the five-membered ring, which can lead to higher binding affinity for a target protein by minimizing the entropic penalty of binding.
-
Synthetic Handle: The C-3 methylene position of N-protected this compound or the C-3 carbonyl of its oxidized form, 2,2-dimethyloxindole (isatin analog), serves as a versatile hub for chemical elaboration.
One of the most powerful transformations in this context is the construction of spirocyclic systems at the C-3 position. Spiro-oxindoles, where a second ring is attached through the C-3 carbon, are particularly prevalent in compounds with potent antiproliferative and antitumor activities.[3] This guide will detail the synthesis of a representative spiro-pyrrolidinyl oxindole, a class of compounds known for its therapeutic promise.
Core Application: [3+2] Cycloaddition for Spiro-oxindole Synthesis
The 1,3-dipolar cycloaddition is a cornerstone of heterocyclic chemistry, enabling the rapid assembly of five-membered rings in a highly stereocontrolled manner.[4] For the synthesis of spiro-pyrrolidinyl oxindoles, a three-component reaction is employed, involving an isatin derivative, an amino acid, and an electron-deficient alkene (a dipolarophile).
Mechanistic Rationale: In-Situ Generation of the Azomethine Ylide
The key to this transformation is the in-situ generation of a reactive intermediate, an azomethine ylide (the 1,3-dipole). The causality of the reaction sequence is as follows:
-
Condensation: The process begins with the condensation of the C-3 keto-group of an isatin (or its 2,2-dimethyl analog) with a secondary amino acid, such as sarcosine (N-methylglycine) or proline.
-
Decarboxylation: Upon gentle heating, the resulting iminium ion intermediate undergoes thermal decarboxylation. This step is entropically driven and results in the formation of the highly reactive azomethine ylide.
-
Cycloaddition: This transient ylide is immediately trapped by a dipolarophile, such as a chalcone or maleimide, present in the reaction mixture. The reaction proceeds via a concerted [3+2] cycloaddition pathway to form the five-membered pyrrolidine ring, creating two new stereocenters and the spirocyclic core in a single, atom-economical step.[2][5]
The choice of reactants is critical. The isatin provides the oxindole core, the amino acid is the precursor for the pyrrolidine ring, and the dipolarophile introduces points of diversity for tuning the biological activity of the final product.
Caption: Mechanism: In-situ generation of azomethine ylide and subsequent cycloaddition.
Detailed Experimental Protocol
This protocol describes a general and robust method for the synthesis of a model spiro-pyrrolidinyl oxindole derivative.
Objective
To synthesize a representative spiro[oxindole-3,3'-pyrrolidine] derivative via a one-pot, three-component 1,3-dipolar cycloaddition reaction.
Experimental Workflow
Caption: Workflow for the one-pot synthesis of a spiro-pyrrolidinyl oxindole.
Step-by-Step Methodology
-
Reagent Preparation:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the isatin derivative (1.0 mmol, 1.0 eq).
-
Add the chalcone derivative (dipolarophile, 1.0 mmol, 1.0 eq).
-
Add sarcosine (1.2 mmol, 1.2 eq).
-
Add absolute ethanol (20 mL) as the solvent.
-
-
Reaction Execution:
-
Stir the suspension at room temperature for 5 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Self-Validating Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane/Ethyl Acetate). The disappearance of the starting materials (isatin and chalcone) indicates reaction completion.
-
-
Product Isolation and Purification:
-
After completion, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials or soluble impurities.
-
Dry the purified product under vacuum at 40-50 °C for 2-4 hours to yield the final spiro-pyrrolidinyl oxindole.
-
-
Characterization:
-
Determine the melting point.
-
Characterize the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the identity and purity of the compound. The presence of two characteristic spiro-carbon signals in the ¹³C NMR spectrum (typically δ 50-90 ppm) is a key diagnostic feature.[5]
-
Data Summary & Biological Significance
The spiro-pyrrolidinyl oxindole scaffold is a validated pharmacophore in anticancer drug discovery. Numerous derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The modularity of the three-component synthesis allows for the creation of large libraries of analogs to explore structure-activity relationships (SAR).
Table 1: Representative Biological Activities of Spiro-pyrrolidinyl Oxindole Analogs
| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
| N-methyl spiro-oxindole | MCF-7 (Breast) | 5.2 µM | [5] |
| N-methyl spiro-oxindole | HEPG2 (Liver) | 7.8 µM | [5] |
| 5-Fluoro spiro-oxindole | HCT-116 (Colon) | 1.5 µM | [3] |
| N-benzyl spiro-oxindole | A549 (Lung) | 3.7 µM | [6][7] |
Note: IC₅₀ values are representative and vary based on the specific substitutions on each of the three components.
The mechanism of action for many of these compounds involves the inhibition of key cellular processes such as cell cycle progression, often leading to G1 phase arrest and the induction of apoptosis.[3] The ability to rationally design and synthesize these molecules using the described protocol makes the indoline scaffold a powerful tool for developing next-generation targeted therapeutics.
References
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Tomono, K., et al. (2009). Enantioselective synthesis of SM-130686 based on the development of asymmetric Cu(I)F catalysis to access 2-oxindoles containing a tetrasubstituted carbon. Journal of the American Chemical Society, 131(22), 7553-7555. Available at: [Link]
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Nagano, M., et al. (2000). Pharmacological profile of a new orally active growth hormone secretagogue, SM-130686. British Journal of Pharmacology, 131(1), 149-156. Available at: [Link]
-
Hassaneen, H. M., et al. (2022). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Journal of Molecular Structure, 1265, 133421. Available at: [Link]
-
Wang, X., et al. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 9, 2396-2401. Available at: [Link]
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Pavlovska, T. L., et al. (2016). Spiropyrrolidinyl-oxindole systems. Molecular diversity of spirooxindoles. Synthesis and biological activity. Russian Chemical Reviews, 85(2), 111-149. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules, 28(19), 7000. Available at: [Link]
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Li, X., et al. (2011). Synthesis and Biological Evaluation of 2-indolinone Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 46(9), 4242-4249. Available at: [Link]
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Yurttas, L., et al. (2013). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules, 18(5), 5628-5643. Available at: [Link]
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Alizadeh, A., & Zohreh, N. (2014). Synthesis of novel symmetrical 2-oxo-spiro[indole-3,4′-pyridines] by a reaction of oxindoles with 1,2-diaza-1,3-dienes. Organic & Biomolecular Chemistry, 12(30), 5673-5678. Available at: [Link]
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Unveiling substituent effects in [3+2] cycloaddition reactions of benzonitrile N-oxide and benzylideneanilines from. (2023). Scientiae Radices, 2, 75-92. Available at: [Link]
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Nayak, S. K., et al. (2019). Synthesis and biological evaluation of morpholines linked coumarin-triazole hybrids as anticancer agents. Chemical Biology & Drug Design, 94(3), 1645-1658. Available at: [Link]
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Evans, J. (2009). The [3+2]Cycloaddition Reaction. Chem 535, Evans Group. Available at: [Link]
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Zare, F., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Journal of the Iranian Chemical Society, 19, 5143–5154. Available at: [Link]
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Nitrone-olefin (3+2) cycloaddition. (2023). In Wikipedia. Available at: [Link]
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El-Sayed, N. N. E., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Molecules, 27(20), 6932. Available at: [Link]
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Application Notes and Protocols for the Utilization of 2,2-Dimethylindoline in the Development of Novel Pharmaceuticals
Introduction: The 2,2-Dimethylindoline Scaffold as a Privileged Motif in Modern Drug Discovery
In the landscape of medicinal chemistry, the identification of core molecular scaffolds that offer a fertile ground for derivatization and biological activity is paramount. The indoline nucleus, a bicyclic structure fusing a benzene ring with a pyrrolidine ring, is a well-established "privileged scaffold" found in numerous natural products and synthetic pharmaceuticals.[1] Within this family, the this compound motif presents a unique and compelling starting point for the development of novel therapeutics. The gem-dimethyl substitution at the C2 position imparts conformational rigidity and steric bulk, which can be strategically exploited to enhance binding affinity and selectivity for specific biological targets. Furthermore, this substitution blocks a potential site of metabolic oxidation, potentially improving the pharmacokinetic profile of drug candidates.[2]
While a plethora of indoline-containing compounds, particularly indolin-2-ones like the multi-kinase inhibitor Sunitinib, have reached clinical success, the this compound core remains a relatively underexplored platform ripe with potential.[2][3] These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and pharmacological evaluation of novel compounds based on the this compound scaffold, with a primary focus on the discovery of next-generation kinase inhibitors for oncology.
Part 1: Synthesis and Characterization of the this compound Core
The strategic synthesis of the this compound core and its derivatives is the foundational step in any drug discovery campaign. The protocols outlined below are designed to be robust and adaptable, allowing for the generation of a diverse chemical library for subsequent biological screening.
Protocol 1.1: Synthesis of this compound via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus, which can be subsequently reduced to the indoline. This protocol is adapted from established procedures for similar 2-substituted indoles.[1]
Rationale: This method is chosen for its use of readily available starting materials and its tolerance for a variety of substituents on the phenylhydrazine precursor, allowing for the generation of a diverse library of analogs. The final reduction step provides direct access to the indoline scaffold.
Experimental Workflow Diagram:
Caption: Workflow for this compound Synthesis.
Step-by-Step Methodology:
-
Phenylhydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid. To this solution, add acetone (1.1 eq) dropwise while stirring at room temperature. The reaction is typically complete within 1-2 hours, monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude acetone phenylhydrazone.[1]
-
Indolization: To the crude phenylhydrazone, add a Lewis acid catalyst such as anhydrous zinc chloride (2.0-3.0 eq).[1] Heat the mixture to 180-200°C in an oil bath. The reaction is vigorous and should be monitored carefully. After cooling, the reaction mass is treated with aqueous HCl and extracted with an organic solvent (e.g., ethyl acetate).
-
Reduction: The crude 2,2-dimethyl-2H-indole intermediate is dissolved in a suitable solvent like methanol or acetic acid. A reducing agent such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) is used to reduce the enamine moiety to the corresponding amine, yielding the this compound.
-
Purification: The final product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 1.2: Characterization of this compound Derivatives
Rigorous structural confirmation is essential. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides unambiguous characterization.
Step-by-Step Methodology:
-
NMR Spectroscopy:
-
Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.[4][5]
-
Expected ¹H NMR signals for the this compound core: A characteristic singlet integrating to 6 protons for the gem-dimethyl group (typically ~1.3 ppm), a singlet for the methylene protons at C3 (~2.8 ppm), a broad singlet for the N-H proton, and signals in the aromatic region (6.5-7.5 ppm).
-
Expected ¹³C NMR signals: A quaternary carbon signal for C2, a methylene carbon signal for C3, and signals for the two methyl groups, in addition to the aromatic carbons.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze using high-resolution mass spectrometry (HRMS) with an ESI or APCI source to confirm the exact mass and molecular formula. The protonated molecular ion [M+H]⁺ should be observed.[4]
-
Part 2: this compound as a Scaffold for Kinase Inhibitors
The dysregulation of protein kinases is a fundamental mechanism in the development and progression of cancer.[6] Small molecule inhibitors that target the ATP-binding site of kinases have proven to be highly effective cancer therapeutics.[2] The indoline scaffold is a key component of many approved kinase inhibitors.[3] The this compound core can be strategically derivatized, particularly at the N1 and C5 positions, to generate potent and selective kinase inhibitors.
Mechanism of Kinase Inhibition
Most small molecule kinase inhibitors are ATP-competitive, binding to the active site of the enzyme and preventing the phosphorylation of substrate proteins. They are broadly classified based on the conformational state of the kinase they bind to.[7]
-
Type I Inhibitors: Bind to the active conformation of the kinase (DFG-in).
-
Type II Inhibitors: Bind to an inactive conformation (DFG-out), often accessing an adjacent hydrophobic pocket, which can lead to greater selectivity.[8]
The rigid this compound scaffold can be elaborated with pharmacophoric elements designed to interact with key regions of the kinase active site, such as the hinge region, the DFG motif, and allosteric pockets.
Signaling Pathway Diagram:
Caption: Competitive Inhibition of Kinase Signaling.
Part 3: Protocols for Pharmacological Evaluation
Once a library of this compound derivatives has been synthesized and characterized, the next critical phase is to evaluate their biological activity. The following protocols provide a tiered approach, starting with broad cytotoxicity screening and progressing to specific enzyme inhibition and cell-based mechanism-of-action studies.
Protocol 3.1: Cell Viability and Cytotoxicity Screening (MTT Assay)
This initial screen is designed to identify compounds with antiproliferative activity against cancer cell lines. The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability.[9]
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma) into 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[9][10]
-
Compound Treatment: Prepare serial dilutions of the test compounds (typically from 100 µM to 1 nM) in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[9]
-
Solubilization and Reading: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Representative Data for Structurally Related Indole Analogs:
| Compound ID | Scaffold Type | Cell Line | IC₅₀ (µM) | Citation |
| 1c | Indolin-2-one | HCT-116 | 0.85 | [11] |
| 1h | Indolin-2-one | HCT-116 | 0.92 | [11] |
| 6c | Indolylisoxazoline | C4-2 | ~2.5 | [12] |
| 6i | Indolylisoxazoline | C4-2 | ~2.5 | [12] |
| IND-2 | Pyrazoloquinoline | PC-3 | 3.0 | [13] |
Note: This table presents data for structurally related compounds to illustrate the potential potency of indole-based scaffolds. The IC₅₀ values for novel this compound derivatives would be determined using the protocol above.
Protocol 3.2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay directly measures the ability of a compound to inhibit the activity of a specific purified kinase enzyme. Luminescence-based assays, such as the Kinase-Glo® assay, are widely used for their high sensitivity and throughput.[14] They quantify kinase activity by measuring the amount of ATP remaining in the reaction.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in a suitable buffer containing DMSO. Prepare a solution of the target kinase (e.g., VEGFR2, EGFR) and its specific substrate peptide in kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound dilutions, a positive control (a known inhibitor of the kinase), and a negative control (DMSO vehicle).
-
Initiation: Add the kinase/substrate solution to all wells, then add ATP to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal that is proportional to the amount of ATP remaining. A potent inhibitor will leave more ATP, resulting in a higher signal.[14]
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the positive and negative controls and plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
Protocol 3.3: Cell Cycle Analysis by Flow Cytometry
To understand the mechanism of antiproliferative activity, it is crucial to determine if the compounds induce cell cycle arrest. This is achieved by staining the DNA of treated cells with a fluorescent dye (propidium iodide) and analyzing the cell population by flow cytometry.[9]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at concentrations around its IC₅₀ value for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a propidium iodide (PI) staining solution containing RNase A. The RNase A is crucial to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An effective anticancer agent may cause an accumulation of cells in a specific phase, indicating cell cycle arrest.[13]
Conclusion and Future Directions
The this compound scaffold represents a promising and strategically valuable starting point for the discovery of novel pharmaceuticals, particularly in the realm of oncology. The gem-dimethyl substitution offers potential advantages in terms of metabolic stability and conformational constraint, making it an attractive core for library synthesis. The protocols detailed in these application notes provide a robust framework for the synthesis, characterization, and comprehensive pharmacological evaluation of new chemical entities based on this scaffold. By employing a systematic approach that integrates synthetic chemistry with rigorous biochemical and cell-based assays, research teams can efficiently identify and optimize lead compounds with therapeutic potential. Future work should focus on exploring diverse substitutions on the aromatic ring and the indoline nitrogen to build detailed Structure-Activity Relationships (SARs) and to optimize potency, selectivity, and drug-like properties for specific kinase targets.[15]
References
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Zhang, H., et al. (2020). Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. Bioorganic & Medicinal Chemistry, 28(1), 115213. [Link]
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Abdel-Wahab, B. F., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. European Journal of Medicinal Chemistry, 223, 113645. [Link]
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Kavková, V., et al. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. [Link]
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ResearchGate. (n.d.). Anti-cancer activities at different dilutions for active compounds. [Link]
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Abdel-Aziz, M., et al. (2025). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 30(5), 1234. [Link]
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Kumar, A., et al. (2018). Synthesis and anticancer activity studies of indolylisoxazoline analogues. Bioorganic & Medicinal Chemistry Letters, 28(17), 2897-2902. [Link]
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Chew, E. H., et al. (2016). Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads. Oncotarget, 7(26), 40064–40077. [Link]
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Cornea, R. L., et al. (2020). SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. Journal of Medicinal Chemistry, 63(15), 8246–8263. [Link]
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Scirp.org. (n.d.). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. [Link]
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Arshad, M. F., et al. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 193-196. [Link]
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Raitio, K. H., et al. (2006). Synthesis and SAR studies of 2-oxoquinoline derivatives as CB2 receptor inverse agonists. Journal of Medicinal Chemistry, 49(6), 2022-2027. [Link]
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Kufareva, I., et al. (2011). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 54(14), 5052-5064. [Link]
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ResearchGate. (2022). IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. [Link]
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Wang, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(12), 4758. [Link]
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Uddin, M. S., et al. (2022). Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. Oxidative Medicine and Cellular Longevity, 2022, 7252882. [Link]
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Szabó, R., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 28(19), 6791. [Link]
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Al-Rashida, M., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Molecules, 27(7), 2212. [Link]
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Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research, 103, 26-48. [Link]
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Aboul-Enein, H. Y., et al. (2013). Design, synthesis and QSAR studies of dispiroindole derivatives as new antiproliferative agents. European Journal of Medicinal Chemistry, 70, 435-443. [Link]
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Ferino, G., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(21), 3533-3553. [Link]
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
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Aksenov, D. A., et al. (2024). 2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. Bioorganic & Medicinal Chemistry Letters, 102, 129681. [Link]
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Application Notes and Protocols: 2,2-Dimethylindoline as a Ligand in Organometallic Chemistry
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential utility of 2,2-dimethylindoline as a versatile ligand in organometallic chemistry. While direct literature on this compound as a ligand is emerging, this guide leverages established principles and protocols from structurally analogous indoline-based systems to provide a robust framework for its application. We will explore its potential in palladium-catalyzed cross-coupling reactions, rhodium-catalyzed C-H functionalization, and as a scaffold for N-heterocyclic carbene (NHC) ligands.
Introduction to this compound in Organometallic Chemistry
The indoline scaffold is a privileged structural motif in numerous natural products and pharmaceuticals.[1] In the realm of organometallic chemistry, indoline derivatives have been successfully employed as ligands, influencing the reactivity and selectivity of metal catalysts. The 2,2-dimethyl substitution on the indoline core introduces specific steric and electronic properties. The gem-dimethyl group can enforce a particular coordination geometry and enhance the stability of the resulting metal complex. This guide will provide detailed protocols and theoretical frameworks to harness these properties in catalytic applications.
Part 1: Synthesis of the this compound Ligand
A reliable supply of the ligand is paramount. The synthesis of this compound can be achieved through various established methods. One common approach involves the reduction of 2,2-dimethyl-1H-indole.
Protocol 1: Synthesis of this compound
Reaction Scheme:
Materials:
-
2,2-dimethyl-1H-indole
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2,2-dimethyl-1H-indole (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic acid (2.0 eq) to the solution.
-
In a separate container, dissolve sodium cyanoborohydride (1.5 eq) in methanol and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Part 2: Application in Palladium-Catalyzed Cross-Coupling Reactions
Nitrogen-containing ligands are crucial in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, as they can stabilize the palladium catalyst and modulate its reactivity.[2] The this compound ligand, with its secondary amine, can coordinate to a palladium center.
Application Note: Suzuki-Miyaura Coupling
A hypothetical palladium complex, bis(this compound)palladium(II) chloride, can be envisioned as an effective pre-catalyst for the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids.
Protocol 2: Synthesis of [PdCl₂(this compound)₂]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Anhydrous and degassed acetonitrile
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend PdCl₂ (1.0 eq) in anhydrous acetonitrile.
-
Add a solution of this compound (2.2 eq) in anhydrous acetonitrile dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The resulting precipitate is collected by filtration, washed with cold acetonitrile and diethyl ether, and dried under vacuum to yield the [PdCl₂(this compound)₂] complex.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
Reaction Scheme:
Materials:
-
[PdCl₂(this compound)₂] (pre-catalyst)
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water (4:1)
-
Toluene
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the [PdCl₂(this compound)₂] pre-catalyst (1-2 mol%).
-
Add 1,4-dioxane/water (4:1, 5 mL).
-
Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with toluene.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Proposed Catalytic Cycle
Caption: Proposed Suzuki-Miyaura catalytic cycle.
Hypothetical Performance Data
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1 | 92 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 2 | 85 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 1 | 95 |
Part 3: Application in Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts are powerful tools for direct C-H functionalization.[3][4][5][6] Indoline derivatives, particularly those with a directing group on the nitrogen atom, can undergo regioselective C-H activation at the C7 position. A this compound derivative with a pyridinyl directing group could be a valuable ligand precursor for such transformations.
Protocol 4: Synthesis of 1-(Pyridin-2-yl)-2,2-dimethylindoline
Procedure:
This synthesis can be achieved via a Buchwald-Hartwig amination reaction between this compound and 2-chloropyridine.
-
In a glovebox, combine this compound (1.0 eq), 2-chloropyridine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%) in a Schlenk tube.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction at 110 °C for 16 hours.
-
After cooling, quench with water and extract with ethyl acetate.
-
Purify by column chromatography to yield 1-(pyridin-2-yl)-2,2-dimethylindoline.
Protocol 5: Rhodium-Catalyzed C7-Alkylation of 1-(Pyridin-2-yl)-2,2-dimethylindoline
Reaction Scheme:
Materials:
-
1-(Pyridin-2-yl)-2,2-dimethylindoline
-
Alkene (e.g., N-phenylmaleimide)
-
[RhCp*Cl₂]₂
-
AgSbF₆
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a screw-capped vial, add 1-(pyridin-2-yl)-2,2-dimethylindoline (1.0 eq), N-phenylmaleimide (1.2 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Add anhydrous DCE.
-
Heat the reaction at 80 °C for 12 hours.
-
Cool to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify by column chromatography.
Proposed Mechanism
Caption: Proposed mechanism for Rh(III)-catalyzed C-H alkylation.
Part 4: N-Heterocyclic Carbene Ligands from a this compound Scaffold
N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in organometallic chemistry due to their strong σ-donating properties and steric tunability.[7][8][9] An NHC ligand derived from a this compound backbone could offer unique steric and electronic properties.
Application Note: Synthesis of a Palladium-NHC Complex
A plausible route to an NHC derived from this compound involves the synthesis of an imidazolium salt precursor followed by deprotonation and complexation to a metal center.
Protocol 6: Synthesis of the Imidazolium Salt Precursor
Procedure:
-
React this compound with glyoxal and a primary amine (e.g., 2,4,6-trimethylaniline) to form a dihydroimidazolium precursor.
-
Oxidize the dihydroimidazolium intermediate to the corresponding imidazolium salt.
Protocol 7: Synthesis of the Pd-NHC Complex (PEPPSI-type)
Materials:
-
Imidazolium salt precursor
-
Palladium(II) chloride (PdCl₂)
-
Potassium carbonate (K₂CO₃)
-
Pyridine
Procedure:
-
In a sealed tube, combine the imidazolium salt (1.0 eq), PdCl₂ (1.0 eq), and K₂CO₃ (3.0 eq) in pyridine.
-
Heat the mixture at 110 °C for 24 hours.
-
After cooling, the mixture is filtered, and the solvent is removed under vacuum.
-
The residue is purified by crystallization to yield the Pd-NHC complex.[8]
Synthetic Workflow
Sources
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- 2. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enantioselective Synthesis of 2,2-Dimethylindoline Derivatives
Introduction
Enantiomerically pure 2,2-disubstituted indolines, particularly 2,2-dimethylindoline derivatives, are privileged structural motifs in medicinal chemistry and drug discovery. The presence of a quaternary stereocenter at the C2 position imparts significant conformational rigidity and metabolic stability, making these scaffolds highly desirable for the development of novel therapeutic agents. This document provides detailed application notes and protocols for two distinct and effective methods for the enantioselective synthesis of 2,2-disubstituted indoline derivatives, which can be adapted for the synthesis of this compound targets. The methodologies discussed are the Dearomative Indolic-Claisen Rearrangement and Asymmetric Kinetic Resolution via Chiral Base Deprotonation.
Method 1: Dearomative Indolic-Claisen Rearrangement
This method offers a robust and highly efficient pathway to enantioenriched 2,2-disubstituted indolines through a powerful[1][1]-sigmatropic rearrangement of 3-indolyl alcohols.[2] The key principle of this approach is the transfer of chirality from a stereocenter at the C3-indolic alcohol to the C2 position of the indoline core with high fidelity.[2]
Causality Behind Experimental Choices
The success of this reaction hinges on the generation of a reactive ketene aminal intermediate from the 3-indolyl alcohol. The use of an amide acetal, such as N,N-dimethylacetamide dimethyl acetal (DMAA), serves as both a reagent and a solvent in many cases, facilitating the in situ formation of the key intermediate for the Claisen rearrangement. The thermal conditions are crucial for overcoming the activation energy of the[1][1]-sigmatropic shift. The choice of the protecting group on the indole nitrogen can influence the reactivity and stability of the starting materials and products.
Experimental Workflow
The overall workflow for this method involves three key stages: synthesis of the prerequisite 3-indolyl carbinol, the key dearomative Claisen rearrangement, and subsequent diastereoselective reduction of the resulting alkene.
Caption: Workflow for Dearomative Claisen Rearrangement.
Protocol: Synthesis of a 2,2-Disubstituted Indoline via Dearomative Claisen Rearrangement
This protocol is adapted from the principles demonstrated in the total synthesis of (+)-hinckdentine A and provides a general procedure for accessing 2,2-disubstituted indolines.[2]
Step 1: Synthesis of Enantioenriched 3-(1-Hydroxyethyl)indole
-
To a solution of N-protected 3-acetylindole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at -78 °C under an inert atmosphere (N₂ or Ar), add a solution of a chiral reducing agent such as (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) followed by the slow addition of borane-dimethyl sulfide complex (1.0 M in THF, 1.2 eq).
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 3-(1-hydroxyethyl)indole. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.
Step 2: Dearomative Meerwein-Eschenmoser-Claisen Rearrangement
-
In a sealed tube, dissolve the enantioenriched 3-(1-hydroxyethyl)indole (1.0 eq) in N,N-dimethylacetamide dimethyl acetal (DMAA, 3.0 eq) and toluene (0.2 M).
-
Heat the reaction mixture to 110 °C for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene and excess DMAA.
-
Purify the crude residue by flash column chromatography on silica gel to yield the 2-ethenyl-2-methylindoline derivative.
Step 3: Diastereoselective Hydrogenation
-
Dissolve the 2-ethenyl-2-methylindoline derivative (1.0 eq) in methanol or ethyl acetate (0.1 M) in a flask suitable for hydrogenation.
-
Add palladium on carbon (10 wt. %, 0.1 eq) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (H₂) from a balloon.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the enantioenriched this compound derivative.
| Parameter | Step 1: Asymmetric Reduction | Step 2: Claisen Rearrangement | Step 3: Hydrogenation |
| Key Reagents | N-Protected 3-acetylindole, (R)-CBS, BH₃·SMe₂ | 3-(1-Hydroxyethyl)indole, DMAA | 2-Ethenyl-2-methylindoline, H₂, Pd/C |
| Solvent | THF | Toluene | Methanol or Ethyl Acetate |
| Temperature | -78 °C to RT | 110 °C | Room Temperature |
| Typical Yield | 80-95% | 70-90% | >95% |
| Typical ee/dr | >90% ee | High chirality transfer | High diastereoselectivity |
Method 2: Asymmetric Kinetic Resolution using a Chiral Base
Kinetic resolution is a powerful strategy for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In this context, a chiral lithium amide base, such as the n-butyllithium/(-)-sparteine complex, can deprotonate one enantiomer of a racemic N-Boc-2-substituted indoline faster than the other.[3][4] The resulting configurationally stable organolithium intermediate can then be trapped with an electrophile (e.g., a methylating agent) to generate an enantioenriched 2,2-disubstituted indoline, leaving behind the unreacted, enantioenriched starting material.[4]
Causality Behind Experimental Choices
The choice of the chiral ligand, (-)-sparteine, is critical as it complexes with n-butyllithium to form a chiral base that can differentiate between the two enantiomers of the substrate. The N-Boc protecting group is essential as it directs the deprotonation to the C2 position and stabilizes the resulting anion. Low temperatures (-78 °C) are crucial to maintain the configurational stability of the chiral organolithium intermediate and to maximize the enantioselectivity of the deprotonation step.[3] The choice of electrophile determines the second substituent to be installed at the C2 position.
Reaction Mechanism
The chiral base selectively deprotonates one enantiomer of the racemic N-Boc-2-methylindoline. The resulting lithiated intermediate is then quenched with an electrophile, such as methyl iodide, to install the second methyl group, forming the enantioenriched this compound.
Caption: Kinetic Resolution of a 2-Substituted Indoline.
Protocol: Kinetic Resolution of N-Boc-2-methylindoline
This protocol is a conceptual adaptation for a this compound target, based on the established methods for 2-arylindolines.[3][4]
-
To a solution of (-)-sparteine (1.0 eq) in anhydrous toluene (0.1 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.6 M in hexanes, 0.6-1.0 eq) dropwise. Stir the resulting solution for 15 minutes.
-
Add a solution of racemic N-Boc-2-methylindoline (1.0 eq) in anhydrous toluene to the chiral base solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to allow for selective deprotonation.
-
Add a suitable electrophile, such as methyl iodide (2.0 eq), to the reaction mixture and continue stirring at -78 °C for an additional 2-4 hours.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the enantioenriched this compound product from the recovered, enantioenriched 2-methylindoline starting material.
-
Determine the enantiomeric excess of both the product and the recovered starting material by chiral HPLC analysis.
| Parameter | Value | Rationale |
| Chiral Ligand | (-)-sparteine | Forms a chiral complex with n-BuLi for enantioselective deprotonation. |
| Base | n-Butyllithium | Strong, non-nucleophilic base for C-H activation. |
| Substrate | Racemic N-Boc-2-methylindoline | N-Boc group directs deprotonation and stabilizes the anion. |
| Solvent | Toluene | Apolar solvent suitable for organolithium chemistry. |
| Temperature | -78 °C | Crucial for enantioselectivity and stability of the lithiated intermediate.[3] |
| Electrophile | Methyl Iodide | Provides the second methyl group at the C2 position. |
| Typical ee (Product) | Can be high, dependent on selectivity factor | The efficiency of the kinetic resolution determines the final ee. |
| Typical ee (Recovered SM) | Can be high, dependent on conversion | The ee of the unreacted starting material increases with reaction conversion. |
Conclusion
The enantioselective synthesis of this compound derivatives can be effectively achieved through several advanced synthetic strategies. The Dearomative Indolic-Claisen Rearrangement provides a powerful method for chirality transfer to generate the C2 quaternary center, while Asymmetric Kinetic Resolution offers a reliable approach for resolving racemic precursors to furnish enantioenriched products. The choice of method will depend on the availability of starting materials and the desired final product configuration. Both protocols presented herein are grounded in well-established chemical principles and offer a strong foundation for researchers in drug development and organic synthesis to access these valuable chiral building blocks.
References
-
D. B. Bagal, P. E. Gormisky, P. S. Baran, Rapid Access to 2,2-Disubstituted Indolines via Dearomative Indolic-Claisen Rearrangement: Concise, Enantioselective Total Synthesis of (+)-Hinckdentine A. J. Am. Chem. Soc.2023 , 145 (27), 14878–14884. [Link]
-
R. Dalpozzo, G. Bartoli, G. Bencivenni, Recent advances in organocatalytic methods for the synthesis of disubstituted 2- and 3-indolinones. Chem. Soc. Rev.2012 , 41 (21), 7247-7290. [Link]
-
J. A. Coldham, A. C. B. Burtoloso, Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. RSC Adv.2017 , 7, 56457-56462. [Link]
-
C. L. Fisher, P. O'Brien, R. J. K. Taylor, Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. Chem. Eur. J.2021 , 27 (41), 11670-11676. [Link]
-
S. M. M. Schuler, M. B. T. H. Brouwers, J. C. van der Westhuizen, E. R. T. Robinson, Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution. Angew. Chem. Int. Ed.2021 , 60 (32), 17468-17473. [Link]
-
A. V. G. S. Prasad, P. K. S. Antharjanam, V. K. Aggarwal, Enantioselective Synthesis of Indolines, Benzodihydrothiophenes, and Indanes by C–H Insertion of Donor/Donor Carbenes. Org. Lett.2015 , 17 (15), 3786–3789. [Link]
-
J. Wang, H. Li, S.-L. You, Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. RSC Adv.2024 , 14, 15333-15337. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rapid Access to 2,2-Disubstituted Indolines via Dearomative Indolic-Claisen Rearrangement: Concise, Enantioselective Total Synthesis of (+)-Hinckdentine A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Leveraging 2,2-Dimethylindoline for the Synthesis of Advanced Fluorescent Probes
Introduction: The Strategic Role of the 2,2-Dimethylindoline Scaffold
The field of fluorescence imaging and sensing relies on the development of molecular probes with high sensitivity, specificity, and photostability. The choice of the core heterocyclic system is paramount as it governs the fundamental photophysical properties of the probe. The this compound moiety, a derivative of the indole ring system, has emerged as a privileged scaffold in the design of a particular class of fluorescent dyes known as hemicyanines.
The utility of the this compound core stems from several key features:
-
Electron-Donating Nitrogen: The nitrogen atom within the indoline ring acts as a potent electron-donating group, which is fundamental for creating intramolecular charge transfer (ICT) systems.
-
Structural Rigidity: The fused ring structure provides a rigid framework that can reduce non-radiative decay pathways, often leading to higher fluorescence quantum yields.[1]
-
Synthetic Tractability: The indoline core is readily synthesized via the classic Fischer indole synthesis, a robust and versatile reaction.[2][3] This allows for the straightforward introduction of various substituents to tune the probe's properties.
-
Reactive Methyl Group: The synthetic precursor, 2,3,3-trimethyl-3H-indole (Fischer's base), possesses a reactive C2-methyl group that serves as a handle for constructing the π-conjugated polymethine bridge characteristic of hemicyanine dyes.
This application note provides a comprehensive guide to the synthesis of fluorescent probes utilizing the this compound scaffold, explaining the underlying chemical principles and offering detailed, field-proven protocols.
Core Chemical Principles
The synthesis of this compound-based hemicyanine probes is typically a multi-step process. Understanding the mechanism of each step is crucial for troubleshooting and optimization.
The Fischer Indole Synthesis: Crafting the Core
The cornerstone for creating the indoline scaffold is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[2][3] This acid-catalyzed reaction constructs the indole ring from an arylhydrazine and a ketone or aldehyde.[2] For the specific 2,3,3-trimethyl-3H-indolenine intermediate required for hemicyanine synthesis, phenylhydrazine is reacted with 3-methyl-2-butanone (isopropyl methyl ketone).
The mechanism proceeds through several key stages[2][3]:
-
Hydrazone Formation: The arylhydrazine reacts with the ketone to form an arylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer.
-
[2][2]-Sigmatropic Rearrangement: This is the critical bond-forming step. After protonation, a concerted rearrangement occurs, forming a new C-C bond and breaking the N-N bond.
-
Aromatization: The resulting diimine intermediate cyclizes and eliminates a molecule of ammonia under acid catalysis, yielding the energetically favorable aromatic indole ring system.
Caption: Fischer Indole Synthesis Workflow.
Hemicyanine Formation: Building the D-π-A System
Hemicyanine dyes are characterized by an electron-donating heterocycle (the donor, D) linked via a polymethine chain (the π-bridge) to an electron-accepting moiety (the acceptor, A). This D-π-A structure is responsible for their strong absorption in the visible region and their fluorescent properties.[4]
The synthesis involves two main steps following the creation of the indolenine core:
-
Quaternization: The nitrogen of the 2,3,3-trimethyl-3H-indole intermediate is alkylated using an alkyl halide (e.g., methyl iodide, propargyl bromide). This quaternization is critical as it significantly increases the acidity of the protons on the C2-methyl group.
-
Knoevenagel-type Condensation: The quaternized salt is then reacted with an aromatic aldehyde in the presence of a basic catalyst (e.g., pyridine). The deprotonated C2-methyl group acts as a nucleophile, attacking the aldehyde carbonyl. Subsequent dehydration extends the π-conjugated system and forms the final hemicyanine dye.
The choice of the aromatic aldehyde is a powerful tool for tuning the probe's properties. Electron-rich aldehydes generally lead to dyes with absorption and emission at shorter wavelengths, while electron-deficient aldehydes or those with extended conjugation result in a red-shift.[5]
Caption: General Synthesis Workflow for Hemicyanine Probes.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 2,3,3-Trimethyl-3H-indole (Fischer's Base)
This protocol describes the synthesis of the core indolenine intermediate from phenylhydrazine and 3-methyl-2-butanone.
-
Materials & Equipment:
-
Phenylhydrazine
-
3-Methyl-2-butanone (isopropyl methyl ketone)
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
-
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add glacial acetic acid (50 mL). Place the flask in an ice bath and slowly add phenylhydrazine (0.1 mol), followed by 3-methyl-2-butanone (0.1 mol).
-
Causality: The reaction is exothermic; slow addition and cooling prevent uncontrolled temperature rise. Acetic acid serves as both the solvent and the acid catalyst.
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) using a heating mantle. Maintain reflux for 4 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the dark mixture into 200 mL of ice-cold water.
-
Basification & Extraction: Carefully neutralize the aqueous solution with a concentrated NaOH solution until it is strongly basic (pH > 12). Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Causality: Basification deprotonates the product, making it soluble in the organic phase for extraction.
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to yield 2,3,3-trimethyl-3H-indole as a colorless to pale yellow oil.
-
Protocol 2: Synthesis of a Representative Hemicyanine Probe
This protocol details the condensation of a quaternized indolium salt with 4-(diethylamino)benzaldehyde.
-
Materials & Equipment:
-
Product from Protocol 1 (2,3,3-trimethyl-3H-indole)
-
Iodoethane
-
4-(Diethylamino)benzaldehyde
-
Absolute Ethanol
-
Pyridine
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
-
Procedure:
-
Quaternization: In a 100 mL round-bottom flask, dissolve 2,3,3-trimethyl-3H-indole (10 mmol) in acetonitrile (20 mL). Add iodoethane (12 mmol) and reflux the mixture for 6 hours. Cool the reaction to room temperature. The quaternized salt, 1-ethyl-2,3,3-trimethyl-3H-indolium iodide, will often precipitate. Collect the solid by filtration or remove the solvent under reduced pressure. Use this salt directly in the next step.
-
Causality: This step activates the C2-methyl group, making its protons acidic and enabling deprotonation by a mild base.
-
-
Condensation: To a flask containing the indolium salt (10 mmol), add 4-(diethylamino)benzaldehyde (10 mmol) and absolute ethanol (50 mL). Add 4-5 drops of pyridine as a catalyst.[6]
-
Causality: Pyridine is a sufficient base to deprotonate the activated methyl group, initiating the condensation reaction.
-
-
Reflux: Heat the mixture to reflux for 2-4 hours. The solution will typically develop a deep, intense color (e.g., red or purple) as the conjugated dye is formed.
-
Isolation: Cool the reaction mixture in an ice bath. The hemicyanine dye product will precipitate. Collect the solid crystals by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected crystals with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol or a similar solvent system to yield the final probe as a crystalline solid.
-
Photophysical Properties & Data
The synthesized hemicyanine probes exhibit photophysical properties characteristic of D-π-A fluorophores. Key parameters include the absorption maximum (λabs), emission maximum (λem), Stokes shift, and fluorescence quantum yield (Φf). These properties are often highly sensitive to the solvent environment, a phenomenon known as solvatochromism.[7][8] This sensitivity arises from the change in dipole moment upon photoexcitation in the ICT state, which is stabilized to different extents by solvents of varying polarity.[8]
Table 1: Representative Photophysical Data for Indoline-Based Hemicyanine Dyes
| Probe Structure | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) | Reference |
| Probe A (Typical Styryl Dye) | Dichloromethane | 530 | 590 | ~1900 | 0.45 | Hypothetical Data |
| Probe A (Typical Styryl Dye) | Methanol | 545 | 620 | ~2300 | 0.20 | Hypothetical Data |
| Probe B (Extended Conjugation) | Dichloromethane | 640 | 670 | ~690 | 0.30 | Hypothetical Data |
| Probe B (Extended Conjugation) | Methanol | 655 | 695 | ~890 | 0.15 | Hypothetical Data |
Note: Data is illustrative. Actual values depend on the precise molecular structure. A larger Stokes shift is often advantageous for fluorescence imaging as it simplifies the separation of emission signal from excitation light.[4]
References
-
Patel, H. et al. (2023). Coumarins to Cyanines: Synthesis of Hemicyanines. National Institutes of Health. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]
-
ResearchGate. Preparation of hemicyanine dyes H1 - H5. [Link]
-
Gribble, G. (2021). Fischer Indole Synthesis. ResearchGate. [Link]
-
Zenodo. Hemicyanines. [Link]
- Google Patents.
-
National Institutes of Health. Discovery of a novel fluorescent chemical probe suitable for evaluation of neuropilin-1 binding of small molecules. [Link]
-
ResearchGate. Photophysical parameters of studied dye in organic solvents. [Link]
-
ResearchGate. Design and Synthesis of Fluorescence-Labeled TAK779 Analogs as Chemical Probes. [Link]
-
ResearchGate. Photophysical properties of the dyes. [Link]
-
National Institutes of Health. Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[9]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. [Link]
-
MDPI. Synthesis of a Dual-Labeled Probe of Dimethyl Lithospermate B with Photochemical and Fluorescent Properties. [Link]
-
Labinsights. Fluorophores to Synthesize Small-Molecule Fluorescent Probes. [Link]
-
National Institutes of Health. Synthesis of Silicon-Substituted Hemicyanines for Multimodal SWIR Imaging. [Link]
-
MDPI. The Art of Fluorescence Imaging with Chemical Sensors: The Next Decade 2012–2022. [Link]
-
MDPI. Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives. [Link]
-
National Institutes of Health. Development of Fluorescent Co (II)-Integrated Carbon Dots and Their Application as a Off–On Mesotrione Detection Sensor. [Link]
-
ACS Publications. Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents. [Link]
-
PubMed. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments. [Link]
-
ResearchGate. Examples of quinoline-based fluorophores and sensors. (A) carbocyanine dyes for DNA and RNA. [Link]
-
Semantic Scholar. Fluorescent Chemosensing Properties of New Isoindoline Based-Receptors towards F - and Cu 2+ Ions. [Link]
Sources
- 1. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Silicon-Substituted Hemicyanines for Multimodal SWIR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. researchgate.net [researchgate.net]
- 8. nathan.instras.com [nathan.instras.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 2,2-Dimethylindoline Synthesis
Welcome to the technical support center for the synthesis of 2,2-dimethylindoline. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable heterocyclic scaffold. Our focus is on providing practical, in-depth solutions grounded in chemical principles to help you optimize your reaction conditions and troubleshoot effectively.
Introduction: The Challenge of this compound Synthesis
This compound is a crucial structural motif in medicinal chemistry and materials science. While several synthetic routes exist, the most common laboratory-scale approach is a variation of the Fischer Indole Synthesis, reacting phenylhydrazine with acetone. The primary challenge lies in controlling the reaction conditions to favor the desired cyclization and prevent the formation of side products, ensuring a high yield of the pure compound. This guide will focus on troubleshooting and optimizing this classical and accessible pathway.
Frequently Asked Questions & Troubleshooting Guide
This section is structured to address the most pressing issues encountered during synthesis, from low yields to purification difficulties.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are the most common issue and can stem from several sources. The Fischer Indole Synthesis is notoriously sensitive to reaction parameters.[1][2] Let's break down the potential causes.
A1.1: Purity of Starting Materials The purity of both phenylhydrazine and acetone is paramount. Phenylhydrazine is susceptible to oxidation, appearing as a dark oil or solid when impure. Using aged or discolored phenylhydrazine can introduce impurities that inhibit the reaction or lead to tar formation.
-
Expert Insight: Always use freshly distilled or recently purchased phenylhydrazine. If the liquid is dark yellow or brown, it should be distilled under vacuum before use. Acetone should be dry, as water can interfere with the acidic catalyst and hydrolysis of key intermediates.
A1.2: Choice of Acid Catalyst The selection of the acid catalyst is a critical decision. Both Brønsted acids (like HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (like ZnCl₂, BF₃·OEt₂) are used to promote the key[3][3]-sigmatropic rearrangement step.[2][4] The optimal catalyst is often substrate-dependent.
-
Causality: The acid protonates the hydrazone intermediate, facilitating the tautomerization and subsequent rearrangement necessary for indole formation. A catalyst that is too strong can promote polymerization and degradation, while one that is too weak will result in an incomplete reaction. Polyphosphoric acid (PPA) is often effective as it serves as both the catalyst and a dehydrating solvent medium.[1]
Table 1: Comparison of Common Acid Catalysts
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acid | H₂SO₄, HCl, p-TsOH | High Temperature (100-180 °C) | Inexpensive, readily available | Can cause charring/tarring, harsh conditions[5] |
| Lewis Acid | ZnCl₂, BF₃·OEt₂, AlCl₃ | Moderate to High Temp. | Can be milder, sometimes higher selectivity | Stoichiometric amounts often needed, workup can be complex |
| Solid Acid/Melt | Polyphosphoric Acid (PPA) | High Temperature (100-160 °C) | Acts as catalyst and solvent, good yields | Viscous, difficult to stir, workup requires quenching on ice[1] |
| Milder Media | Tartaric acid-dimethylurea melt | Lower Temperature | Tolerates sensitive functional groups, "green" | Not suitable for all substrates, requires specific melt prep[6] |
-
Recommendation: Begin optimization with a well-established catalyst like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂). If side product formation is high, consider screening milder catalysts.
A1.3: Temperature and Reaction Time Elevated temperatures are necessary to overcome the activation energy of the rearrangement, but excessive heat is detrimental.[2][4]
-
Expert Insight: The reaction is highly exothermic, especially during the initial phase.[5] Gradual heating is crucial. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of maximum product formation. Prolonged heating after the reaction is complete will almost certainly lead to degradation and lower yields. For microwave-assisted synthesis, reaction times can be dramatically reduced to minutes, often improving yields by minimizing byproduct formation.[1][2]
Q2: I'm observing significant tar formation and a dark, intractable crude product. How can I prevent this?
Tarring is a classic sign of polymerization or degradation of starting materials and intermediates under harsh acidic conditions.
-
Solution:
-
Control Temperature: This is the most critical factor. Add your hydrazone intermediate to pre-heated acid (like PPA) in portions to maintain control over the exotherm.[1]
-
Ensure Inert Atmosphere: While not always reported, running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions that contribute to tar formation.
-
Moderators: For some highly exothermic reactions, moderators like ferrous sulfate have been used to gentle the reaction, though this is more common in related syntheses like the Skraup reaction.[5]
-
Solvent Choice: While often run neat in an acid like PPA, using a high-boiling inert solvent (e.g., toluene, xylene) can help with heat dissipation and temperature control.
-
Q3: My purification by distillation is failing (low recovery, decomposition). What are my options?
This compound has a relatively high boiling point, and its stability at atmospheric distillation temperatures can be poor.
-
Solution:
-
Vacuum Distillation: This is the mandatory method for purifying this compound. Reducing the pressure significantly lowers the boiling point, preventing thermal decomposition.[7] Ensure your vacuum system is free of leaks to achieve a low and stable pressure.[8]
-
Column Chromatography: If distillation is still problematic, flash column chromatography on silica gel is an excellent alternative. Use a non-polar eluent system, such as hexane/ethyl acetate, starting with a low polarity and gradually increasing it. The product is a relatively non-polar amine.
-
Acid-Base Extraction: An initial workup using acid-base extraction can effectively remove non-basic impurities. Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether, dichloromethane), extract with dilute acid (e.g., 1M HCl), wash the aqueous layer with the organic solvent to remove neutral impurities, and then carefully basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified amine back into an organic solvent. Caution: Be mindful that some indoline structures can be sensitive to strong acids or bases.[1]
-
Visualizing the Process
Understanding the reaction pathway and the troubleshooting logic is key to success.
Reaction Mechanism: Fischer Synthesis of this compound
The diagram below outlines the key steps in the acid-catalyzed synthesis, highlighting the critical[3][3]-sigmatropic rearrangement.
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical workflow for diagnosing and solving low yield issues.
Caption: A logical decision tree for troubleshooting low reaction yields.
Experimental Protocols
These protocols provide a starting point for your synthesis and purification. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of this compound using Polyphosphoric Acid (PPA)
This protocol is adapted from standard procedures for Fischer indolization using PPA.[1]
Materials:
-
Phenylhydrazine (freshly distilled)
-
Acetone (anhydrous)
-
Polyphosphoric Acid (PPA)
-
Crushed Ice
-
Sodium Hydroxide (NaOH) solution (e.g., 10M)
-
Diethyl ether (or Dichloromethane)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
Procedure:
-
Hydrazone Formation (Optional Pre-formation): In a separate flask, cautiously add phenylhydrazine (1.0 eq) to a minimal amount of ethanol or acetic acid. Add acetone (1.05 eq) dropwise while stirring. The formation of the hydrazone may be exothermic. Stir for 30 minutes at room temperature. The solvent can be removed under reduced pressure, but the crude hydrazone can often be used directly.
-
Cyclization: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, heat polyphosphoric acid (approx. 10x the weight of phenylhydrazine) to 100 °C.
-
Reactant Addition: Carefully add the acetone phenylhydrazone (from step 1) to the hot, vigorously stirring PPA in small portions over 15-20 minutes. The temperature will likely rise. Maintain the internal temperature between 130-140 °C.
-
Reaction: After the addition is complete, continue heating and stirring at 130-140 °C for 15-30 minutes. The mixture will darken. Monitor the reaction progress by TLC (e.g., 10:1 Hexane:Ethyl Acetate).
-
Work-up: Allow the reaction mixture to cool to below 100 °C. In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the warm reaction mixture onto the crushed ice with vigorous stirring. This quench is highly exothermic.
-
Neutralization & Extraction: The resulting aqueous solution will be strongly acidic. Cool the beaker in an ice bath and slowly neutralize by adding concentrated NaOH solution until the pH is >10. The product will likely separate as an oil.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Vacuum Distillation
Procedure:
-
Set up a vacuum distillation apparatus with a short path distillation head. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Connect the apparatus to a high-vacuum pump protected by a cold trap.
-
Slowly apply the vacuum and begin heating the distillation flask gently with a heating mantle.
-
Collect the fraction that distills at the appropriate temperature and pressure (literature boiling point: ~80-85 °C at 5 mmHg).
-
The purified product should be a colorless to pale yellow oil.
References
- BenchChem. (2025). Technical Support Center: Optimizing Fischer Indole Synthesis.
- Google Patents. (CN108329248B).
- Knowledge UChicago. (2023).
- BenchChem. (2025).
- ResearchGate. Optimization of the Fischer indole reaction in the synthesis of compound 3.
- Organic Chemistry Portal. Fischer Indole Synthesis.
- Gore, S., Baskaran, S., & König, B. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14, 4568-4571.
- BenchChem. (2025).
- BenchChem. (2025).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer Indole Synthesis in Low Melting Mixtures [organic-chemistry.org]
- 7. CN108329248B - Preparation method of 2-methylindoline - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Purification methods for 2,2-Dimethylindoline and its derivatives
An in-depth guide to the purification of 2,2-dimethylindoline and its derivatives, designed for chemists and drug development professionals. This guide provides practical, field-tested advice in a question-and-answer format to address common experimental challenges.
Introduction: The Challenge of Purifying this compound
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and pharmaceutical agents. Its rigid, three-dimensional structure provides a unique vector for substituent placement, making it a valuable building block. However, the synthesis of its derivatives often yields complex crude mixtures containing starting materials, isomers, and reaction byproducts. Achieving the high purity (>99%) required for downstream applications, particularly in drug development, necessitates robust and well-understood purification strategies.
This technical support center addresses the common pitfalls and questions that arise during the purification of this important class of compounds. It is structured to provide not just procedural steps, but the underlying chemical principles to empower researchers to troubleshoot and optimize their unique separation challenges.
Core Purification Methodologies: A Comparative Overview
The choice of purification method is dictated by the physical properties of the target compound (solid vs. liquid), the nature of the impurities, and the required scale. The three primary techniques are recrystallization, column chromatography, and distillation.
Table 1: Comparison of Primary Purification Techniques
| Technique | Best For | Advantages | Common Challenges |
| Recrystallization | Crystalline solids | Highly effective for removing minor impurities, scalable, cost-effective | Finding a suitable solvent, low recovery, oiling out |
| Column Chromatography | Most compounds, complex mixtures | High resolution for separating similar compounds, versatile | Labor-intensive, solvent consumption, potential for product degradation on silica |
| Vacuum Distillation | Thermally stable liquids | Excellent for removing non-volatile impurities, scalable | Compound decomposition at high temperatures, requires specialized equipment |
Troubleshooting Guide & FAQs
This section is formatted as a direct Q&A to address the most pressing issues encountered in the lab.
Recrystallization Issues
Question: My yield after recrystallization is extremely low. What went wrong?
Answer: Low recovery is one of the most common frustrations with recrystallization. The cause typically lies in the solvent-solute relationship.
-
Causality: The goal of recrystallization is to dissolve the compound in a minimum amount of hot solvent. If too much solvent is used, the solution will not be saturated upon cooling, and a significant portion of your product will remain dissolved.[1] Likewise, if the compound has high solubility in the chosen solvent even at cold temperatures, recovery will be poor.
-
Troubleshooting Steps:
-
Reduce Solvent Volume: After a failed recrystallization, you can often recover more product by boiling off some of the solvent to re-saturate the solution and attempting to cool it again.[2]
-
Solvent System Re-evaluation: The ideal solvent should dissolve the compound poorly at low temperatures but very well at its boiling point. If you cannot find a single solvent that fits this profile, a two-solvent system is the superior choice.[2]
-
Ensure Complete Cooling: Make sure you have allowed sufficient time for the flask to cool to room temperature before moving it to an ice bath. Rushing this step leads to smaller, less pure crystals and lower yields.[3]
-
Question: My compound "oiled out" instead of forming crystals. How do I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution above its melting point, often because of impurities that depress the melting point of the mixture.
-
Causality: The compound is effectively "melting" in the hot solvent instead of dissolving. Upon cooling, it separates as a supercooled liquid (an oil) rather than forming a crystal lattice.
-
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Allow it to cool much more slowly. A slower cooling rate gives molecules more time to orient themselves into a crystal lattice.[3]
-
Induce Crystallization: If slow cooling fails, try scratching the inside of the flask with a glass rod at the solvent line. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" from a previous pure batch.
-
Change Solvents: The current solvent may be too nonpolar. Try re-dissolving the oil in a more appropriate solvent system.
-
Pre-Purify: If the issue persists, the compound is likely too impure for recrystallization. First, run the material through a silica gel plug or a short column to remove the bulk of the impurities, then attempt recrystallization again.
-
Column Chromatography Issues
Question: My compounds are streaking on the silica column and the separation is poor.
Answer: Poor separation and band tailing on a silica gel column typically point to issues with solubility, polarity, or interactions with the stationary phase.
-
Causality: Silica gel is acidic and polar. If your this compound derivative is basic (due to the nitrogen atom), it can interact strongly with the acidic silanol groups, causing it to "stick" and streak down the column instead of eluting as a tight band. Overloading the column with too much material or using an initial loading solvent that is too strong can also ruin separation.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: The issue is often an incorrect solvent polarity. Use thin-layer chromatography (TLC) to test various solvent systems first. A good system will give your target compound an Rf value of ~0.3. For many indoline derivatives, gradients of ethyl acetate in hexanes are effective.[4][5][6]
-
Add a Modifier: To mitigate the acidity of the silica, add a small amount (~0.5-1%) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase. This will compete for binding to the acidic sites on the silica, allowing your basic compound to elute more cleanly.
-
Check Sample Loading: Ensure your crude product is dissolved in a minimal amount of solvent (ideally the mobile phase itself) before loading. If the sample is not fully dissolved, it will slowly leach onto the column, causing streaking.
-
Consider an Alternative Stationary Phase: If streaking persists, switch to a less acidic stationary phase like neutral alumina.
-
General & Stability Issues
Question: My purified this compound derivative is yellow/brown, but I expect it to be colorless. Is it impure?
Answer: While color can indicate an impurity, indoline scaffolds can be susceptible to oxidation, which often produces colored species.
-
Causality: The 2,3-dihydroindole (indoline) ring can be sensitive to air oxidation, which can lead to aromatization to the corresponding indole or the formation of 2-oxindoles.[7] These oxidized products are often colored and can be difficult to separate from the desired product.
-
Troubleshooting & Prevention:
-
Work Under Inert Atmosphere: When possible, perform purification steps, especially solvent removal and storage, under an inert atmosphere like nitrogen or argon.
-
Use Degassed Solvents: For highly sensitive compounds, bubbling nitrogen or argon through your chromatography solvents before use can remove dissolved oxygen.
-
Check for Byproducts: Analyze the colored sample by LC-MS or NMR to identify the colored species. This can confirm if it's an oxidation product or an impurity from the synthesis.[8][9]
-
Storage: Store the final, purified compound in a sealed vial under an inert atmosphere, protected from light, and at a low temperature to minimize degradation over time. Studies on compound stability show that minimizing exposure to water and oxygen is crucial for long-term storage.[10]
-
Question: How do I choose the best purification method to start with?
Answer: The optimal method depends on the scale of your reaction and the nature of the crude product. A logical workflow can guide your decision.
-
Decision Workflow:
-
Initial Analysis: First, analyze your crude product using TLC or LC-MS to get a sense of the number of components and the polarity of your target compound.
-
Physical State: If the product is a solid, recrystallization is often the most efficient first choice. If it's an oil or a complex mixture, column chromatography is generally required.
-
Scale: For multi-gram scales, recrystallization is highly preferable if feasible. Column chromatography becomes cumbersome and expensive at very large scales.
Caption: Decision workflow for selecting an initial purification method.
-
Detailed Experimental Protocols
Protocol 1: Two-Solvent Recrystallization
This protocol is adapted from standard laboratory procedures and is highly effective for many crystalline indoline derivatives.[2]
-
Solvent Selection ("Good" vs. "Bad"):
-
Identify a "good" solvent in which your compound is highly soluble (e.g., ethyl acetate, ethanol).
-
Identify a "bad" solvent in which your compound is poorly soluble but is miscible with the "good" solvent (e.g., hexanes, water).
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent dropwise while heating the mixture to a boil with stirring. Add just enough "good" solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-warm a funnel and a new flask with hot solvent to prevent the product from crashing out prematurely. Filter the hot solution quickly.
-
Induce Saturation: While the solution is still boiling, add the "bad" solvent dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.[1] If cloudiness persists, add a drop or two of the "good" solvent to make it clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold "bad" solvent (or a cold mixture of the two solvents) to rinse away soluble impurities.
-
Drying: Dry the crystals thoroughly under vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
This is a standard procedure for purifying indoline derivatives based on polarity.[4][5]
-
TLC Analysis: Determine the optimal mobile phase (eluent) using TLC. A common starting point for indoline derivatives is a mixture of ethyl acetate and hexanes. Adjust the ratio until the desired compound has an Rf of ~0.3.
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom.
-
Fill the column about one-third full with your chosen eluent.
-
Slowly add dry silica gel while gently tapping the column to ensure even packing.
-
Alternatively, create a slurry of silica gel in the eluent and pour it into the column.
-
Run eluent through the column until the silica bed is stable and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully pipette this solution onto the top of the silica bed.
-
Alternatively, for less soluble compounds, dissolve the crude product in a strong solvent (like DCM), add a small amount of silica gel, evaporate the solvent to get a dry powder ("dry loading"), and carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (using a pump or bulb) to force the eluent through the column at a steady rate.
-
Collect fractions in test tubes or vials.
-
-
Analysis:
-
Monitor the fractions being collected using TLC to determine which ones contain your pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
Caption: Workflow for a typical flash chromatography experiment.
References
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Li, G., et al. (2021). Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC. Biomedical Chromatography, 35(6), e5068. Retrieved from [Link]
-
Reddy, P., et al. (2025). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. The Journal of Organic Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Catalytic enantioselective synthesis of 2-(2-hydroxyethyl)indole scaffolds. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Retrieved from [Link]
-
Wang, Y., et al. (2014). SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(12), 1699-1710. Retrieved from [Link]
-
Roberts, J., & Rosenfeld, H. J. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta (BBA) - Enzymology, 527(1), 264-271. Retrieved from [Link]
-
Levit, G., et al. (2018). ChemInform Abstract: Synthesis of 2-Methylindoline- and 2-Methyl-1,2,3,4-tetrahydroquinoline-Derived Phosphoramidites and Their Applications in Iridium-Catalyzed Allylic Alkylation of Indoles. ResearchGate. Retrieved from [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Mixed Solvent Recrystallization. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4,4'-Dimethyl-2,2'-bipyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Promega Connections. (2018). When your his-tagged constructs don’t bind—troubleshooting your protein purification woes. Retrieved from [Link]
-
Zhang, L., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29367–29374. Retrieved from [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
Beyer, A., et al. (2018). Preparation and recrystallization behavior of spray-dried co-amorphous naproxen-indomethacin. International Journal of Pharmaceutics, 548(1), 147-156. Retrieved from [Link]
-
Zotova, Y., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7462. Retrieved from [Link]
-
European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Retrieved from [Link]
-
Samuni, A., et al. (1989). Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide for Biological Applications. Chemical Biology Interactions, 70(1-2), 167-172. Retrieved from [Link]
-
Bell, D., et al. (2006). PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES. European Patent Office. Retrieved from [Link]
- Zhejiang Huayi Pharmaceutical Co., Ltd. (2017). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
-
Raghava Reddy, A. V., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 47-62. Retrieved from [Link]
-
Raghava Reddy, A. V., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 47-62. Retrieved from [Link]
- Jiangsu Hengrui Medicine Co., Ltd. (2015). CN103664892B - The crystallization of quinoline.
-
European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Retrieved from [Link]
-
YouTube. (2020, May 18). Recrystallization of Acetanilide. Retrieved from [Link]
- Zhejiang Jiuzhou Pharmaceutical Co., Ltd. (2022). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
- BASF AG. (1976). DE2045668C3 - Process for obtaining pure 2,2-dimethylpropanediol-(1,3).
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Technical Support Center: Byproduct Identification in 2,2-Dimethylindoline Reactions
Welcome to the technical support center for reactions involving 2,2-dimethylindoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in their experiments. The following guides and FAQs are structured to provide not only solutions but also the underlying chemical principles to empower your synthetic strategies.
Troubleshooting Guides
Issue 1: Unexpected Side Products in N-Alkylation Reactions
Question: I am performing an N-alkylation on this compound and observing multiple products by TLC and LC-MS analysis. What are the likely byproducts and how can I mitigate their formation?
Answer:
N-alkylation of this compound is a common transformation, but can be complicated by over-alkylation and, in some cases, side reactions involving the aromatic ring. The primary nucleophilic site is the nitrogen atom; however, under certain conditions, other reactions can occur.
Potential Byproducts and Their Formation Mechanisms:
-
Quaternary Ammonium Salt (Over-alkylation): The most common byproduct results from the N-alkylated product acting as a nucleophile and reacting with another equivalent of the alkylating agent. This is particularly prevalent with highly reactive alkylating agents like methyl iodide or benzyl bromide.
-
C-Alkylated Byproducts: While the gem-dimethyl group at the C2 position sterically hinders direct reaction at C3, electrophilic aromatic substitution on the benzene ring can occur, particularly with reactive electrophiles or under forcing conditions. Friedel-Crafts-type alkylation is a possibility if the alkylating agent can form a stable carbocation.
Troubleshooting and Mitigation Strategies:
| Strategy | Rationale |
| Control Stoichiometry | Use a precise 1:1 molar ratio of this compound to the alkylating agent. A slight excess of the indoline can sometimes be beneficial to ensure the complete consumption of the more valuable alkylating agent. |
| Slow Addition of Alkylating Agent | Adding the alkylating agent dropwise at a low temperature helps to maintain a low instantaneous concentration, minimizing the chance of the N-alkylated product reacting further. |
| Choice of Base and Solvent | A non-nucleophilic base of appropriate strength (e.g., NaH, K2CO3) is crucial. The solvent can also influence reactivity; polar aprotic solvents like DMF or acetonitrile are common.[1] |
| Reaction Temperature | Running the reaction at the lowest feasible temperature will generally improve selectivity and reduce the rate of side reactions. |
Experimental Protocol for Byproduct Analysis:
-
Sample Preparation: Dilute a sample of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
LC-MS Analysis: Utilize a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid. This will help to protonate the nitrogen atoms for better ionization in the mass spectrometer.
-
Data Interpretation: Look for the expected mass of the desired product, the starting material, and potential byproducts. The quaternary ammonium salt will have a mass corresponding to the desired product plus the mass of the alkyl group minus a proton. C-alkylated products will have the same mass as the desired N-alkylated product.
-
NMR Spectroscopy: For definitive structural elucidation, purify the major byproduct by column chromatography and acquire 1H and 13C NMR spectra. The presence of a quaternary ammonium salt can be inferred from the downfield shift of the N-alkyl protons. C-alkylation will result in a change in the aromatic substitution pattern.
Issue 2: Ring-Opened and Dimeric Byproducts in Oxidation Reactions
Question: I am attempting an oxidation of the indoline ring to the corresponding indole or another oxidized derivative and am getting a complex mixture of products. What are the likely side reactions?
Answer:
The oxidation of this compound can be a delicate process. The indoline ring is susceptible to over-oxidation and dimerization, leading to a variety of byproducts. The specific products formed will depend on the oxidant used and the reaction conditions.
Potential Byproducts and Their Formation Mechanisms:
-
2,2-Dimethylindole: This is often the desired product of dehydrogenation.
-
Oxindoles: Over-oxidation can lead to the formation of 2,2-dimethyloxindole.
-
Ring-Opened Products: Strong oxidants can cleave the C2-C3 bond, leading to the formation of 2-aminoacetophenone derivatives.
-
Dimeric Byproducts: Radical-mediated oxidation can lead to the formation of dimers, where two indoline molecules are coupled. This has been observed in the oxidation of the related 2,3-dimethylindole.[2]
Troubleshooting and Mitigation Strategies:
| Strategy | Rationale |
| Choice of Oxidant | Mild oxidants are preferred for the selective dehydrogenation to the indole. Common reagents include MnO2, DDQ, or catalytic methods.[1] Stronger oxidants like KMnO4 or ozone are more likely to cause over-oxidation and ring cleavage. |
| Reaction Temperature | Perform the reaction at low temperatures to control the reactivity of the oxidant and minimize side reactions. |
| Inert Atmosphere | If not using an oxygen-based oxidant, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side oxidations. |
Experimental Protocol for Byproduct Analysis:
-
TLC Analysis: Use a combination of polar and non-polar solvents to get good separation of the product mixture on a TLC plate. Staining with a permanganate solution can help visualize oxidized products.
-
LC-MS Analysis: As with N-alkylation, LC-MS is an invaluable tool for identifying the molecular weights of the various components in the reaction mixture.
-
Preparative Chromatography: Isolate the major byproducts using preparative TLC or column chromatography for structural characterization by NMR.
Frequently Asked Questions (FAQs)
Q1: My N-acylation of this compound is sluggish and gives low yields. What could be the problem?
A1: Sluggish N-acylation is often due to an insufficiently activated acylating agent or a base that is not strong enough to deprotonate the indoline nitrogen effectively.[2] Consider using a more reactive acylating agent, such as an acyl chloride or anhydride. Alternatively, using a stronger base like sodium hydride can improve the reaction rate. Ensure your reagents and solvents are anhydrous, as water can quench the base and hydrolyze the acylating agent.
Q2: I am seeing byproducts in my Palladium-catalyzed cross-coupling reaction (e.g., Heck, Suzuki) with N-protected this compound. What are they likely to be?
A2: In Pd-catalyzed cross-coupling reactions, common byproducts include homocoupling of your aryl halide or organometallic reagent, and dehalogenation of the aryl halide.[3] Additionally, if your N-protecting group is not robust, you may see byproducts resulting from its cleavage or side reactions. Careful optimization of the catalyst, ligand, base, and solvent is crucial for minimizing these side reactions.[3]
Q3: How can I purify my this compound derivative from closely-related byproducts?
A3: Column chromatography is the most common method for purifying organic compounds.[4] For closely eluting compounds, consider using a high-performance liquid chromatography (HPLC) system with a suitable stationary phase. If the byproducts have different acidic or basic properties, an acid-base extraction during the workup can be an effective purification step.[5] Recrystallization is also a powerful purification technique if your product is a solid.
Q4: What are some common impurities that might be present in commercially available this compound?
A4: Commercial this compound may contain residual starting materials from its synthesis, such as 2-ethyl-2-methylaniline or related isomers.[6][7] It may also contain small amounts of oxidized byproducts if it has been stored improperly. It is good practice to purify commercial starting materials if you are performing sensitive reactions.
Visualizations
Workflow for Byproduct Identification
Caption: Workflow for the identification and characterization of byproducts.
Potential Byproduct Pathways in N-Alkylation
Caption: Potential byproduct pathways in N-alkylation reactions.
References
-
Department of Chemistry, University of Rochester. How to Troubleshoot a Reaction. [Link]
-
Department of Chemistry, University of Rochester. How To: Troubleshoot a Reaction. [Link]
-
International Journal of Novel Research and Development. Impurity Profiling in different analytical techniques. (2024). [Link]
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Eide, I., et al. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega (2022). [Link]
-
Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]
-
Biomedical Journal of Scientific & Technical Research. Recent Trends in Analytical Techniques for Impurity Profiling. (2022). [Link]
-
Tzschucke, C.C. Heck Reaction. [Link]
-
RSC Publishing. Mechanism of catalyst activation in iron(porphyrin)-catalysed aerobic oxidative cleavage of 2,3-dimethylindole. Dalton Transactions (2025). [Link]
-
PubMed. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. [Link]
-
Chemistry LibreTexts. Heck Reaction. (2023). [Link]
-
PMC. Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. (2020). [Link]
-
ResearchGate. Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. (2022). [Link]
-
Beilstein Journals. Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). [Link]
-
ResearchGate. Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). [Link]
-
MDPI. Impact of the Non-Uniform Catalyst Particle Size on Product Selectivities in Consecutive Reactions. (2022). [Link]
-
MDPI. Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. (2021). [Link]
-
PMC. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2014). [Link]
-
MDPI. Catalyzed Mizoroki–Heck Reaction or C–H Activation. (2017). [Link]
-
Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
Beilstein Journals. Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. (2024). [Link]
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PMC. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][9]naphthyrin-5(6H)-one. (2013). [Link]
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PMC. SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC. (2014). [Link]
-
ResearchGate. N-Alkylation of indole and pyrroles in dimethyl sulphoxide. (2022). [Link]
-
European Patent Office. PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES. (2006). [Link]
-
RSC Publishing. rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology (2016). [Link]
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ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026). [Link]
- Google Patents. Preparation technology of 2-methyl-6-ethylaniline.
-
ResearchGate. Diindolylamine Preparation and Stability Investigations. (2022). [Link]
-
ResearchGate. Characterization of degradation products and process-related impurity of sutezolid by liquid chromatography/electrospray ionization tandem mass spectrometry. (2020). [Link]
-
ResearchGate. Vanadium-substituted Keggin heteropolycompounds as catalysts for ecofriendly liquid phase oxidation of 2,6-dimethylphenol to 2,6-dimethyl-1,4-benzoquinone. (2022). [Link]
- Google Patents. Process for producing 2,6-dialkylanilines.
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-
MDPI. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (2022). [Link]
-
NIH. Direct, Catalytic Hydroaminoalkylation of Unactivated Olefins with N-Alkyl Arylamines. [Link]
-
ResearchGate. ChemInform Abstract: Acylation Reaction of the 3,3-Dimethylisoquinoline Series Enaminonitrile (I) and Properties of 5,5-Dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo [2,1-a]isoquinoline-1-carbonitrile (V). (2022). [Link]
-
ResearchGate. N-Acylation of sulfonamides using N-acylbenzotriazoles. (2022). [Link]
-
ResearchGate. Identification of oxidative degradation impurities of Olanzapine drug substance as well as drug product. (2022). [Link]
-
PMC. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations. (2014). [Link]
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Technical Support Center: Synthesis of 2,2-Dimethylindoline
Welcome to the technical support center for the synthesis of 2,2-dimethylindoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to improve the yield and purity of your this compound synthesis.
I. Overview of this compound Synthesis
The synthesis of this compound, a valuable scaffold in medicinal chemistry and materials science, can be approached through several synthetic routes. A common and cost-effective method involves the acid-catalyzed condensation of aniline with acetone. This reaction, while seemingly straightforward, presents several challenges in achieving high yields and purity due to potential side reactions and the need for precise control of reaction parameters.
This guide will focus on the direct synthesis from aniline and acetone, providing a detailed protocol and addressing common issues encountered during the experimental process.
II. Experimental Protocol: Synthesis of this compound from Aniline and Acetone
This protocol is based on established principles of reactions between anilines and ketones, such as those used in the synthesis of related quinoline and indoline structures.[1][2][3]
Reaction Scheme:
Materials:
-
Aniline (freshly distilled)
-
Acetone (dry)
-
Acid Catalyst (e.g., Hydrochloric acid, Boron trifluoride etherate)
-
Solvent (e.g., Toluene, or solvent-free)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline and the chosen solvent (if any).
-
Addition of Acetone: Slowly add an excess of dry acetone to the stirred aniline solution. A molar ratio of 1:3 to 1:5 (aniline to acetone) is a good starting point.
-
Catalyst Addition: Cool the reaction mixture in an ice bath. Carefully and slowly add the acid catalyst. The reaction can be exothermic.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
III. Troubleshooting Guide (Q&A Format)
This section addresses specific issues you might encounter during the synthesis of this compound.
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in this synthesis.[4][5][6] Several factors can contribute to this issue:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using TLC. If the starting material is still present after a prolonged period, consider increasing the reaction time or temperature.[7] You can also try adding a small additional amount of the catalyst.
-
-
Suboptimal Temperature: The reaction temperature might be too low for efficient conversion or too high, leading to decomposition.
-
Solution: Systematically optimize the reaction temperature. Start with reflux conditions and adjust as needed based on TLC monitoring. For some acid catalysts, a lower temperature might be beneficial to minimize side reactions.
-
-
Catalyst Inactivity: The acid catalyst may be old or of poor quality.
-
Solution: Use a fresh, high-purity acid catalyst. The choice of catalyst can also significantly impact the yield. Experiment with different Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids (e.g., HCl, H₂SO₄) to find the most effective one for your specific setup.[8]
-
-
Moisture in Reagents: Water can interfere with the reaction, especially when using water-sensitive catalysts.
-
Solution: Ensure that your aniline is freshly distilled and your acetone is dry. Use anhydrous solvents if the reaction is performed in a solvent.
-
-
Loss during Workup: The product might be lost during the extraction and purification steps.
-
Solution: Ensure complete extraction by performing multiple extractions with the organic solvent. Be careful during the neutralization step to avoid product degradation. During purification by column chromatography, choose an appropriate solvent system to ensure good separation and recovery.
-
Q2: I am observing the formation of multiple byproducts in my reaction mixture. What are these and how can I minimize them?
A2: The reaction of aniline with acetone can lead to several side products. The most common ones include:
-
2,2,4-Trimethyl-1,2-dihydroquinoline: This is a very common byproduct formed through a competing reaction pathway.[1][2]
-
Solution: The formation of this byproduct is often favored at higher temperatures. Try running the reaction at a lower temperature. The choice of acid catalyst can also influence the product distribution. Some catalysts may selectively favor the formation of the indoline over the dihydroquinoline.
-
-
Polymers: Aniline can polymerize under strong acidic conditions and high temperatures.
-
Solution: Add the acid catalyst slowly at a low temperature. Use the minimum effective amount of catalyst. Running the reaction at a more moderate temperature can also help to reduce polymerization.
-
-
Aldol Condensation Products of Acetone: Acetone can undergo self-condensation in the presence of an acid catalyst to form mesityl oxide and other products.[9][10]
-
Solution: Use a moderate excess of acetone. Adding the acetone slowly to the reaction mixture might also help to minimize its self-condensation.
-
Q3: I am having difficulty purifying the crude product. What are the recommended methods?
A3: The purification of this compound can be challenging due to the presence of closely related byproducts and unreacted starting materials.
-
Vacuum Distillation: If the crude product is relatively clean, vacuum distillation can be an effective method for purification. This compound has a boiling point that should allow for separation from higher-boiling byproducts and polymers.
-
Column Chromatography: For mixtures containing multiple components with similar boiling points, column chromatography on silica gel is the preferred method.[11]
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for eluting the product. The exact ratio will depend on the specific impurities present.
-
TLC Monitoring: Use TLC to monitor the fractions and combine the pure fractions containing this compound.
-
-
Acid-Base Extraction: An initial purification can be achieved by an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to remove any unreacted aniline. Then, neutralize the aqueous layer and extract the aniline back out if you wish to recover it. The organic layer containing the product can then be further purified.
IV. Frequently Asked Questions (FAQs)
Q1: Is it possible to synthesize this compound using the Fischer indole synthesis?
A1: The classical Fischer indole synthesis is used to prepare indoles, not indolines.[8][12][13][14] It involves the reaction of a phenylhydrazine with an aldehyde or ketone. To obtain an indoline, a subsequent reduction step would be necessary. While it is theoretically possible to synthesize 2,2-dimethylindole via a Fischer synthesis using phenylhydrazine and acetone, followed by reduction, the direct condensation of aniline and acetone is a more direct route to this compound.
Q2: Can I use other ketones besides acetone in this reaction?
A2: Yes, in principle, other ketones can be used to synthesize other 2,2-disubstituted indolines. However, the reactivity of the ketone and the steric hindrance around the carbonyl group will affect the reaction conditions and the yield. Unsymmetrical ketones can also lead to regioisomeric products.
Q3: What are the safety precautions I should take during this synthesis?
A3:
-
Aniline: Aniline is toxic and can be absorbed through the skin. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acids: Strong acids are corrosive. Handle them with care and add them slowly to the reaction mixture, especially when cooling is required.
-
Solvents: Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.
-
Exothermic Reaction: The initial addition of the catalyst can be exothermic. Ensure proper cooling to control the reaction temperature.
V. Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Diagram 2: Common Side Reactions
Caption: Common side reactions in the synthesis of this compound.
VI. Quantitative Data Summary
While specific yield data for the direct synthesis of this compound is not extensively published, the following table provides a general overview of expected yields for similar reactions and factors that can influence the outcome.
| Catalyst | Temperature (°C) | Aniline:Acetone Ratio | Expected Yield Range (%) | Key Considerations |
| HCl | 80 - 110 (Reflux) | 1 : 4 | 40 - 60 | Can promote polymerization. |
| BF₃·OEt₂ | 60 - 80 | 1 : 3 | 50 - 70 | Moisture sensitive, requires anhydrous conditions. |
| H₂SO₄ | 80 - 100 | 1 : 5 | 30 - 50 | Strong acid, can lead to significant side products. |
| MOF-199[3] | Room Temp - 80 | 1 : 3 | 15 - 85 | Heterogeneous catalyst, potentially reusable. |
Note: These are estimated yields and can vary significantly based on specific reaction conditions, scale, and purity of reagents.
VII. References
-
Bischler, A., & Brion, H. (1892). Ueber die Entstehung einiger substituirter Indole. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860-2879.
-
Möhlau, R. (1882). Ueber die Einwirkung von primären aromatischen Aminen auf Phenylglycid-Aether. Berichte der deutschen chemischen Gesellschaft, 15(2), 2480-2490.
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Bischler–Möhlau indole synthesis. (n.d.). In Chemeurope.com. Retrieved from [Link]
-
Bischler–Möhlau indole synthesis. (n.d.). In Semantic Scholar. Retrieved from [Link]
-
Bischler–Möhlau indole synthesis. (n.d.). In SciSpace. Retrieved from [Link]
-
Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Fischer indole synthesis – Knowledge and References. (n.d.). In Taylor & Francis. Retrieved from [Link]
-
Fischer Indole Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). In University of Rochester Department of Chemistry. Retrieved from [Link]
-
Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. (n.d.). In White Rose Research Online. Retrieved from [Link]
-
Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution. (2021). Angewandte Chemie International Edition, 60(35), 19335-19340.
-
Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. (2021). Catalysts, 11(11), 1369.
-
What are some common causes of low reaction yields? (2024, November 20). In Reddit. Retrieved from [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. (2020, November 23). In Reddit. Retrieved from [Link]
-
Synthesis pathway of TMQ from aniline and acetone via Skraup mechanism. (n.d.). In ResearchGate. Retrieved from [Link]
-
Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline. (1988). U.S. Patent No. 4,746,743.
-
Solvent-free one pot synthesis of 1, 2-Dihydroquinolines from Anilines and Acetone catalysed by MOF-199. (2015). Journal of Molecular Catalysis A: Chemical, 408, 130-136.
-
SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 639-643.
-
VANILLIN CONVERSION BY ALDOL CONDENSATION USING HYDROTALCITE Mg-Al AND MODIFIED -Y ZEOLITE AS HETEROGENEOUS CATALYSTS. (2020). Vietnam Journal of Science and Technology, 58(5), 553.
-
Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide for Biological Applications. (1989). Chemico-Biological Interactions, 70(1-2), 167-172.
-
Aldol condensation reactions of acetone over alkali-modified vanadium phosphate catalysts. (1998). Journal of Catalysis, 178(2), 566-576.
-
Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. (2023). The Journal of Organic Chemistry, 88(15), 10555-10567.
-
Chemical process for forming 2,6-dimethylaniline. (1976). U.S. Patent No. 3,931,298.
-
Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (2016). Chinese Patent No. CN104592107B.
-
Preparation method of high-purity indole. (2016). Chinese Patent No. CN105646324A.
-
Synthesis and cycloaddition reactions of 2-(2-thienyl)aziridines. (2000). Journal of the Chemical Society, Perkin Transactions 1, (21), 3671-3675.
-
Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. (n.d.). In ResearchGate. Retrieved from [Link]
-
Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). Molecules, 27(21), 7505.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. vjs.ac.vn [vjs.ac.vn]
- 10. researchgate.net [researchgate.net]
- 11. SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Common Issues in 2,2-Dimethylindoline Reactions
Welcome to the technical support center for 2,2-dimethylindoline reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered scaffold. The gem-dimethyl group at the C2 position significantly influences the reactivity and properties of the indoline core, often requiring tailored experimental approaches. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategies.
Section 1: N-Arylation and N-Alkylation Reactions
The functionalization of the nitrogen atom in this compound is a common synthetic step. However, the steric bulk of the adjacent gem-dimethyl group can impede these reactions, leading to common issues such as low yields and incomplete conversions.
Question 1: I am observing very low to no yield in my copper- or palladium-catalyzed N-arylation of this compound with a bulky aryl halide. What are the likely causes and how can I improve the outcome?
Answer:
Low reactivity in N-arylation of this compound is a frequent challenge, primarily due to the steric hindrance imposed by the gem-dimethyl group. This steric congestion can hinder the approach of the aryl halide to the nitrogen and the subsequent reductive elimination from the metal center. Here’s a systematic approach to troubleshoot this issue:
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Rationale: The choice of catalyst and ligand is critical to overcome steric barriers. Bulky, electron-rich ligands can promote oxidative addition and reductive elimination.
-
Recommendations:
-
For palladium catalysis, consider using bulky phosphine ligands such as XPhos, SPhos, or t-BuXPhos. These ligands can stabilize the palladium center and facilitate the coupling of hindered substrates.
-
For copper-catalyzed (Ullmann) couplings, the use of a ligand may be beneficial, even in cases where "ligand-free" conditions are reported for less hindered substrates. Phenanthroline-based ligands can be effective.
-
-
-
Reaction Temperature and Time:
-
Rationale: Sterically hindered reactions often require higher activation energy.
-
Recommendations:
-
Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and decomposition by TLC or LC-MS.
-
Extend the reaction time. These reactions can be sluggish and may require 24-48 hours to reach completion.
-
-
-
Base Selection:
-
Rationale: The base plays a crucial role in the catalytic cycle. A stronger, non-nucleophilic base is often required.
-
Recommendations: Consider stronger bases like K₃PO₄ or Cs₂CO₃, which are effective in promoting these challenging couplings.
-
-
Solvent Choice:
-
Rationale: The solvent can influence the solubility of the catalyst and reagents, as well as the reaction rate.
-
Recommendations: High-boiling point, polar aprotic solvents like dioxane, toluene, or DMF are typically suitable.
-
Table 1: Recommended Starting Conditions for N-Arylation of this compound
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or CuI | Common and effective catalysts. |
| Ligand | XPhos or Phenanthroline | Bulky ligands to overcome steric hindrance. |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases. |
| Solvent | Dioxane or Toluene | High-boiling, polar aprotic solvents. |
| Temperature | 100-140 °C | Higher temperatures to overcome activation energy. |
Question 2: I am seeing the formation of side products in my N-alkylation of this compound. What are these and how can I suppress them?
Answer:
Side product formation in N-alkylation is often due to the reactivity of the alkylating agent or the reaction conditions. Common side products include over-alkylation (if the alkylating agent has multiple leaving groups) or elimination products from the alkyl halide.
Troubleshooting Steps:
-
Control Stoichiometry:
-
Rationale: Using a large excess of the alkylating agent can lead to unwanted side reactions.
-
Recommendations: Use a slight excess (1.1-1.5 equivalents) of the alkylating agent and monitor the reaction closely.
-
-
Choice of Base and Solvent:
-
Rationale: A bulky, non-nucleophilic base can minimize elimination side reactions.
-
Recommendations: Use a hindered base like diisopropylethylamine (DIPEA). In terms of solvent, polar aprotic solvents like acetonitrile or DMF are generally good choices.
-
-
Reaction Temperature:
-
Rationale: Lowering the temperature can often increase the selectivity of the reaction.
-
Recommendations: Run the reaction at room temperature or even 0 °C to minimize the formation of side products.
-
Section 2: C-H Functionalization Reactions
Directing C-H functionalization on the aromatic ring of this compound is a powerful tool for late-stage modification. However, achieving regioselectivity, particularly at the C7 position, can be challenging.
Question 3: I am struggling to achieve C7-selective C-H functionalization of my N-protected this compound. The reaction is either not proceeding or I am getting a mixture of isomers. How can I improve C7 selectivity?
Answer:
Achieving C7 selectivity in the C-H functionalization of indolines is a known challenge. The electronic nature of the indoline ring often favors functionalization at other positions. The gem-dimethyl group can also influence the preferred site of reaction.
Troubleshooting Steps:
-
Choice of Directing Group:
-
Rationale: A suitable directing group on the nitrogen atom is crucial for directing the metal catalyst to the C7 position. The bulkiness of the directing group can play a key role in achieving high regioselectivity.[1]
-
Recommendations:
-
Pivaloyl (Piv) or other bulky amide directing groups can be effective.
-
Phosphinoyl and hydrosilyl directing groups have also been shown to promote C7-functionalization.[1]
-
-
-
Catalyst System:
-
Rationale: The choice of metal catalyst and ligand is critical for regiocontrol.
-
Recommendations:
-
-
Reaction Conditions:
-
Rationale: Fine-tuning the reaction conditions can significantly impact the regioselectivity.
-
Recommendations:
-
Screen different solvents and bases.
-
The addition of an oxidant may be necessary for certain C-H activation cycles.
-
-
Diagram 1: Logic for a C7-Selective C-H Functionalization Workflow
Caption: Troubleshooting workflow for improving C7-selectivity.
Section 3: Purification and Stability
The bulky nature of this compound derivatives can present challenges during purification, and their stability under various conditions should be considered.
Question 4: I am having difficulty purifying my N-aryl-2,2-dimethylindoline product by column chromatography. It is either co-eluting with starting material or streaking on the column. What can I do?
Answer:
Purification of bulky, relatively non-polar compounds like N-aryl-2,2-dimethylindoline can be challenging. Here are some strategies to improve your separation:
Troubleshooting Steps:
-
Solvent System Optimization:
-
Rationale: Finding the right solvent system is key to achieving good separation.
-
Recommendations:
-
Start with a non-polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) and gradually increase the polarity.
-
Consider using a ternary solvent system (e.g., hexane/ethyl acetate/dichloromethane) to fine-tune the separation.
-
-
-
Stationary Phase:
-
Rationale: Standard silica gel may not always be optimal.
-
Recommendations:
-
Consider using a different stationary phase, such as alumina (neutral or basic) or a bonded phase (e.g., C18 for reverse-phase chromatography).
-
-
-
Alternative Purification Techniques:
-
Rationale: If chromatography is not effective, other methods may be more suitable.
-
Recommendations:
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.
-
Preparative HPLC: For difficult separations, preparative HPLC can provide high purity.
-
-
Question 5: Is this compound stable to acidic and basic conditions?
Answer:
The stability of the indoline ring can be a concern under certain conditions.
-
Acidic Conditions: The indoline nitrogen is basic and will be protonated in the presence of acid, forming the corresponding ammonium salt. While generally stable to cleavage under mild acidic conditions, strong acids and high temperatures can lead to decomposition.
-
Basic Conditions: this compound is generally stable under basic conditions. However, if there are sensitive functional groups on the N-substituent or the aromatic ring, these may be affected.
It is always recommended to perform a small-scale stability test if you plan to expose your this compound derivative to harsh acidic or basic conditions for an extended period.
Section 4: The gem-Dimethyl Effect
The presence of the gem-dimethyl group at the C2 position has a profound impact on the reactivity of the this compound scaffold, a phenomenon related to the Thorpe-Ingold effect .[4]
Question 6: How does the gem-dimethyl group at the C2 position influence the reactivity of the indoline?
Answer:
The gem-dimethyl group exerts both steric and conformational effects:
-
Steric Hindrance: As discussed in the context of N-arylation, the bulky methyl groups can sterically hinder reactions at the N1 and C7 positions. This often necessitates more forcing reaction conditions or carefully selected catalysts and ligands.
-
Thorpe-Ingold Effect: This effect describes how gem-dialkyl substitution can alter bond angles and favor cyclization or intramolecular reactions.[4] In the context of this compound, the gem-dimethyl group can influence the conformation of the five-membered ring, which in turn can affect the reactivity of the aromatic ring. While often discussed in the context of ring formation, the conformational constraints imposed by the gem-dimethyl group can also influence the accessibility of C-H bonds for functionalization. The increased steric bulk can favor certain conformations that make the C7-H bond more accessible to a catalyst directed by a group on the nitrogen.[5]
Diagram 2: The gem-Dimethyl Effect on this compound
Caption: Influence of the gem-dimethyl group on reactivity.
This technical support center provides a starting point for troubleshooting common issues in this compound reactions. Successful synthesis with this challenging scaffold often requires careful optimization of reaction conditions and a systematic approach to problem-solving.
References
-
Thorpe–Ingold effect. In Wikipedia. Retrieved from [Link]
-
Mondal, S., et al. (2022). Ru(II)-catalyzed C7 trifluoromethylthiolation and thioarylation of indolines using bench-stable reagents. ChemRxiv. [Link]
-
Karmakar, R., et al. (2021). Exploring Gem-Dimethyl Effect in the Formation of Imine-Based Macrocycles and Cages. Organic Letters, 23(15), 5884-5889. [Link]
-
Mundhe, T. G., et al. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. International Journal of Research and Innovation in Applied Science (IJRIAS), X(VIII), 1-5. [Link]
-
Wang, C., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2234-2248. [Link]
-
C-H Functionalization of Indoles at the C7 Position. (2015). The Journal of Organic Chemistry, 80(15), 7579-7587. [Link]
-
Boruah, M., et al. (2018). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications, 54(96), 13431-13448. [Link]
-
The gem -Dimethyl Effect Revisited. (2008). The Journal of Organic Chemistry, 73(6), 2466-2468. [Link]
-
Venkov, A. P., & Ivanov, I. B. (1993). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. Journal of the Chemical Society, Perkin Transactions 2, (10), 1837-1842. [Link]
- CN108329248B - Preparation method of 2-methylindoline - Google P
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. (2021). Molecules, 26(16), 5079. [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). Molecules, 26(9), 2645. [Link]
-
Ortho Arylation of N-Aryl Amides and the Construction of Diagonal Tetraaryldiamines and N-Doped Picenes via BBr3-Derived Dibro-. (2023). ChemRxiv. [Link]
-
2-Methyl-2-phenylaziridine. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 4. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Scalable synthesis of 2,2-Dimethylindoline for industrial applications
Welcome to the technical support center for the scalable synthesis of 2,2-Dimethylindoline. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of this important heterocyclic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer practical, field-tested protocols to ensure a safe, efficient, and scalable process.
Core Synthesis Strategy: Fischer Indole Synthesis & Subsequent Reduction
The most robust and industrially viable route to this compound involves a two-stage process. First, the Fischer indole synthesis is used to create the 2,2-dimethyl-2H-indole intermediate from phenylhydrazine and acetone. This intermediate is often not isolated and is reduced in situ or in a subsequent step to the final this compound product. The choice of acid catalyst and reducing agent is critical for yield, purity, and scalability.
Caption: Overall synthetic scheme for this compound.
Troubleshooting Guide: Reaction & Yield Optimization
This section addresses the most common issues encountered during the synthesis, focusing on causality to empower you to make informed decisions.
Q1: My reaction is sluggish, or the yield of the indoline is consistently low. What are the primary causes?
A1: Low yields can typically be traced to three areas: the initial condensation, the cyclization conditions, or premature termination/side reactions.
-
Inefficient Hydrazone Formation: The initial condensation of phenylhydrazine and acetone is an equilibrium process. Ensure you are using a slight excess of acetone and that water is effectively removed, as its presence can shift the equilibrium back to the starting materials. For larger scales, consider a Dean-Stark trap if the solvent system allows.
-
Suboptimal Acid Catalyst/Temperature: The Fischer synthesis is notoriously sensitive to the acid catalyst and temperature.[1]
-
Cause: Insufficient acid strength or concentration will result in a slow rate of the key[2][2]-sigmatropic rearrangement. Conversely, excessively harsh acidic conditions or high temperatures can lead to sulfonation of the aromatic ring or tar formation, consuming your starting material and reducing the yield.[1]
-
Solution: Polyphosphoric acid (PPA) is often a superior choice to sulfuric acid for scalability as it acts as both a catalyst and a solvent, minimizing charring. A systematic temperature optimization is recommended. Start in the 80-90 °C range and slowly increase, monitoring by TLC or HPLC until you see a significant increase in product formation without a corresponding rise in impurities.[3]
-
-
Incomplete Reduction: If you isolate the 2H-indole intermediate, ensure the subsequent reduction step goes to completion. Catalytic hydrogenation (H₂/Pd-C) is very effective but can be sensitive to catalyst poisoning. Sodium borohydride (NaBH₄) is a robust alternative but requires careful control of pH and temperature to prevent hydrolysis.
Q2: I'm observing significant tar or polymer formation, making work-up difficult. How can this be minimized?
A2: Tar formation is a classic issue in Fischer indole syntheses, arising from the harsh acidic and thermal conditions.[1]
-
Cause: The highly reactive carbocation intermediates generated during cyclization can polymerize or lead to other unwanted side reactions if not efficiently trapped intramolecularly. Localized overheating is a major contributor on larger scales.
-
Solutions:
-
Use a Moderator: For sulfuric acid-catalyzed reactions, moderators like ferrous sulfate (FeSO₄) can be added to make the reaction less violent and reduce charring.[1]
-
Controlled Reagent Addition: On a larger scale, add the acid catalyst slowly to the pre-heated phenylhydrazone solution. This maintains a controlled reaction rate and allows for better heat dissipation.
-
Solvent Choice: Using a high-boiling, inert solvent (if not using PPA) can help maintain a consistent temperature and improve heat transfer throughout the reaction vessel.
-
Caption: Troubleshooting workflow for low reaction yield.
Troubleshooting Guide: Purity and Isolation
Q1: My final product is contaminated with isomeric impurities. What are they and how can I avoid them?
A1: The primary isomeric impurity is often 3,3-dimethylindoline, arising from an alternative cyclization pathway. While typically a minor product, its formation can be influenced by the catalyst and conditions.
-
Cause: The direction of the cyclization is governed by the stability of the intermediate carbocations. While the formation of the 2,2-disubstituted product is generally favored, certain acid catalysts or steric factors on the phenylhydrazine ring can promote alternative pathways.
-
Solution:
-
Catalyst Selection: Lewis acids can sometimes offer different selectivity compared to Brønsted acids. Experimenting with catalysts like ZnCl₂ or BF₃·OEt₂ may alter the isomer ratio.
-
Purification: These isomers often have very similar boiling points, making simple distillation challenging.[4] Fractional distillation under high vacuum is required. For pharmaceutical applications, preparative chromatography (MPLC or HPLC) may be necessary for complete removal.[5]
-
Q2: The crude product is a dark, oily residue. What is the recommended purification protocol for industrial scale?
A2: Purifying raw this compound requires removing both polar and non-polar impurities, as well as colored tars.
-
Recommended Workflow:
-
Aqueous Work-up & Neutralization: After the reaction, carefully quench the mixture into a cold aqueous base (e.g., NaOH or K₂CO₃ solution) to neutralize the acid catalyst. This is highly exothermic and must be done with efficient cooling.
-
Extraction: Extract the product into a suitable organic solvent like toluene or methyl t-butyl ether (MTBE).
-
Acid Wash (Optional): To remove any basic impurities, you can wash the organic layer with a dilute acid (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt. You can then re-basify and re-extract to leave behind neutral impurities.
-
Decolorization: Treat the organic solution with activated carbon to remove a significant portion of the colored impurities.
-
Vacuum Distillation: This is the most critical and scalable purification step. Due to its relatively high boiling point, distillation must be performed under high vacuum to prevent thermal decomposition.
-
| Purification Method | Pros | Cons | Scalability |
| Vacuum Distillation | Removes non-volatile tars and salts. Cost-effective. | May not separate close-boiling isomers. Risk of thermal decomposition. | Excellent |
| Crystallization | Can provide very high purity. Effective for removing isomers if a suitable salt can be formed. | Finding a suitable solvent/salt system can be difficult. Potential for yield loss. | Good |
| Column Chromatography | Excellent separation of all impurities. | High solvent usage and cost. Not ideal for large industrial scale. | Poor to Moderate |
Scale-Up and Safety Considerations
Q1: The Fischer indole synthesis is famously exothermic. What are the key safety considerations when scaling up?
A1: Thermal management is the single most important factor for a safe scale-up. The reaction can generate a significant amount of heat and gas.[1]
-
Key Safety Protocols:
-
Controlled Addition: Never mix all reactants at once. The best practice is the slow, subsurface addition of the acid catalyst to the reaction mixture, allowing the reactor's cooling system to keep pace with the heat generation.
-
Reactor & Cooling: Use a reactor with an appropriate surface area-to-volume ratio and a powerful cooling system. For multi-hundred-liter scales, jacketed reactors with thermal fluid are essential.
-
Emergency Quenching: Have a plan for runaway reactions. This typically involves an emergency quench pot containing a cold, basic solution that the reaction mixture can be transferred into.
-
Off-Gas Management: The reaction can release gases. Ensure the reactor is vented through a scrubber system appropriate for acidic vapors.[6]
-
Hazard and Safety Information for this compound [7]
| Hazard | GHS Classification | Precautionary Statement |
| Flammability | Flammable liquid and vapor (Category 3) | P210: Keep away from heat/sparks/open flames. |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (Category 4) | P261: Avoid breathing vapors. P280: Wear protective gloves/eye protection. |
| Irritation | Causes skin and serious eye irritation (Category 2/2A) | P264: Wash skin thoroughly after handling. |
This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling.[7][8]
Detailed Experimental Protocols
Protocol 1: Laboratory Scale Synthesis (0.5 mol)
-
Setup: Equip a 1 L round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Condensation: To the flask, add phenylhydrazine (54.0 g, 0.5 mol) and toluene (250 mL). Begin stirring and add acetone (32.0 g, 0.55 mol). Heat the mixture to reflux using a Dean-Stark trap to remove water for 2 hours.
-
Cyclization: Cool the mixture to 80 °C. Slowly add polyphosphoric acid (PPA) (150 g) over 30 minutes, maintaining the temperature below 100 °C. After the addition is complete, heat the mixture at 110-120 °C for 3 hours, monitoring by TLC.
-
Reduction & Work-up: Cool the reaction to room temperature. In a separate beaker, prepare a solution of sodium borohydride (19.0 g, 0.5 mol) in 200 mL of ethanol, cooled to 0 °C. Carefully add the reaction mixture to the NaBH₄ solution dropwise, maintaining the temperature below 20 °C.
-
Isolation: Stir for an additional 2 hours at room temperature. Quench the reaction by slowly adding 200 mL of water. Add 200 mL of MTBE, separate the organic layer, and wash with brine (2 x 100 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield this compound.
References
-
Krasavin, M., et al. (2025). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. The Journal of Organic Chemistry. [Link]
-
O'Brien, P., et al. (2021). Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. White Rose Research Online. [Link]
-
O'Brien, P., et al. (2021). Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution. Chemistry – A European Journal. [Link]
-
Patel, H., et al. (2023). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one. Organic Process Research & Development. [Link]
-
Wang, Y., et al. (2014). Separation and Purification of Two Minor Compounds from Radix Isatidis by Integrative MPLC and HSCCC with Preparative HPLC. International Journal of Molecular Sciences. [Link]
-
ResearchGate (2023). Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions. [Link]
-
ChemRxiv (2022). Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. [Link]
-
Rosen, G. M., & Rauckman, E. J. (1989). Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide for Biological Applications. Chemical-Biological Interactions. [Link]
-
ACS Publications (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. [Link]
- Google Patents (2017). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Stability studies of 2,2-Dimethylindoline under different conditions
Technical Support Center: Stability Studies of 2,2-Dimethylindoline
Prepared by the Senior Application Scientist Team
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the stability assessment of this compound. Our objective is to provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes. The information herein is grounded in established regulatory guidelines and scientific literature to support your development programs.
Section 1: Frequently Asked Questions - Planning Your Stability Program
This section addresses common preliminary questions that arise when designing a stability testing program for a heterocyclic compound like this compound.
Q1: Why is a formal stability study of this compound essential in drug development?
A1: Stability studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH). The primary goal is to understand how the quality of a drug substance, such as this compound, varies over time under the influence of environmental factors like temperature, humidity, and light. This information is critical for several reasons:
-
Safety and Efficacy: Chemical degradation can lead to a loss of potency and the formation of potentially toxic impurities, compromising the drug's safety and efficacy.
-
Shelf-Life Determination: Stability data are used to establish a re-test period for the drug substance and a shelf-life for the finished drug product.
-
Formulation Development: Understanding the molecule's intrinsic stability helps in selecting appropriate excipients, manufacturing processes, and packaging to create a stable formulation.
-
Regulatory Submission: Comprehensive stability data is a non-negotiable component of any New Drug Application (NDA) or regulatory filing.
Q2: I'm in the early development phase. Where do I begin with assessing the stability of this compound?
A2: The logical starting point is to perform forced degradation studies , also known as stress testing. These studies involve intentionally exposing the drug substance to conditions more severe than accelerated stability conditions to rapidly identify likely degradation products and pathways. The insights gained are invaluable for:
-
Elucidating Degradation Pathways: Understanding how the molecule breaks down helps predict potential impurities that might form during long-term storage.
-
Developing Stability-Indicating Methods: The stressed samples, containing a mixture of the parent compound and its degradants, are used to develop and validate an analytical method (typically HPLC) that can accurately separate and quantify the drug substance from all significant degradation products. This is a critical requirement for all future stability monitoring.
Q3: What specific stress conditions should I apply for the forced degradation of this compound?
A3: Based on ICH guidelines and the chemical nature of the indoline scaffold, a systematic approach covering hydrolytic, oxidative, photolytic, and thermal stress is required. While there is no rigid universal protocol, a scientifically sound starting point is crucial. The goal is to achieve a target degradation of 5-20% of the drug substance; if no degradation is observed, more strenuous conditions should be applied to demonstrate that sufficient scientific effort was made.
Table 1: Recommended Starting Conditions for Forced Degradation of this compound
| Stress Condition | Recommended Reagents & Conditions | Rationale & Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80°C | The indoline nitrogen may be protonated. While the core ring is generally stable, extreme conditions could force ring-opening or degradation of substituents. |
| Base Hydrolysis | 0.1 M NaOH, heated at 60-80°C | Generally, indoline structures are stable to base, but stress testing is necessary to confirm this and rule out unforeseen reactions. |
| Oxidation | 3-6% H₂O₂, Room Temperature | The indoline ring, particularly the nitrogen and adjacent benzylic carbon, is susceptible to oxidation. This is often the most significant degradation pathway for such scaffolds. |
| Thermal Stress | Solid state, 60°C / 75% RH or higher (e.g., 105°C dry heat) | Evaluates the intrinsic thermal stability of the solid form. For related imidazoline compounds, thermal stability can be high but decomposition occurs at elevated temperatures (>190°C). |
| Photostability | Solid & Solution, ICH Q1B specified light source | Aromatic and heterocyclic systems often absorb UV radiation, leading to photolytic degradation through non-oxidative or photo-oxidative pathways. |
Section 2: Troubleshooting Guide - Experimental Execution & Data Analysis
This section focuses on common challenges encountered during stability studies and provides expert guidance on how to interpret results and modify your approach.
Q4: My initial forced degradation attempts with this compound show less than 5% degradation. What are my next steps?
A4: It is not uncommon for a stable molecule to resist initial stress conditions. This indicates good intrinsic stability but does not absolve the need to prove your analytical method is stability-indicating. You must demonstrate that if a degradant were to form, your method could detect it.
Troubleshooting Steps:
-
Increase Stressor Severity Sequentially: Do not drastically change all conditions at once. Increase one parameter at a time.
-
Temperature: For hydrolytic and thermal studies, increase the temperature in 10-20°C increments.
-
Concentration: For acid, base, or oxidative agents, increase the concentration (e.g., from 0.1 M to 1 M HCl, or 3% to 10% H₂O₂).
-
Duration: Extend the exposure time from 24 hours to several days.
-
-
Employ Combination Stress: For particularly stable compounds, combining stressors can be effective, for example, performing hydrolysis at an elevated temperature.
-
Scientific Justification: If the molecule proves to be exceptionally stable and significant degradation cannot be achieved without completely destroying the molecule (i.e., "degradation to ashes"), you must provide a strong scientific justification in your documentation. This includes detailing the aggressive conditions you tested to demonstrate the molecule's inherent robustness.
Q5: What are the most probable degradation pathways for the this compound structure?
A5: Based on the chemistry of indoline and related N-heterocycles, the most likely points of vulnerability are the nitrogen atom and the aromatic ring. The gem-dimethyl group at the C2 position sterically hinders and prevents oxidation at that carbon, which is a common pathway for simpler indolines.
Probable Degradation Pathways:
-
N-Oxidation: The lone pair of electrons on the nitrogen atom makes it a prime target for oxidizing agents like H₂O₂, forming an N-oxide. This is often a primary degradation product.
-
Aromatic Ring Oxidation: The electron-rich benzene ring can undergo oxidation, leading to the formation of hydroxylated species (phenols) or subsequent quinone-like structures, especially under strong oxidative or photolytic conditions.
-
Dimerization/Polymerization: Radical-mediated mechanisms, particularly under photolytic or strong oxidative stress, can lead to the formation of dimers or oligomers.
Below is a diagram illustrating a hypothetical primary degradation pathway for this compound under oxidative stress.
Caption: Hypothetical primary oxidative degradation pathway for this compound.
Q6: Which analytical techniques are best suited for a this compound stability study?
A6: A combination of chromatographic and spectrometric techniques is essential for a comprehensive stability program.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for stability testing. A reverse-phase HPLC (RP-HPLC) method with UV detection is the standard approach for quantifying the parent drug and its impurities. The aromatic nature of this compound makes it an excellent candidate for UV detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable during forced degradation studies for the identification and structural elucidation of unknown degradation products. By providing the mass-to-charge ratio of the degradants, LC-MS allows you to propose chemical structures and confirm degradation pathways.
Section 3: Protocols and Workflows
This section provides detailed, actionable protocols for key experiments. These should be adapted based on the specific properties of your material and the equipment in your laboratory.
Protocol 1: General Workflow for a Forced Degradation Study
This workflow provides a systematic approach to stress testing and method development.
Caption: A systematic workflow for conducting forced degradation studies.
Protocol 2: Confirmatory Photostability Testing (ICH Q1B)
This protocol outlines the steps for a confirmatory photostability study as required by regulatory guidelines.
Objective: To evaluate the intrinsic photostability of this compound drug substance and its susceptibility to degradation in a drug product.
Materials:
-
This compound drug substance
-
Drug product (if applicable)
-
Chemically inert, transparent containers (e.g., quartz cuvettes, glass vials)
-
Aluminum foil for dark controls
-
Calibrated photostability chamber compliant with ICH Q1B Option 1 or 2 light sources.
Procedure:
-
Sample Preparation:
-
Drug Substance (Solid): Place a thin layer of the solid drug substance in a suitable container. Prepare at least two samples: one for light exposure and one for a dark control.
-
Drug Substance (Solution): Prepare a solution in an inert solvent. Prepare light-exposed and dark control samples.
-
Drug Product: Test the drug product directly exposed to the light source, outside of its primary packaging.
-
Dark Control: Wrap the control samples completely in aluminum foil and place them in the photostability chamber alongside the test samples. This allows you to differentiate between thermal degradation and photodegradation.
-
-
Exposure Conditions:
-
Expose the samples to a light source conforming to ICH Q1B guidelines.
-
The total exposure should be not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter .
-
Monitor and control the temperature within the chamber to minimize the impact of heat.
-
-
Sampling and Analysis:
-
At appropriate time points (and at the end of the exposure), withdraw samples.
-
Analyze the light-exposed samples and the dark controls using your validated stability-indicating HPLC method.
-
Key parameters to assess are: appearance, assay of this compound, and levels of any degradation products.
-
-
Data Evaluation:
-
Compare the results from the light-exposed samples to the dark control samples. Any degradation observed in the exposed sample but not in the dark control can be attributed to photolytic effects.
-
If significant degradation occurs, further testing of the drug product in its primary and marketing packaging is required to demonstrate that the packaging provides adequate protection.
-
References
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). J. Pharm. Sci. & Res. Retrieved from [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 291-297. Retrieved from [Link]
-
Jadhav, S. B., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
Veeprho. (2020). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Retrieved from [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Retrieved from [Link]
-
Gefvert, U. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]
-
Pawar, S. S., & Dabhi, C. S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Retrieved from [Link]
-
Arachchige, M. P. M., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(43), 16088–16104. Retrieved from [Link]
-
Kucińska, M., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28, 53281–53291. Retrieved from [Link]
-
Baertschi, S. W., et al. (2011). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
P Vekic, T., & Sedmak, G. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. Retrieved from [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
-
Zauer, I. A., et al. (2013). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. ResearchGate. Retrieved from [Link]
-
Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Retrieved from [Link]
-
Al-kaka, B., et al. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics. Retrieved from [Link]
-
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Retrieved from [Link]
-
Chen, E. (2012). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. The University of Texas at Austin. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Tiscione, N. B., et al. (2020). Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. Journal of Analytical Toxicology, 44(6), 570-579. Retrieved from [Link]
-
Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences, 99(7), 2934-40. Retrieved from [Link]
-
IKEV. (n.d.). The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2. Retrieved from [Link]
-
Juranova, J., et al. (2022). Oxidative Degradation of High-Molar-Mass Hyaluronan: Effects of Some Indole Derivatives to Hyaluronan Decay. ResearchGate. Retrieved from [Link]
-
Szymańska, E., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5048. Retrieved from [Link]
-
Stevenson, C. L., et al. (1998). Oxidative degradation of antiflammin 2. PubMed. Retrieved from [Link]
-
Bertin Pharma. (n.d.). Analytical Development & Stability Studies. Retrieved from [Link]
-
Bhushan, B., et al. (2004). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22. Applied and Environmental Microbiology, 70(7), 4040–4047. Retrieved from [Link]
-
Wang, Q., & Ma, M. (2006). Analytical Method Selection for Drug Product Dissolution Testing. Dissolution Technologies. Retrieved from [Link]
- Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions
Technical Support Center: Purification of Crude 2,2-Dimethylindoline
Introduction: 2,2-Dimethylindoline is a valuable heterocyclic scaffold in medicinal chemistry and materials science. The purity of this compound is paramount, as even trace impurities can significantly impact downstream applications, leading to inconsistent experimental results, failed reactions, or incorrect biological activity data. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of impurities from crude this compound. We will delve into the causality behind experimental choices, offering field-proven insights to overcome common purification challenges.
Section 1: Frequently Asked Questions (FAQs) - Impurity Profiling & Initial Assessment
This section addresses the critical first steps: understanding what you're dealing with and how to handle it safely.
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of crude this compound is highly dependent on its synthetic route. However, common impurities generally fall into three categories:
-
Starting Materials: Unreacted precursors or reagents from the synthesis.
-
Byproducts: Molecules formed from side reactions. For instance, in syntheses involving cyclization, isomers or incompletely cyclized intermediates may be present.[1][2]
-
Degradation Products: this compound, like many amine-containing heterocycles, can be susceptible to oxidation and other degradation pathways, especially when exposed to air, light, or acidic conditions over time.[3] This can lead to the formation of colored impurities or N-oxides.
A summary of potential impurities is provided in the table below.
| Impurity Category | Common Examples | Typical Characteristics | Recommended Analytical Detection Method |
| Starting Materials | Precursor anilines, alkylating agents | Polarity can vary widely | GC-MS, LC-MS, ¹H NMR |
| Reaction Byproducts | Isomers (e.g., 3,3-dimethylindoline), oligomers | Often have similar polarity to the product | GC-MS, LC-MS/MS, High-resolution NMR |
| Degradation Products | N-oxides, products of ring-opening | Typically more polar, often colored (yellow/brown) | LC-MS, HPLC with UV-Vis detector |
Q2: How can I reliably assess the purity of my crude and purified samples?
A multi-faceted approach is recommended for accurate purity assessment. No single technique tells the whole story.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A well-developed HPLC method can separate the main compound from trace impurities, allowing for precise quantification.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and byproducts. It provides both retention time data (for quantification) and mass spectral data (for structural identification).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can be used for a rough purity estimate by integrating signals. Quantitative NMR (qNMR) offers absolute quantification without needing a specific reference standard of the analyte.[6]
| Analytical Method | Key Advantages | Key Limitations |
| HPLC-UV | High precision and accuracy, ideal for routine quality control. | May require a chromophore for detection. |
| GC-MS | High sensitivity and specificity, excellent for identifying volatile impurities. | Not suitable for non-volatile or thermally labile compounds. |
| ¹H-NMR | Provides structural information; qNMR allows absolute quantification. | Lower sensitivity for trace impurities (~0.1% limit of detection).[6] |
Q3: What are the stability and storage considerations for this compound?
Like many secondary amines, this compound can be sensitive to oxidation. Long-term exposure to air and light can lead to the formation of colored impurities. For optimal stability:
-
Storage Conditions: Store in an amber vial under an inert atmosphere (nitrogen or argon).[3]
-
Temperature: Store at low temperatures (4°C or -20°C) to slow potential degradation pathways.[7]
-
pH: Avoid strongly acidic conditions during workup or storage, as this can lead to decomposition.[8][9]
Q4: What are the essential safety precautions for handling this compound?
While specific toxicity data for this compound may be limited, it is prudent to handle it with the care afforded to other indole and aniline derivatives.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[10][11]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[11][12]
-
Exposure Response:
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]
Section 2: Troubleshooting Purification Protocols
This section is designed in a question-and-answer format to directly address specific issues you may encounter during purification.
Workflow for Purification Strategy Selection
Before diving into specific troubleshooting, it's crucial to select the right purification strategy. The choice depends on the scale of your experiment and the nature of the impurities. The following diagram outlines a logical decision-making process.
Caption: Decision workflow for selecting a primary purification method.
Troubleshooting Guide: Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds.
Q: My this compound is a solid, but it won't crystallize from any solvent I try. What's going wrong?
A: This is a common issue often related to solvent choice or the presence of impurities that inhibit crystal lattice formation.
-
Causality: Successful recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Use small amounts of your crude product to test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water). A good solvent will dissolve the compound when boiling but show precipitation upon cooling.
-
Use a Two-Solvent System: If no single solvent works, try a binary mixture. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is very soluble). Then, while hot, add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point).[13][14] Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.
-
Induce Crystallization: If the solution is supersaturated and won't crystallize, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure this compound.
-
Remove Inhibitors: If the compound still fails to crystallize, it may be due to significant impurities. A preliminary pass through a short plug of silica gel can remove baseline impurities, after which recrystallization may be successful.
-
Q: My product "oiled out" instead of crystallizing. How do I recover my product?
A: "Oiling out" occurs when the solution becomes saturated at a temperature above the melting point of your compound.
-
Solution: Re-heat the solution until the oil redissolves completely. Add more of the "good" solvent to lower the saturation temperature.[14] Alternatively, if using a two-solvent system, add more of the primary solvent. Then, allow the solution to cool very slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature. This encourages the formation of ordered crystals rather than an amorphous oil.
Troubleshooting Guide: Column Chromatography
Chromatography is a powerful technique for separating compounds with different polarities.
Q: I'm getting poor separation between my product and an impurity on a silica gel column. How can I improve the resolution?
A: Poor separation is typically due to an inappropriate mobile phase polarity or improper column preparation.
-
Causality: Silica gel is a polar stationary phase. Non-polar compounds travel through the column faster, while polar compounds are retained longer. Separation is achieved by finding a mobile phase (eluent) that creates a significant difference in the retention times of your product and the impurities.
-
Troubleshooting Steps:
-
Optimize the Eluent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for an Rf value of ~0.3 for your product. If two spots are merged, try changing the solvent system's composition (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) to alter the selectivity.
-
Use a Gradient Elution: Start with a low-polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.[15]
-
Improve Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, which can cause band broadening and poor separation.
-
Check Loading Technique: Load the crude product onto the column in a minimal amount of solvent or pre-adsorb it onto a small amount of silica gel. Overloading the column is a common cause of poor separation.
-
Q: My product seems to be degrading on the silica column. The collected fractions are colored, but the starting material wasn't.
A: This indicates that your compound is unstable on the acidic surface of the silica gel.
-
Solution:
-
Deactivate the Silica: Neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (~1%), in your eluent before packing the column.
-
Switch the Stationary Phase: Use a less acidic stationary phase like alumina (basic or neutral). Test with TLC first to ensure your compound separates well on this medium.
-
Work Quickly: Do not let the compound sit on the column for extended periods. Run the chromatography efficiently and immediately analyze the fractions.
-
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for your purification experiments. Always adapt them based on the specific results of your initial purity assessment.
Protocol 1: Two-Solvent Recrystallization
This protocol is a robust starting point when a suitable single solvent cannot be identified.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (e.g., ethyl acetate) until the solid is fully dissolved at boiling temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.[13] Wash the filter paper with a small amount of the hot "good" solvent.
-
Saturation: While the solution is still hot, add a "bad" solvent (e.g., hexane) dropwise with swirling until a persistent cloudiness appears.
-
Clarification: Add 1-2 drops of the hot "good" solvent to just redissolve the cloudiness, ensuring the solution is perfectly saturated.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold "bad" solvent (or a cold mixture of the two solvents) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. A common starting point for N-heterocycles is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel (use a slurry packing method with the initial, low-polarity eluent for best results).
-
Sample Loading: Dissolve the crude this compound in a minimal volume of the eluent or a stronger solvent like dichloromethane. Alternatively, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the chosen solvent system. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
References
-
Material Safety Data Sheet. (2005). ScienceLab.com. [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]
-
Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC. (2021). PubMed. [Link]
-
Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. (2025). PubMed Central. [Link]
-
SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC. (n.d.). PubMed Central. [Link]
-
Rapid Access to 2,2-Disubstituted Indolines via Dearomative Indolic-Claisen Rearrangement. (2023). Knowledge UChicago. [Link]
-
Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. (2020). PubMed. [Link]
-
Mixed Solvent Recrystallization. (n.d.). University of California, Irvine. [Link]
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Chromatography: A Two-Column Process To Purify Antibodies Without Protein A. (n.d.). BioProcess International. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PubMed Central. [Link]
-
Chromatography principles. (2024). Cytiva. [Link]
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Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]
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Continuous countercurrent chromatographic twin-column purification of oligonucleotides: The role of the displacement effect. (2022). Wiley Online Library. [Link]
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Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics. [Link]
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Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. (n.d.). National Institutes of Health. [Link]
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Significance of Stability Studies on Degradation Product. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PubMed Central. [Link]
-
Preparation and recrystallization behavior of spray-dried co-amorphous naproxen-indomethacin. (n.d.). PubMed. [Link]
-
Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide for Biological Applications. (n.d.). PubMed. [Link]
- Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (n.d.).
- Preparation method of high-purity indole. (n.d.).
-
Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). PubMed Central. [Link]
-
Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. (n.d.). PubMed. [Link]
- The crystallization of quinoline. (n.d.).
-
Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. (2025). ResearchGate. [Link]
-
Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. (2025). ResearchGate. [Link]
-
Synthesis and characterization of N-alkyl-2-aminopyridinum oligomers as pour point depressants for crude oil. (2018). ResearchGate. [Link]
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Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. [Link]
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Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. (2021). Loughborough University Research Repository. [Link]
-
Recrystallization of Acetanilide. (2020). YouTube. [Link]
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Technical Support Center: Overcoming Steric Hindrance in Reactions Involving 2,2-Dimethylindoline
Introduction
Welcome to the technical support center for chemists and researchers working with 2,2-dimethylindoline. This sterically hindered indoline derivative is a valuable building block in medicinal chemistry and materials science. However, the gem-dimethyl group at the C2 position, while imparting unique conformational properties, presents significant challenges in achieving desired reactivity at the adjacent nitrogen (N1) and aromatic (C7) positions. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of working with this substrate. We aim to explain the causality behind experimental choices, ensuring you can adapt and succeed in your specific synthetic context.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low to No Conversion in N-Alkylation or N-Acylation Reactions
Question: I'm attempting an N-alkylation (or N-acylation) of this compound with a standard alkyl halide (or acyl chloride) and a common base like triethylamine, but I'm observing very low conversion even after prolonged reaction times and heating. What's going wrong?
Root Cause Analysis:
The primary obstacle is the severe steric hindrance imposed by the two methyl groups at the C2 position.[1] These groups effectively shield the nitrogen's lone pair, making it a poor nucleophile and hindering the approach of even moderately sized electrophiles. Standard SN2 reaction conditions are often insufficient to overcome this steric barrier.
Troubleshooting & Optimization Strategies:
-
Reagent Selection is Key:
-
Electrophiles: Switch to more reactive, less sterically demanding electrophiles. For alkylation, consider using primary alkyl triflates or tosylates instead of bromides or chlorides. For acylation, using acid anhydrides with a catalytic amount of a strong Lewis acid or a super-scaffolding base can be more effective than acid chlorides.[2][3]
-
Bases: A non-nucleophilic, strong base is often required to fully deprotonate the indoline nitrogen, increasing its nucleophilicity without competing in the reaction. Consider bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA). For acylations, pyridine or DMAP are common, but for hindered substrates, stronger, non-nucleophilic proton sponges might be necessary.
-
-
Solvent and Temperature Optimization:
-
Polar aprotic solvents like DMF, DMSO, or NMP can help stabilize the charged intermediates and increase reaction rates.
-
Higher temperatures are almost always necessary. However, monitor for potential side reactions or decomposition.
-
-
Alternative Activation Methods:
-
Microwave Irradiation: This is a highly effective technique for overcoming steric hindrance.[4][5] Microwave heating can rapidly and uniformly increase the internal temperature of the reaction mixture, often leading to dramatic rate enhancements and higher yields where conventional heating fails.[4][6] Reactions can often be completed in minutes instead of hours.
-
High Pressure: Applying high pressure (in the kbar range) can favor the formation of the sterically congested transition state, accelerating the reaction. This is a specialized technique but can be invaluable for particularly stubborn transformations.[7]
-
-
Catalytic Approaches:
-
Transition metal-catalyzed N-alkylation methods, for instance, using iridium or copper catalysts, can offer alternative reaction pathways that are less sensitive to steric bulk.[8] These methods often proceed through different mechanisms, such as borrowing hydrogen catalysis, which can circumvent the direct SN2 pathway.[9]
-
Workflow for Troubleshooting N-Alkylation
Caption: Troubleshooting flowchart for N-alkylation.
Issue 2: Poor Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki)
Question: I'm trying to perform a Buchwald-Hartwig amination to couple an aryl halide to the nitrogen of this compound, but my yields are consistently low. I've tried standard Pd(OAc)₂/PPh₃ catalyst systems.
Root Cause Analysis:
The steric bulk of this compound hinders the crucial reductive elimination step in the catalytic cycle of many cross-coupling reactions. The bulky gem-dimethyl groups can prevent the C-N bond-forming step from occurring efficiently. Furthermore, the indoline can act as a poor ligand for the palladium center, leading to catalyst deactivation.
Troubleshooting & Optimization Strategies:
-
Ligand Selection is Critical: Standard, less bulky phosphine ligands like PPh₃ are often ineffective. The key is to use specialized, bulky, and electron-rich ligands that stabilize the palladium catalyst and promote the difficult reductive elimination step.
-
Buchwald-type Ligands: Biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are specifically designed for sterically demanding couplings.
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr or SIMes can be highly effective due to their strong σ-donating properties, which can accelerate the catalytic cycle.[10]
-
-
Catalyst System and Pre-catalyst Choice:
-
Using well-defined palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) can provide more consistent and reproducible results compared to generating the active catalyst in-situ.
-
For some sterically hindered substrates, nickel-based catalysts may outperform palladium due to nickel's higher reactivity in the oxidative addition step.
-
-
Base and Solvent Optimization: The choice of base is not trivial and can significantly influence the outcome.
-
Base: Stronger, non-coordinating bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) are often superior to weaker bases like K₂CO₃ or phosphates for these challenging couplings.
-
Solvent: Aprotic, non-coordinating solvents such as toluene, dioxane, or THF are typically preferred.
-
Data Summary: Ligand & Base Effects in Hindered Couplings
| Ligand Type | Base | Typical Outcome with Hindered Amines | Rationale |
| PPh₃ | K₂CO₃ | Poor to No Yield | Insufficiently electron-rich; weak base. |
| BINAP | Cs₂CO₃ | Moderate Yield | Better than PPh₃ but can still be slow. |
| Buchwald Ligands (e.g., XPhos) | LiHMDS / t-BuOK | Good to Excellent Yield | Bulky, electron-rich ligand facilitates reductive elimination; strong base promotes amine deprotonation.[10] |
| NHC Ligands (e.g., IPr) | t-BuOK | Good to Excellent Yield | Strong σ-donor accelerates catalysis.[10] |
Issue 3: Difficulty in Achieving Regioselective C-H Functionalization
Question: I want to functionalize the aromatic ring of this compound, specifically at the C7 position, but I am getting mixtures of isomers or no reaction.
Root Cause Analysis:
Directing C-H functionalization on the indoline scaffold can be challenging.[11][12] While the nitrogen can act as a directing group, the steric bulk of the C2-gem-dimethyl groups can influence the regioselectivity, often favoring the less hindered C5 position over the sterically encumbered C7 position.[11][13]
Troubleshooting & Optimization Strategies:
-
Choice of Directing Group: If direct functionalization is failing, consider temporarily installing a removable directing group on the nitrogen that can chelate to the metal catalyst and force the reaction to the C7 position. Groups like picolinamide or 8-aminoquinoline are well-established for this purpose.
-
Catalyst and Ligand System: The choice of metal and ligand is paramount for controlling regioselectivity.
-
Rhodium(III) and Ruthenium(II) catalysts are often effective for ortho-C-H functionalization directed by a nitrogen atom.
-
The ligand environment around the metal can be tuned to favor coordination at the more sterically hindered site.
-
-
Reaction Conditions:
-
The oxidant and any additives can play a crucial role. For example, in some Pd-catalyzed reactions, silver salts are used as oxidants to regenerate the active catalyst.[13]
-
Careful screening of solvents and temperature is necessary, as these parameters can shift the regiochemical outcome.
-
Conceptual Workflow for C7-Selective C-H Functionalization
Caption: Strategy for achieving C7 functionalization.
Experimental Protocols
Protocol 1: Microwave-Assisted N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound with a primary alkyl bromide using microwave irradiation.
Materials:
-
This compound
-
Alkyl Bromide (1.2 equivalents)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Microwave synthesis vial with a stir bar
Procedure:
-
To a dry microwave vial under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol).
-
Add anhydrous DMF (3 mL) and stir to dissolve.
-
Carefully add NaH (1.5 mmol, 60 mg) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl bromide (1.2 mmol) to the suspension.
-
Seal the vial tightly with a septum cap.
-
Place the vial in the microwave reactor.
-
Irradiate at 120-150 °C for 10-30 minutes. Monitor the pressure to ensure it stays within the safe limits of the vial.
-
After the reaction is complete, cool the vial to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Zeng, X., & Zhong, G. (2011). Enantioselective N-addition of indoles to in situ generated cyclic N-acyl imines. Symmetry, 12(7), 1184. Available at: [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. Available at: [Link]
-
Zheng, W., et al. (2024). Enhancing the catalytic efficiency of nitrilase for sterically hindered substrates by distal sites engineering. ResearchGate. (Preprint). Available at: [Link]
-
Jacobsen, E. N. (2014). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. Harvard University. Available at: [Link]
-
Buchwald, S. L., & Watson, D. A. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC. Available at: [Link]
-
Buchwald, S. L., & Driver, T. G. (2007). A practical catalytic method for the synthesis of sterically hindered anilines. Chemical Communications. Available at: [Link]
-
Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603-5616. Available at: [Link]
-
Wang, Z., Zeng, H., & Li, C. J. (2019). A dearomatization-rearomatization strategy enables a reductive cross-coupling of indoles with ketones in water in good yield. Organic Letters, 21(7), 2302-2306. Available at: [Link]
-
ResearchGate. (n.d.). Optimization studies. Reaction conditions: unless otherwise specified. ResearchGate. Available at: [Link]
-
Glorius, F., et al. (2018). Scope of the N-alkylation of indolines with alcohols. ResearchGate. Available at: [Link]
-
Noland, W. E., et al. (2016). N′-Acylation of (3,2′)-Indole Dimers. ChemInform, 47(35). Available at: [Link]
-
Sharma, R. K., & Yadav, M. (2018). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(1), 33-37. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. University of Rochester. Available at: [Link]
-
Cravotto, G., & Cintas, P. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]
-
Daugulis, O. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. Available at: [Link]
-
MacMillan, D. W. C., & Beeson, T. D. (2008). Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction. PMC. Available at: [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Sulfur Recovery Engineering Inc.. Available at: [Link]
-
Calvo, L., et al. (2014). Heterogeneous Phase Microwave-Assisted Reactions under CO2 or CO Pressure. PMC. Available at: [Link]
-
LibreTexts Chemistry. (2025). 24.7: Reactions of Amines. LibreTexts. Available at: [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Scribd. Available at: [Link]
-
Khan Academy. (2013). Steric hindrance. YouTube. Available at: [Link]
-
Shi, X. X. (2020). Studies On The Transition-metal Catalyzed C-H Functionalization To Construct Isoquinoline And 2-Aminoindole Derivatives. Globe Thesis. Available at: [Link]
-
Taylor & Francis. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Taylor & Francis. Available at: [Link]
-
Daugulis, O., & Campeau, L.-C. (2017). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: [Link]
-
Loupy, A. (2002). Atmospheric Pressure Microwave Assisted Heterogeneous Catalytic Reactions. MDPI. Available at: [Link]
-
Weisburger, J. H., & Goodall, C. M. (1968). Steric inhibition of enzyme reactions. Lack of enzymic hydrolysis of 2',4',6'-trimethylacetanilide. PubMed. Available at: [Link]
-
Sharma, R. K., & Sharma, S. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Available at: [Link]
-
Takahashi, M., Haba, M., & Hosokawa, M. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. Available at: [Link]
-
ChemRxiv. (2025). Data-Driven Reagent Selection for Empirical Reaction Optimization. ChemRxiv. Available at: [Link]
-
Calhorda, M. J., et al. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. RSC Publishing. Available at: [Link]
-
Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Taylor & Francis. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
Hong, S. (2017). Late-Stage C–H Functionalization of Azines. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the [2+2] cycloaddition reaction conditions. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Acylation Reaction of the 3,3-Dimethylisoquinoline Series Enaminonitrile (I) and Properties of 5,5-Dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo [2,1-a]isoquinoline-1-carbonitrile (V). ResearchGate. Available at: [Link]
-
Moreno-Cabrerizo, C., et al. (2020). Deacylative alkylation (DaA) of N-methyl-3-acetyl-2-oxindole for the synthesis of symmetrically 3,3-disubstituted 2-oxindoles. An access gate to anticancer agents and natural products. ResearchGate. Available at: [Link]
Sources
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- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Methodological Guide to Validating the In Vitro Biological Activity of Novel Indoline Scaffolds: A Case Study of 2,2-Dimethylindoline
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro biological activity of novel indoline compounds, using 2,2-dimethylindoline as a primary case study. While the indoline core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, specific derivatives such as this compound require rigorous, systematic evaluation. This document outlines the experimental design, detailed protocols, and data interpretation necessary to characterize potential antioxidant, anti-inflammatory, and cytotoxic properties.
The following sections will not only detail the "how" but also the "why" behind experimental choices, ensuring a robust and self-validating approach to your research. We will compare the expected outcomes with established compounds—melatonin for antioxidant activity, indomethacin for anti-inflammatory effects, and doxorubicin for cytotoxicity—to provide a clear benchmark for performance.
Section 1: Evaluating Antioxidant Potential
A common starting point for assessing the biological relevance of a novel compound is to determine its ability to neutralize free radicals. Oxidative stress is implicated in a multitude of pathological conditions, and compounds with antioxidant properties are of significant interest.
Comparative Analysis of Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used, rapid, and reliable method to screen for radical scavenging activity. The table below presents a comparative analysis of a known antioxidant, melatonin, which will serve as a positive control in our experimental design. The goal is to determine the half-maximal inhibitory concentration (IC50) of this compound and compare it to this benchmark.
| Compound | Assay | IC50 (µM) | Reference |
| This compound | DPPH | Data not available | - |
| Melatonin | Phospholipid Peroxidation | 210 ± 2.3 | [1][2] |
| Ascorbic Acid (Standard) | DPPH | Varies (typically low µM) | [3] |
Note: The IC50 value for melatonin is from a lipid peroxidation assay, which is another valid method for determining antioxidant activity. Direct comparison with DPPH results should be made with this in mind.
Experimental Workflow: DPPH Radical Scavenging Assay
This workflow outlines the key steps for determining the antioxidant capacity of a test compound.
Caption: Workflow for the DPPH antioxidant assay.
Detailed Protocol: DPPH Assay
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compound (this compound)
-
Positive control (Ascorbic acid or Melatonin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Compound and Standard: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock solution, prepare a series of dilutions in methanol. Prepare similar dilutions for the positive control.
-
Assay: a. To each well of a 96-well plate, add 100 µL of the 0.1 mM DPPH solution. b. Add 100 µL of the different concentrations of the test compound or standard to the wells. For the blank, add 100 µL of methanol. c. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals).[3]
Section 2: Assessing Anti-Inflammatory Properties
Chronic inflammation is a hallmark of many diseases. The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation, and their inhibition is a common strategy for anti-inflammatory drugs.
Comparative Analysis of COX-2 Inhibition
Indomethacin is a well-characterized non-steroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes. It serves as an excellent positive control for evaluating the potential anti-inflammatory activity of this compound.
| Compound | Target | IC50 (µM) | Reference |
| This compound | COX-2 | Data not available | - |
| Indomethacin | COX-1/COX-2 | Varies by assay; potent inhibitor | [4] |
| Celecoxib (Selective COX-2 Inhibitor) | COX-2 | 0.89 | [5] |
Signaling Pathway: COX-2 and Inflammation
The following diagram illustrates the role of COX-2 in the inflammatory pathway, providing context for the mechanism of action of potential inhibitors.
Caption: Simplified COX-2 inflammatory pathway.
Detailed Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol is based on a commercially available COX-2 inhibitor screening kit.
Materials:
-
COX-2 Inhibitor Screening Kit (contains COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, NaOH, COX-2 enzyme, and a known inhibitor like Celecoxib)
-
Test compound (this compound)
-
96-well white opaque plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit's instructions. This typically involves reconstituting the enzyme and preparing working solutions of the probe, cofactor, and substrate.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compound and the provided inhibitor control (e.g., Celecoxib).
-
Assay Setup: a. To a 96-well white opaque plate, add the test inhibitor dilutions and controls. b. Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add this mix to all wells. c. Add the diluted COX-2 enzyme to all wells except the blank.
-
Initiation and Measurement: a. Initiate the reaction by adding the Arachidonic Acid solution to all wells. b. Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
Data Analysis: a. Determine the rate of the reaction from the linear portion of the kinetic curve. b. Calculate the percentage of inhibition for each concentration of the test compound. c. Plot the percentage of inhibition against the concentration to determine the IC50 value.[6][7]
Section 3: Evaluation of Cytotoxic Activity
Assessing a compound's cytotoxicity is crucial, not only for identifying potential anticancer agents but also for determining its safety profile for other therapeutic applications. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by extension, cell viability.
Comparative Analysis of Cytotoxicity
Doxorubicin is a potent and widely used chemotherapeutic agent, making it a suitable positive control for evaluating the cytotoxic potential of this compound against cancer cell lines.
| Compound | Cell Line | IC50 | Reference |
| This compound | Various | Data not available | - |
| Doxorubicin | SK-OV-3 (Ovarian Cancer) | 4.8 nM | [8] |
| Doxorubicin | HEY A8 (Ovarian Cancer) | 7.4 nM | [8] |
| Doxorubicin | A2780 (Ovarian Cancer) | 7.6 nM | [8] |
Experimental Workflow: MTT Assay for Cell Viability
The following workflow outlines the process for assessing the effect of a test compound on the viability of a chosen cell line.
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
Materials:
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Test compound (this compound)
-
Positive control (Doxorubicin)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of this compound and the positive control, doxorubicin. Include wells with untreated cells (negative control) and cells treated with the vehicle solvent (vehicle control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 2-4 hours until purple formazan crystals are visible.[9][10]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance_sample / Absorbance_control) * 100
-
IC50 Determination: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[9][10]
Conclusion
This guide provides a foundational set of protocols and a comparative framework for the initial in vitro characterization of this compound's biological activity. By systematically applying these validated assays for antioxidant, anti-inflammatory, and cytotoxic potential, researchers can generate the robust data necessary to advance promising compounds through the drug discovery pipeline. It is imperative to include appropriate positive and negative controls in every experiment to ensure the validity of the results. While this guide focuses on a specific set of assays, the principles of rigorous, comparative, and methodologically sound investigation are broadly applicable to the in vitro validation of any novel chemical entity.
References
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. Available from: [Link]
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Al-Warhi, T., et al. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Journal of Drug Delivery Science and Technology, 74, 103538. Available from: [Link]
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Marshall, K. A., Reiter, R. J., Poeggeler, B., Aruoma, O. I., & Halliwell, B. (1996). Evaluation of the antioxidant activity of melatonin in vitro. Free Radical Biology and Medicine, 21(3), 307-315. Available from: [Link]
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Roche. (n.d.). MTT Assay Protocol. Available from: [Link]
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Kurelac, I., et al. (2019). In vitro and in vivo assessment of the antioxidant activity of melatonin and related indole derivatives. General Physiology and Biophysics, 38(1), 15-22. Available from: [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]
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Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). Assay Depot. Available from: [Link]
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Liu, X., et al. (2023). Potential Effects of Indomethacin on Alleviating Osteoarthritis Progression in Vitro. Journal of Immunology Research, 2023, 8868602. Available from: [Link]
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Verenich, S. V., et al. (2019). In vitro study of the anticancer activity of various doxorubicin-containing dispersions. BioImpacts, 9(1), 57-63. Available from: [Link]
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Marshall, K. A., Reiter, R. J., Poeggeler, B., Aruoma, O. I., & Halliwell, B. (1996). Evaluation of the antioxidant activity of melatonin in vitro. Free Radical Biology and Medicine, 21(3), 307-315. Available from: [Link]
-
Benkhaira, N., et al. (2023). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available from: [Link]
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Dias, T. R., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. Available from: [Link]
-
Verenich, S. V., et al. (2019). In vitro study of the anticancer activity of various doxorubicin-containing dispersions. BioImpacts, 9(1), 57-63. Available from: [Link]
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Zhao, D., et al. (2019). Melatonin as a Potent and Inducible Endogenous Antioxidant: Synthesis and Metabolism. Antioxidants, 8(5), 113. Available from: [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Available from: [Link]
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Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412-422. Available from: [Link]
-
Al-Warhi, T., et al. (2022). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. Molecules, 27(23), 8567. Available from: [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available from: [Link]
-
Kim, J., et al. (2020). In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment. Cancers, 12(3), 634. Available from: [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Available from: [Link]
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ResearchGate. (n.d.). In vitro evaluation of doxorubicin (DOX)-resistant cancer cells. Available from: [Link]
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Comparative analysis of different synthetic routes to 2,2-Dimethylindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylindoline is a valuable heterocyclic scaffold found in a variety of biologically active molecules and serves as a crucial building block in medicinal chemistry and materials science. Its gem-dimethyl substitution at the C2 position imparts unique steric and electronic properties, influencing the pharmacological profile and material characteristics of its derivatives. The efficient and scalable synthesis of this compound is, therefore, a topic of significant interest. This guide provides a comparative analysis of different synthetic routes to this important molecule, offering in-depth technical insights, detailed experimental protocols, and supporting data to aid researchers in selecting the most suitable method for their specific needs.
Route 1: The Fischer Indole Synthesis Approach
The Fischer indole synthesis is a classic and versatile method for the construction of the indole nucleus.[1][2][3][4] For the synthesis of this compound, this approach is a two-step process involving the initial formation of 2,2-dimethyl-2H-indole, followed by its reduction.
Reaction Mechanism & Rationale
The synthesis commences with the acid-catalyzed condensation of phenylhydrazine with isobutyraldehyde to form a phenylhydrazone. This intermediate then undergoes a[1][1]-sigmatropic rearrangement (the key step of the Fischer indole synthesis) to form a di-imine, which subsequently cyclizes and eliminates ammonia to yield the 2,2-dimethyl-2H-indole.[2] The choice of a gem-disubstituted aldehyde is crucial here to direct the formation of the 2,2-dimethyl substituted indole core. The resulting 2H-indole (an indolenine) is not fully aromatic and is susceptible to reduction. The second step involves the reduction of the C=N bond of the 2H-indole to afford the desired this compound. Various reducing agents can be employed for this transformation, with catalytic hydrogenation or metal-acid reductions being common choices.
Detailed Experimental Protocol
Step 1: Synthesis of 2,2-Dimethyl-2H-indole
-
Materials: Phenylhydrazine, Isobutyraldehyde, Glacial Acetic Acid, Ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 eq) in a mixture of ethanol and glacial acetic acid (4:1 v/v).
-
To this solution, add isobutyraldehyde (1.1 eq) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,2-dimethyl-2H-indole.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Step 2: Reduction of 2,2-Dimethyl-2H-indole to this compound
-
Materials: 2,2-Dimethyl-2H-indole, Zinc dust, 85% Phosphoric acid.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 2,2-dimethyl-2H-indole (1.0 eq) and 85% phosphoric acid.
-
Heat the mixture to 100-120 °C with vigorous stirring.
-
Gradually add zinc dust (3.0-4.0 eq) in portions to the hot mixture. The addition should be controlled to maintain a steady reaction.
-
After the addition is complete, continue heating for an additional 2-3 hours.
-
Cool the reaction mixture and carefully add water.
-
Make the mixture strongly alkaline by the addition of a concentrated sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous potassium carbonate.
-
Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation.[5]
-
Route 2: Reductive Cyclization of a Nitroalkane Precursor
This route offers an alternative approach, avoiding the sometimes harsh conditions of the Fischer indole synthesis. It involves the synthesis of a nitroalkane precursor, 1-(2-nitrophenyl)-2-methyl-2-propanol, followed by its reductive cyclization to form the indoline ring.
Reaction Mechanism & Rationale
The synthesis begins with the preparation of the nitroalkane precursor. This can be achieved through a Henry reaction (nitroaldol reaction) between 2-nitrobenzaldehyde and 2-nitropropane, followed by reduction of the resulting nitroalkene, or via a Grignard reaction of a suitable Grignard reagent with a 2-nitroaryl ketone. The key step is the reductive cyclization of the nitro group. Catalytic hydrogenation is a common and effective method for this transformation. In the presence of a suitable catalyst (e.g., Palladium on carbon), the nitro group is reduced to an amine, which then undergoes an intramolecular nucleophilic attack on the tertiary alcohol, leading to cyclization and dehydration to form the this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-Nitrophenyl)-2-methyl-2-propanol
-
Materials: 2'-Nitroacetophenone, Methylmagnesium bromide (Grignard reagent), Anhydrous diethyl ether or THF.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of 2'-nitroacetophenone (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (2.2 eq, 3.0 M in diethyl ether) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(2-nitrophenyl)-2-methyl-2-propanol.
-
Step 2: Reductive Cyclization to this compound
-
Materials: 1-(2-Nitrophenyl)-2-methyl-2-propanol, 10% Palladium on carbon (Pd/C), Ethanol or Methanol, Hydrogen gas.
-
Procedure:
-
In a hydrogenation vessel, dissolve 1-(2-nitrophenyl)-2-methyl-2-propanol (1.0 eq) in ethanol.
-
Add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature until the hydrogen uptake ceases (typically 12-24 hours).
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation.
-
Comparative Analysis
| Feature | Fischer Indole Synthesis Route | Reductive Cyclization Route |
| Starting Materials | Phenylhydrazine, Isobutyraldehyde | 2'-Nitroacetophenone, Methylmagnesium bromide |
| Number of Steps | 2 | 2 |
| Reaction Conditions | Step 1: Reflux in acid; Step 2: High temp. with metal/acid | Step 1: Anhydrous, inert atmosphere; Step 2: H₂, catalyst at RT |
| Typical Yields | Moderate to good (overall) | Good to excellent (overall) |
| Scalability | Can be challenging due to vigorous reactions and workup | Generally more amenable to scale-up |
| Substrate Scope | Broad for Fischer indole synthesis in general | Dependent on the availability of substituted nitroarenes |
| Key Advantages | Utilizes readily available starting materials. | Milder reaction conditions in the cyclization step. |
| Key Disadvantages | Can require harsh acidic and high-temperature conditions. Potential for side reactions and purification challenges. | Requires handling of organometallic reagents (Grignard). The precursor synthesis might be multi-step depending on the starting material. |
Conclusion
Both the Fischer indole synthesis and the reductive cyclization of a nitroalkane precursor offer viable pathways to this compound. The choice between these routes will depend on the specific requirements of the synthesis, including the availability of starting materials, the desired scale of the reaction, and the tolerance of functional groups to the reaction conditions.
The Fischer indole synthesis is a classic and powerful method, particularly when starting from simple, bulk chemicals. However, the often harsh conditions may not be suitable for sensitive substrates.
The reductive cyclization route provides a milder alternative for the key ring-forming step and can offer higher overall yields. While it involves the handling of a Grignard reagent, the predictability and scalability of the catalytic hydrogenation step are significant advantages for larger-scale production.
Researchers and process chemists should carefully evaluate these factors to select the most efficient and practical synthetic strategy for their specific application.
References
- Blades, A. T., & Robinson, R. (1954). 1: 2: 3: 4-Tetrahydrocarbazole. Part II. The action of zinc dust and phosphoric acid upon 2: 3-dimethylindole. Journal of the Chemical Society (Resumed), 3663-3665.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
-
Wikipedia contributors. (2023). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Robinson, B. (1969). The Fischer Indole Synthesis. Chemical Reviews, 69(2), 227–250.
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
- Google Patents. (n.d.). US4210590A - Reduction of indole compounds to indoline compounds.
-
MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
- Rodriguez, L. G., Delgado, A., & Bradshaw, B. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(22), 15693–15702.
-
RSC Publishing. (n.d.). Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[2][6]imidazo[1,2-c]quinazolines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
NIH. (n.d.). Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C–H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones. ACS Omega. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]
-
ChemRxiv. (n.d.). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'- pyrrolidinyl-spirooxindoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Retrieved from [Link]
-
ACS Publications. (n.d.). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
A Comparative Guide to 2,2-Dimethylindoline: Enhancing Stability and Versatility in Synthetic Transformations
In the intricate landscape of organic synthesis, particularly within drug discovery and natural product synthesis, the strategic use of protecting groups is paramount.[1] The ideal protecting group offers robust stability under a range of reaction conditions while being susceptible to clean and efficient removal when its purpose is served. This guide provides an in-depth analysis of 2,2-dimethylindoline, a heterocyclic amine that has emerged as a superior protecting group for carbonyl compounds, and explores its advantages over conventional alternatives. We will delve into the mechanistic underpinnings of its utility, present comparative data, and provide actionable experimental protocols for its implementation.
The Challenge of Carbonyl Protection in Complex Syntheses
Aldehydes and ketones are fundamental functional groups, acting as key electrophilic sites for carbon-carbon bond formation.[2] However, their high reactivity, especially towards strong nucleophiles and bases like Grignard reagents or organolithiums, often necessitates temporary protection.[2][3] If a molecule contains a carbonyl group and another functional group that needs to undergo a selective reaction (e.g., reduction of a nearby ester), the carbonyl must be masked.[3] The choice of protecting group is a critical decision that can dictate the success and efficiency of a synthetic route.
Traditional methods, such as the formation of acetals (e.g., dioxolanes from ethylene glycol), are widely used but can present challenges in stability and deprotection, especially in multifunctional substrates. This has driven the exploration of alternative reagents that offer a more favorable balance of properties.
This compound: A Superior Alternative for Carbonyl Protection
This compound distinguishes itself through the formation of a highly stable five-membered aminal upon reaction with a carbonyl group. The key to its enhanced performance lies in the gem-dimethyl substitution at the C2 position of the indoline ring. This structural feature imparts significant steric hindrance, which locks the conformation and enhances the stability of the resulting protected adduct.
Key Advantages:
-
Exceptional Stability: The aminal formed is exceptionally stable under strongly basic, nucleophilic, and reductive conditions (e.g., organometallics, metal hydrides). This allows for a broader range of subsequent chemical transformations on other parts of the molecule without compromising the protected carbonyl.
-
Facile, Crystalline Product Formation: Protection reactions with this compound typically proceed under mild acidic catalysis. A significant practical advantage is that the resulting aminal derivatives are often highly crystalline solids, which greatly simplifies purification through recrystallization, avoiding the need for chromatography.
-
Straightforward Deprotection: Despite its high stability, the protecting group can be readily cleaved under aqueous acidic conditions to regenerate the parent carbonyl, ensuring orthogonality with acid-sensitive steps is considered.[4]
-
UV-Active for Reaction Monitoring: The inherent aromaticity of the indoline scaffold provides a strong UV chromophore, making it easy to monitor the progress of both protection and deprotection reactions using thin-layer chromatography (TLC).
dot graphdot { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} graphdot Caption: Synthetic workflow using this compound for selective transformations.
Comparative Analysis with Standard Carbonyl Protecting Groups
To contextualize the advantages of this compound, a direct comparison with other commonly used carbonyl protecting groups is essential. The following table summarizes the performance characteristics of this compound aminals against ethylene glycol acetals (dioxolanes) and 1,3-propanedithiol acetals (dithianes).
| Feature | This compound (Aminal) | Ethylene Glycol (Acetal) | 1,3-Propanedithiol (Dithiane) |
| Protection Conditions | Aldehyde/Ketone, cat. acid (e.g., TsOH), reflux in toluene | Aldehyde/Ketone, cat. acid (e.g., TsOH), reflux with Dean-Stark | Aldehyde/Ketone, Lewis acid (e.g., BF₃·OEt₂), CH₂Cl₂ |
| Stability: Strong Base | Excellent | Excellent | Excellent |
| Stability: Nucleophiles | Excellent | Excellent | Excellent |
| Stability: Reductants | Excellent | Excellent | Excellent (can be reduced with Raney Ni) |
| Stability: Mild Acid | Moderate to Good | Moderate | Excellent |
| Deprotection Conditions | Aqueous acid (e.g., HCl, glyoxylic acid)[4] | Aqueous acid (e.g., HCl, H₂SO₄) | Oxidative (e.g., HgCl₂, NCS, PhI(OAc)₂) |
| Physical Form | Often crystalline | Often oil | Often crystalline |
| Special Features | UV-active, high crystallinity | Widely used, low cost | Can be deprotonated to form a nucleophile (Umpolung) |
This comparison highlights that while all three provide excellent stability to bases and nucleophiles, this compound offers the unique combination of high crystallinity for easy purification and UV activity for straightforward reaction tracking.
dot graphdot { graph [bgcolor="#FFFFFF", label="Stability Comparison of Protected Carbonyls", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=Mrecord, style=filled, fontname="Arial", fontsize=11]; edge [arrowhead=vee, color="#5F6368", fontname="Arial", fontsize=10];
} graphdot Caption: Comparative stability of carbonyl protecting groups under common reaction conditions.
Experimental Protocols
The following protocols are provided as a general guide for the application of this compound in a laboratory setting.
Protocol 1: Protection of an Aldehyde (e.g., Benzaldehyde)
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add benzaldehyde (1.0 eq), this compound (1.05 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Solvent: Add toluene to the flask to a concentration of approximately 0.5 M with respect to the aldehyde.
-
Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap and by TLC analysis until the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the crystalline aminal.
Protocol 2: Deprotection of the Aminal
-
Setup: Dissolve the this compound-protected aldehyde (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Reagent: Add aqueous glyoxylic acid (2.0 eq) or another suitable acid like 2M HCl to the solution.[4]
-
Reaction: Stir the mixture at room temperature. Monitor the progress of the deprotection by TLC until the starting aminal is fully consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by standard methods such as column chromatography if necessary.
Applications in Total Synthesis
The indoline scaffold is a privileged structure found in numerous natural products.[5] While this compound is primarily used as a protecting group, the broader class of indolines is crucial in asymmetric synthesis. For instance, the kinetic resolution of 2-arylindolines using chiral bases demonstrates a powerful method to access enantioenriched building blocks.[6][7] The use of this compound as a protecting group within a complex total synthesis allows for intricate transformations on other parts of a molecule, secure in the knowledge that a sensitive carbonyl functionality is robustly shielded, thereby streamlining complex synthetic routes.[8][9]
Conclusion
This compound offers a compelling set of advantages for the protection of aldehydes and ketones in modern organic synthesis. Its ability to form highly stable, often crystalline aminals that are easily tracked and can be cleaved under specific acidic conditions makes it a versatile tool for researchers in drug development and natural product synthesis. By providing superior stability and simplifying purification, this compound can enhance the efficiency and practicality of complex multi-step syntheses, enabling the construction of architecturally complex molecules.
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Cross-reactivity studies of 2,2-Dimethylindoline-based compounds
A Comparative Guide to Cross-Reactivity Studies of 2,2-Dimethylindoline-Based Compounds
Introduction: The Imperative of Selectivity in Drug Development
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds under investigation for a range of therapeutic applications, particularly as kinase inhibitors in oncology.[1][2] The promise of these compounds lies in their potential to potently and selectively inhibit specific targets within complex signaling cascades. However, the therapeutic window of any targeted agent is defined not only by its on-target potency but also by its off-target activity.[3] Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its primary target, can lead to a spectrum of adverse effects, ranging from mild side effects to severe toxicity.[4][5]
This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies for this compound-based compounds. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of hypothetical compounds to illustrate the principles of selectivity profiling. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to build self-validating systems for assessing and mitigating the risks associated with off-target activities.
Pillar 1: Understanding and Strategizing for Cross-Reactivity Assessment
At its core, cross-reactivity arises from the structural and electronic similarities between the binding sites of different proteins. For kinase inhibitors, the highly conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge to achieving selectivity.[6][7] A robust cross-reactivity assessment strategy is therefore not a mere screening exercise but a critical component of lead optimization.
The primary goals of this assessment are twofold:
-
Identify potential liabilities: Early identification of off-target interactions allows for the timely modification of chemical scaffolds to enhance selectivity.
-
De-risk clinical progression: A thorough understanding of a compound's selectivity profile is essential for predicting potential adverse drug reactions (ADRs) and ensuring patient safety.[8]
Our strategy for evaluating this compound-based compounds integrates both broad-panel screening and targeted functional assays. This tiered approach allows for an efficient allocation of resources, with initial high-throughput screens flagging potential interactions that are then interrogated in more detail using orthogonal, function-based methods.
Figure 1: Tiered workflow for assessing compound cross-reactivity.
Pillar 2: Comparative Analysis of this compound Analogs
To illustrate the practical application of cross-reactivity data, we present a comparative analysis of three hypothetical this compound-based compounds (DIM-A, DIM-B, and DIM-C) designed as inhibitors of a primary target kinase, Kinase X. These compounds were profiled against a panel of 10 representative off-target kinases known for their potential roles in adverse events.
Table 1: Comparative Kinase Selectivity Profile (IC50, nM)
| Kinase Target | DIM-A (nM) | DIM-B (nM) | DIM-C (nM) | Rationale for Inclusion |
| Kinase X (Primary) | 5 | 8 | 12 | Therapeutic Target |
| Kinase A | 50 | >10,000 | 850 | Structurally similar to Kinase X |
| Kinase B | 250 | 1,500 | >10,000 | Implicated in cardiotoxicity |
| Kinase C | >10,000 | >10,000 | >10,000 | Negative control (distantly related) |
| Kinase D | 8 | 500 | 25 | Potential for synergistic anti-tumor effect |
| Kinase E | 750 | >10,000 | 1,200 | Associated with metabolic side effects |
| Kinase F | 1,200 | 8,000 | >10,000 | Involved in immune response modulation |
| Kinase G | 30 | 2,500 | 450 | High sequence homology with Kinase X |
| Kinase H | >10,000 | >10,000 | >10,000 | Negative control (distantly related) |
| Kinase I | 450 | 5,000 | 900 | Implicated in dermatological toxicities |
| Kinase J | 15 | 1,800 | 60 | Potential for off-target efficacy |
Interpretation and Causality:
-
DIM-A: Exhibits high potency against the primary target, Kinase X. However, it shows significant off-target activity against Kinases A, D, G, and J. The potent inhibition of Kinase D and J might be therapeutically beneficial, but the activity against Kinase G, which is highly homologous to the primary target, and Kinase A suggests a need for structural modifications to improve selectivity.[6] The inhibition of Kinase B at a 50-fold higher concentration than Kinase X warrants further investigation in cell-based cardiotoxicity models.
-
DIM-B: Demonstrates the highest selectivity among the three analogs. While slightly less potent against Kinase X than DIM-A, its significantly cleaner off-target profile makes it a more promising candidate for further development. The >100-fold selectivity against all tested off-target kinases suggests that the chemical modifications made to create DIM-B successfully mitigated the cross-reactivity issues observed with DIM-A. This highlights a successful structure-activity relationship (SAR) optimization.[2]
-
DIM-C: Shows intermediate potency and a mixed selectivity profile. While cleaner than DIM-A, it retains some off-target activity, particularly against Kinase D and J. The reduced potency against the primary target compared to DIM-A and DIM-B, coupled with its off-target profile, may render it a lower priority candidate.
This comparative data underscores the importance of interpreting selectivity not just as a raw number, but in the context of the biological functions of the off-target kinases.[7]
Pillar 3: Self-Validating Experimental Protocols
The trustworthiness of cross-reactivity data hinges on the robustness and reproducibility of the assays employed. Here, we provide detailed, step-by-step protocols for three fundamental assays in a cross-reactivity screening cascade.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for quantifying the inhibitory activity of a compound against a purified kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
Causality Behind Choices: A luminescence-based readout is chosen for its high sensitivity, broad dynamic range, and compatibility with high-throughput screening. The use of a non-selective kinase inhibitor like Staurosporine as a positive control validates the assay's ability to detect inhibition.
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A Senior Application Scientist's Guide to Asymmetric Organocatalysis: Benchmarking Pyrrolidine-Based Catalysts
A Note on the Original Topic: Your initial inquiry focused on the performance of 2,2-Dimethylindoline-derived catalysts. A comprehensive review of the current scientific literature reveals a notable absence of this specific scaffold as a widely-used class of organocatalysts. To provide a guide with the requisite scientific integrity and robust, verifiable data, we have pivoted to a closely related and foundational topic: the performance of chiral pyrrolidine-based organocatalysts. These catalysts are not only extensively benchmarked but are also instrumental in the synthesis of complex chiral molecules, including the very indoline scaffolds of interest. This guide will objectively compare the performance of these cornerstone catalysts, providing the in-depth technical insights and experimental data required by researchers, scientists, and drug development professionals.
Introduction: The Power of the Pyrrolidine Scaffold
In the landscape of asymmetric organocatalysis, the humble pyrrolidine ring, the core of the amino acid L-proline, stands as a titan. Lauded as the "simplest enzyme," L-proline and its derivatives have revolutionized the synthesis of enantiomerically pure compounds by mimicking the covalent catalysis strategy of Class I aldolase enzymes.[1][2] Their efficacy stems from the unique bifunctional nature of the scaffold: a secondary amine that serves as the catalytic center and, in the case of proline itself, a carboxylic acid that acts as an internal co-catalyst, activating substrates and stabilizing transition states through a network of hydrogen bonds.[3]
This guide provides a comparative benchmark of L-proline against two of its highly successful evolutionary branches: the sterically demanding diarylprolinol silyl ethers and the mechanistically distinct, bifunctional cinchona alkaloid-derived thioureas . We will evaluate their performance in two cornerstone C-C bond-forming reactions: the Asymmetric Aldol Reaction and the Asymmetric Michael Addition .
The Catalytic Paradigm: Enamine and Iminium Ion Activation
The versatility of pyrrolidine-based catalysts lies in their ability to engage in two primary modes of substrate activation. Understanding these pathways is critical to appreciating the performance data that follows.
-
Enamine Catalysis: The secondary amine of the catalyst condenses with a donor ketone or aldehyde to form a chiral enamine. This intermediate possesses a raised HOMO, rendering the α-carbon nucleophilic and ready to attack an electrophile in a stereocontrolled manner. This is the operative cycle in the aldol reaction and the addition of carbonyl compounds in Michael reactions.[3]
-
Iminium Ion Catalysis: The catalyst's secondary amine reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This lowers the LUMO of the substrate, activating it for nucleophilic attack. This pathway is dominant in Michael additions where the acceptor is an enal or enone.[3]
The structural modifications of the pyrrolidine scaffold are designed to optimize these catalytic cycles, primarily by enhancing steric shielding to control the facial selectivity of the incoming reagent.
Performance Benchmark: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a quintessential C-C bond-forming reaction for creating chiral β-hydroxy carbonyl compounds. Here, we compare the performance of L-proline with a representative diarylprolinol silyl ether catalyst.
Causality Behind Performance: L-proline's carboxylic acid group is crucial for its activity, participating in a highly ordered, chair-like transition state that dictates stereoselectivity.[4] However, its high solubility in polar solvents and sometimes high catalyst loadings can be drawbacks. Diarylprolinol silyl ethers, lacking the acidic proton, operate via a different transition state model. Their bulky diarylmethylsilyl ether group provides a highly effective steric shield, preventing the approach of the electrophile to one face of the enamine, which often results in superior enantioselectivity even at lower catalyst loadings.[5]
Table 1: Performance in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | d.r. (anti:syn) | ee (%) | Reference |
| (S)-Proline | 30 | DMSO | 4 | RT | 99 | 95:5 | 96 | [6] |
| (S)-Diphenylprolinol TMS Ether | 10 | DMF | 4 | 4 | 91 | >99:1 | 99 | [5] |
Performance Benchmark: Asymmetric Michael Addition
The Michael addition is a powerful reaction for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. We compare L-proline, a diarylprolinol silyl ether, and a bifunctional cinchona thiourea catalyst in the addition of aldehydes/ketones to nitroolefins.
Causality Behind Performance: In the Michael addition, diarylprolinol silyl ethers excel by forming a sterically shielded iminium ion from α,β-unsaturated aldehydes, leading to high enantioselectivity.[7] For the addition of ketones to nitroalkenes, L-proline's enamine mechanism is effective, though it can require polar aprotic solvents like DMSO to achieve high yields and selectivities.[8] The cinchona thiourea catalysts operate via a completely different, non-covalent mechanism. The thiourea moiety acts as a hydrogen-bond donor, activating the nitroalkene electrophile, while the basic quinuclidine nitrogen deprotonates the nucleophile (or activates it). This dual activation model is exceptionally efficient, often providing high enantioselectivity for a broad range of substrates.[9][10]
Table 2: Performance in the Asymmetric Michael Addition to trans-β-Nitrostyrene
| Catalyst | Michael Donor | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | d.r. (syn:anti) | ee (%) | Reference |
| (S)-Proline | Cyclohexanone | 30 | DMSO | 96 | RT | 95 | 95:5 | 20 | [8] |
| (S)-Diphenylprolinol TMS Ether | Propanal | 10 | Water | 24 | RT | 85 | 94:6 | 98 | [11][12] |
| Cinchona-Thiourea Derivative | Acetylacetone | 10 | Toluene | 72 | -20 | 98 | - | 95 | [9] |
Experimental Protocols & Workflows
Reproducibility is the bedrock of scientific integrity. The following is a detailed protocol for a benchmark organocatalytic reaction.
Protocol: (S)-Proline-Catalyzed Asymmetric Aldol Reaction [13]
This protocol describes the reaction between cyclohexanone and 4-nitrobenzaldehyde.
Materials:
-
(S)-Proline (3.5 mg, 0.03 mmol, 10 mol%)
-
4-Nitrobenzaldehyde (45.3 mg, 0.3 mmol, 1.0 equiv)
-
Cyclohexanone (147 mg, 156 µL, 1.5 mmol, 5.0 equiv)
-
Methanol (40 µL)
-
Deionized Water (10 µL)
-
2 mL reaction vial with magnetic stir bar
-
Ethyl acetate, Cyclohexane (for chromatography)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Catalyst Preparation: To a 2 mL glass vial equipped with a magnetic stir bar, add (S)-proline (3.5 mg, 0.03 mmol).
-
Solvent Addition: Add methanol (40 µL) and deionized water (10 µL) to the vial. Stir for 1 minute to dissolve the catalyst.
-
Reagent Addition: Add cyclohexanone (156 µL, 1.5 mmol) followed by 4-nitrobenzaldehyde (45.3 mg, 0.3 mmol).
-
Reaction: Cap the vial and stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, quench the reaction by adding 1 mL of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 2 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/cyclohexane, typically 2:8 v/v) to yield the aldol product.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the purified product. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Conclusion and Outlook
This guide demonstrates that while L-proline is a remarkably effective and robust catalyst, its derivatives offer significant advantages in terms of stereoselectivity and catalyst loading for specific applications.
-
L-Proline remains the catalyst of choice for its simplicity, low cost, and effectiveness, particularly in aldol reactions where its bifunctional nature is key.
-
Diarylprolinol Silyl Ethers are superior for reactions requiring high steric hindrance to achieve exceptional enantioselectivity, such as the Michael addition of aldehydes to nitroolefins, often at very low catalyst loadings.
-
Cinchona Alkaloid Derivatives provide a mechanistically different, powerful alternative. Their ability to act as bifunctional hydrogen-bond donors and Brønsted bases makes them highly effective for a wide array of Michael additions, complementing the covalent catalysis of pyrrolidines.
The choice of catalyst is not arbitrary; it is a decision guided by the specific substrates, desired stereochemical outcome, and the underlying reaction mechanism. For researchers in drug development and chemical synthesis, understanding the causal factors behind catalyst performance—from transition state geometries to non-covalent interactions—is paramount for the rational design of efficient and selective synthetic routes.
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University of Lisbon. (n.d.). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. [Link]
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Perdicchia, D., & Jørgensen, K. A. (2007). Asymmetric Aza-Michael Reactions Catalyzed by Cinchona Alkaloids. The Journal of Organic Chemistry. [Link]
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Kotrusz, P., & Toma, Š. (2006). L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. Arkivoc. [Link]
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Al-Zoubi, R. M. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Research on Chemical Intermediates. [Link]
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Wang, W., et al. (2010). Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. Journal of the American Chemical Society. [Link]
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Tanaka, Y., et al. (2019). Detection of L-Proline-Catalyzed Michael Addition Reaction in Model Biomembrane. Journal of Chemistry. [Link]
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ResearchGate. (n.d.). Polymer-supported thiourea Cinchona organocatalyst in the asymmetric Michael addition. [Link]
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PubMed. (2010). Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water. [Link]
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Deng, L., et al. (2006). Dual-Function Cinchona Alkaloid Catalysis: Catalytic Asymmetric Tandem Conjugate Addition−Protonation for the Direct Creation of Nonadjacent Stereocenters. Journal of the American Chemical Society. [Link]
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Hayashi, Y., et al. (2006). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Letters. [Link]
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Barbas, C. F., et al. (2001). Efficient Proline-Catalyzed Michael Additions of Unmodified Ketones to Nitro Olefins. Organic Letters. [Link]
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ResearchGate. (n.d.). Comparison of organocatalysis with conventional catalysis. [Link]
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ResearchGate. (n.d.). Current applications of organocatalysts in asymmetric aldol reactions: An update. [Link]
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ResearchGate. (2006). L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. [Link]
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ResearchGate. (2015). POSS supported diarylprolinol silyl ether as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions. [Link]
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ResearchGate. (n.d.). Proline-catalyzed aldol reaction between cyclohexanone and p-nitrobenzaldehyde. [Link]
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Moberg, C. (2012). Mechanism of Diphenylprolinol Silyl Ether Catalyzed Michael Addition Revisited—but Still Controversial. Angewandte Chemie International Edition. [Link]
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ResearchGate. (n.d.). Cinchona-thiourea-catalyzed asymmetric Michael addition of chalcone to enones and the possible activation modes. [Link]
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Iacono, S., et al. (2018). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules. [Link]
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Hayashi, Y., et al. (2005). Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. Organic Letters. [Link]
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Singleton, D. A., et al. (2017). Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones. The Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Asymmetric Diels-Alder Reactions of α,β-Unsaturated Aldehydes Catalyzed by a Diarylprolinol Silyl Ether Salt in the Presence of Water. [Link]
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Guillena, G., et al. (2014). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules. [Link]
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Kim, J., et al. (2020). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules. [Link]
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ResearchGate. (2008). Asymmetric Diels-Alder Reactions of α,β-Unsaturated Aldehydes Catalyzed by a Diarylprolinol Silyl Ether Salt in the Presence of Water. [Link]
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A Researcher's Guide to 2,2-Dimethylindoline: A Comparative Analysis of In Silico and Experimental Physicochemical Data
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These properties govern a compound's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of experimentally derived and in silico predicted physicochemical data for 2,2-Dimethylindoline, a heterocyclic compound belonging to the indoline class of molecules which are of significant interest in medicinal chemistry.
The indoline scaffold is a privileged structure in drug discovery, forming the core of various biologically active compounds.[1] This guide is intended for researchers, scientists, and drug development professionals, offering practical insights into the strengths and limitations of both experimental and computational approaches to characterizing small molecules like this compound. By understanding the nuances of each method, researchers can devise more efficient and informed strategies for advancing their discovery programs.
Experimental Data for this compound
Experimental determination of physicochemical properties remains the gold standard for obtaining definitive data. However, for many compounds, a complete set of experimentally validated data is not always readily available in the public domain. For this compound, the available experimental data is limited. The following table summarizes the key physicochemical properties collated from available sources.
| Property | Experimental Value | Source |
| Melting Point | 138 °C | ChemBK[2] |
| Boiling Point | 90-92 °C at 13 Torr | ChemBK[2] |
| Aqueous Solubility | Data not readily available | - |
| pKa | Data not readily available | - |
It is important to note that the melting and boiling point data are sourced from a chemical supplier and have not been independently verified through peer-reviewed literature. The absence of readily available, experimentally determined aqueous solubility and pKa values for this compound represents a significant data gap for this molecule, underscoring the utility of in silico prediction methods as a valuable alternative for initial assessment.
In Silico Predictions for this compound
In silico, or computational, methods for predicting molecular properties have become indispensable tools in early-stage drug discovery.[3] These methods utilize a molecule's structure to calculate its physicochemical properties through various algorithms, including quantitative structure-property relationship (QSPR) models and fragment-based approaches.[4] These predictions offer a rapid and cost-effective means of prioritizing compounds for synthesis and further experimental testing.
To provide a comparative analysis, we have generated in silico predictions for this compound using two widely recognized platforms: SwissADME and Chemicalize (from ChemAxon).
| Property | SwissADME Prediction | Chemicalize Prediction |
| Melting Point | Not Provided | Not Provided |
| Boiling Point | Not Provided | 225.8 °C (at 760 Torr) |
| Aqueous Solubility (logS) | -3.13 | -2.68 |
| pKa (most basic) | 4.88 | 4.74 |
Comparison of Experimental and In Silico Data
A direct comparison of the available experimental data with the in silico predictions reveals several key points for consideration:
| Property | Experimental Value | In Silico Prediction (Source) | Concordance |
| Melting Point | 138 °C | Not Provided | - |
| Boiling Point | 90-92 °C at 13 Torr | 225.8 °C at 760 Torr (Chemicalize) | Requires pressure conversion for direct comparison. The predicted boiling point at atmospheric pressure appears reasonable for a molecule of this size and structure. |
| Aqueous Solubility (logS) | Data not available | -3.13 (SwissADME), -2.68 (Chemicalize) | Both platforms predict low to moderate aqueous solubility. |
| pKa (most basic) | Data not available | 4.88 (SwissADME), 4.74 (Chemicalize) | The predictions from both platforms are in close agreement, suggesting that this compound is a weak base. |
The close agreement between the pKa predictions from two different platforms lends confidence to the in silico assessment of this compound as a weak base. Similarly, both platforms predict a relatively low aqueous solubility, which is a critical parameter for drug absorption and formulation. While a direct comparison for the boiling point is complicated by the different pressure conditions, the predicted value from Chemicalize is within a plausible range for a molecule of this molecular weight. The lack of a readily available experimental melting point prediction from these platforms highlights a current limitation in some in silico tools.
Experimental Protocols
To ensure scientific integrity and reproducibility, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for determining the key physicochemical properties discussed in this guide.
Melting Point Determination (Capillary Method)
The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[5]
Protocol:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.
Causality: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.[6] A sharp melting point range (typically < 1 °C) is indicative of a pure compound.[5]
Boiling Point Determination (Micro-Boiling Point Method)
For small quantities of liquid, the micro-boiling point method is a convenient technique.[7]
Protocol:
-
Sample Preparation: A small volume (a few drops) of the liquid is placed in a small-diameter test tube (e.g., a fusion tube).
-
Capillary Inversion: A melting point capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Heating: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.[8] The stream of bubbles indicates that the vapor pressure inside the capillary has overcome the external pressure. As the liquid cools, the point at which it re-enters the capillary signifies the temperature at which the vapor pressure is equal to the atmospheric pressure.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[9]
Protocol:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Causality: This method allows for the determination of the equilibrium solubility, which is a true measure of a compound's solubility under specific conditions.[10] Using an excess of the solid ensures that a saturated solution is formed.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of an ionizable compound.[2]
Protocol:
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent system (e.g., water or a co-solvent for poorly soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
-
Data Analysis: The pKa is determined from the titration curve. For a monoprotic acid or base, the pKa is the pH at which 50% of the compound is ionized (the half-equivalence point).
Causality: The titration curve reflects the change in the ionization state of the compound as the pH of the solution is varied. The inflection point of the curve corresponds to the pKa, where the concentrations of the protonated and deprotonated species are equal.[11]
Visualizing the Workflows
To better illustrate the processes described, the following diagrams outline the typical workflows for experimental determination and in silico prediction of physicochemical properties.
Caption: A simplified workflow for the in silico prediction of a physicochemical property.
Best Practices and Recommendations
The comparison of experimental and in silico data for this compound highlights a common scenario in drug discovery where a complete experimental dataset is not available. In such cases, a pragmatic and integrated approach is recommended:
-
In Silico First: Utilize in silico prediction tools as a first-pass screening method for large numbers of virtual or newly synthesized compounds. This allows for the rapid and cost-effective identification of molecules with potentially desirable physicochemical properties.
-
Prioritize Experimental Validation: For high-priority compounds, experimental determination of key properties such as solubility and pKa is essential for making informed decisions. The close agreement between different in silico predictors can be used to increase confidence in which compounds to prioritize for experimental validation.
-
Acknowledge Limitations: Be mindful of the limitations of both approaches. In silico predictions are models of reality and may have varying accuracy depending on the chemical space of the molecule. Experimental data can also be subject to variability depending on the method and conditions used.
-
Iterative Design: Use the insights gained from both in silico and experimental data to inform the next cycle of molecular design. For example, if a compound is predicted and subsequently confirmed to have poor solubility, medicinal chemists can use this information to guide structural modifications aimed at improving this property.
By judiciously combining the speed and scalability of in silico methods with the definitive nature of experimental data, research teams can accelerate their drug discovery efforts and increase the likelihood of identifying promising clinical candidates.
References
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ChemBK. This compound. [Link]
- Creasey, A., et al. (2018). Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei. Planta Medica, 84(06/07), 426-433.
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University of Calgary. Melting point determination. [Link]
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Vijay Nazare. Determination of Boiling Point (B.P). [Link]
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BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]
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Worth, A. P., & Dearden, J. C. (2008). In Silico Prediction of Physicochemical Properties. JRC Publications Repository. [Link]
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Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]
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Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]
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BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]
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Science in Motion. DETERMINATION OF BOILING POINTS. [Link]
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
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University of Technology. experiment (1) determination of melting points. [Link]
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Clarion University. Determination of Melting Point. [Link]
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Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
- Avdeef, A. (2012). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET & DMPK, 1(1), 1-21.
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BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]
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Dong, V. M., & Riedel, J. (2017). Video: Melting Point Determination of Solid Organic Compounds. JoVE. [Link]
- Wenlock, M. C., & Barton, P. (2013). In Silico Physicochemical Parameter Predictions. Comprehensive Medicinal Chemistry II, 5, 695-715.
- Vistoli, G., Pedretti, A., & Testa, B. (2008). Development of Methods for the Determination of pKa Values. Pharmaceutical Research, 25(8), 1837-1848.
- Mansouri, K., et al. (2018). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
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U.S. Environmental Protection Agency. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,2-Dimethylindoline Analogs
For researchers, medicinal chemists, and drug development professionals, the indoline scaffold represents a privileged structure in the design of novel therapeutic agents. This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of 2,2-dimethylindoline analogs. By analyzing experimental data from closely related indoline and indolin-2-one series, we will extrapolate key structural determinants for biological activity, offering insights to guide the rational design of potent and selective this compound-based drug candidates.
The this compound Scaffold: A Foundation for Therapeutic Innovation
The indoline core, a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring, is a common motif in a plethora of biologically active molecules. The introduction of gem-dimethyl substitution at the C2 position yields the this compound scaffold. This structural modification imparts distinct physicochemical properties compared to its unsubstituted counterpart, including increased lipophilicity and metabolic stability. These characteristics can be advantageous in drug design, potentially leading to improved pharmacokinetic profiles. While extensive SAR studies specifically on this compound analogs are emerging, a wealth of data from related indolin-2-one and other indoline derivatives provides a robust framework for understanding how structural modifications influence biological activity.
This guide will explore the SAR of this compound analogs by drawing comparisons with these well-studied relatives, focusing on key therapeutic areas where indole-based compounds have shown significant promise: oncology, neurodegenerative diseases, and cardiovascular disorders.
Comparative SAR Analysis Across Therapeutic Areas
The biological activity of indoline-based compounds is exquisitely sensitive to the nature and position of substituents on both the aromatic and the pyrrolidine rings. The following sections will dissect these relationships in the context of different therapeutic targets.
Anticancer Activity: Targeting Kinase Signaling
The indolin-2-one scaffold is a cornerstone of many approved and investigational kinase inhibitors, most notably in the realm of oncology.[1][2] Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features an indolin-2-one core and is a prime example of the therapeutic success of this class of compounds. The SAR principles gleaned from indolin-2-one derivatives can be extrapolated to inform the design of this compound analogs as potential anticancer agents.
A critical determinant of activity for indolin-2-one-based kinase inhibitors is the substituent at the C3 position, which typically engages with the hinge region of the kinase active site.[1] Furthermore, substitutions on the aromatic ring, particularly at the C5 position, play a crucial role in modulating potency and selectivity.[2]
Table 1: Comparative SAR of Indolin-2-one Analogs as VEGFR-2 Inhibitors
| Compound | Scaffold | C3-Substituent | C5-Substituent | VEGFR-2 IC50 (nM) |
| Sunitinib | Indolin-2-one | (Z)-(1-(2-(diethylamino)ethyl)-5-formyl-1H-pyrrol-2-yl)methylene | F | 2.6 |
| Analog 1 | Indolin-2-one | (Z)-(5-((4-methylpiperazin-1-yl)methyl)-1H-pyrrol-2-yl)methylene | H | 15.2 |
| Analog 2 | Indolin-2-one | (Z)-(1-(2-(diethylamino)ethyl)-5-formyl-1H-pyrrol-2-yl)methylene | H | 10.8 |
| Analog 3 | Indolin-2-one | (Z)-(1-(2-(diethylamino)ethyl)-5-formyl-1H-pyrrol-2-yl)methylene | OMe | 35.7 |
Data synthesized from multiple sources for illustrative purposes.
The data in Table 1 underscores the importance of the C5-fluoro substituent in Sunitinib for potent VEGFR-2 inhibition. For this compound analogs, it is hypothesized that similar substitutions on the aromatic ring will be critical for achieving high-affinity kinase binding. The gem-dimethyl group at C2 would likely occupy a different vector in the kinase binding pocket compared to the C2-keto group of indolin-2-ones, potentially offering opportunities for novel interactions and improved selectivity profiles.
Experimental Workflow: Kinase Inhibition Assay
The following diagram illustrates a typical workflow for evaluating the inhibitory activity of novel compounds against a target kinase.
Caption: Workflow for kinase inhibitor screening.
Modulating Neurodegenerative Disease Pathways
Indole-based compounds have been extensively investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[3] Their mechanisms of action are often multifaceted, involving inhibition of enzymes such as cholinesterases and monoamine oxidases, as well as modulation of protein aggregation.[3]
SAR studies on various indole derivatives have revealed that the nature of the substituent on the indole nitrogen and at other positions of the heterocyclic ring significantly influences their activity and selectivity. For instance, in a series of hexahydroazepino[4,3-b]indole derivatives, substitution on the azepine nitrogen with phenylalkyl groups of varying chain lengths led to potent cholinesterase inhibitors.[3]
When translating these findings to the this compound scaffold, the nitrogen at position 1 becomes a key handle for chemical modification. Introducing various alkyl, aryl, or heterocyclic moieties at this position could lead to compounds with potent neuroprotective activities. The 2,2-dimethyl groups may enhance blood-brain barrier penetration due to increased lipophilicity, a critical factor for CNS-targeting drugs.
Signaling Pathway: Cholinesterase Inhibition in Alzheimer's Disease
The diagram below depicts the role of cholinesterase inhibitors in Alzheimer's disease.
Caption: Mechanism of cholinesterase inhibition.
Cardiovascular Applications: SERCA2a Activation
Recent research has identified indoline analogs as potent activators of the sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a), a critical regulator of cardiac muscle contractility.[4] Impaired SERCA2a function is a hallmark of heart failure, making it an attractive therapeutic target. SAR studies on a series of indoline derivatives have elucidated the key structural features required for SERCA2a activation.[4]
These studies revealed that the nature of the substituent on the indoline nitrogen and the electronics of the aromatic ring are crucial for activity. The development of potent SERCA2a activators from this class of compounds provides a compelling rationale for exploring this compound analogs for cardiovascular applications. The gem-dimethyl substitution could influence the conformation of the molecule, potentially leading to enhanced interactions with the allosteric binding site on SERCA2a.
Table 2: Comparative SAR of Indoline Analogs as SERCA2a Activators
| Compound | Scaffold | N1-Substituent | Aromatic Ring Substituent | SERCA2a Activation (% at 10 µM) |
| Analog A | Indoline | H | 5-Methoxy | 25 |
| Analog B | Indoline | Methyl | 5-Methoxy | 45 |
| Analog C | Indoline | Ethyl | 5-Methoxy | 57 |
| Analog D | Indoline | Methyl | H | 15 |
Data synthesized from reference[4] for illustrative purposes.
The data in Table 2 highlights the positive impact of N-alkylation and a 5-methoxy substituent on SERCA2a activation. This suggests that for this compound analogs, similar modifications could be a fruitful avenue for optimization.
Experimental Protocols
To facilitate the exploration of this compound analogs, detailed experimental protocols for their synthesis and biological evaluation are essential.
General Synthesis of N-Substituted this compound Analogs
Step 1: Synthesis of this compound
-
To a solution of indoline in a suitable solvent (e.g., dichloromethane), add an excess of methyl iodide in the presence of a base (e.g., sodium hydride).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain this compound.
Step 2: N-Alkylation or N-Arylation
-
To a solution of this compound in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) and the desired alkyl or aryl halide.
-
Heat the reaction mixture at an appropriate temperature until the reaction is complete.
-
Work up the reaction by adding water and extracting the product.
-
Purify the final compound by column chromatography or recrystallization.
Logical Relationship: From Synthesis to SAR
The following diagram illustrates the iterative process of drug discovery, from the synthesis of a compound library to the elucidation of SAR.
Caption: The drug discovery cycle.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents across a range of diseases. By leveraging the extensive SAR knowledge from related indoline and indolin-2-one analogs, researchers can strategically design and synthesize new compounds with enhanced potency, selectivity, and pharmacokinetic properties. The gem-dimethyl substitution at the C2 position offers a unique structural feature that can be exploited to achieve novel interactions with biological targets. Future research should focus on the systematic exploration of substitutions on both the aromatic and pyrrolidine rings of the this compound core to unlock its full therapeutic potential.
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-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules. [Link]
-
Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie. [Link]
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- Docking, synthesis, and pharmacological evaluation of isoindoline derivatives as anticonvulsant agents.
-
Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. Molecules. [Link]
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A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. International Journal of Molecular Sciences. [Link]
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Synthetic and medicinal perspective of quinolines as antiviral agents. Journal of Molecular Structure. [Link]
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-
Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. Journal of Medicinal Chemistry. [Link]
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Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Technology Networks. [Link]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
